5-Nitro-4-phenyl-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-4-phenyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-8(10-6-11-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLDMQGTZVDXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164333 | |
| Record name | 1H-Imidazole, 4-nitro-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14953-62-9 | |
| Record name | 1H-Imidazole, 4-nitro-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014953629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 4-nitro-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Nitro-4-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the core chemical properties of 5-Nitro-4-phenyl-1H-imidazole. The content is structured to deliver not just data, but a deeper understanding of the causality behind its chemical behavior, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction: The Significance of the Nitro-phenyl-imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to participate in a wide range of biological interactions.[2] The introduction of a phenyl group and a nitro group onto the imidazole core, as in 5-Nitro-4-phenyl-1H-imidazole, dramatically influences its physicochemical properties and biological activity.
The phenyl group introduces steric bulk and lipophilicity, which can modulate a molecule's ability to cross biological membranes and interact with hydrophobic pockets of target proteins. The nitro group, a strong electron-withdrawing group, significantly impacts the electron density of the imidazole ring, affecting its pKa, reactivity, and potential as a bioreductive prodrug. Nitroimidazoles are a well-established class of antimicrobial agents, with their mechanism of action often involving the reduction of the nitro group to cytotoxic radical species under anaerobic conditions.[3]
This guide will delve into the synthesis, structural elucidation, and key chemical properties of 5-Nitro-4-phenyl-1H-imidazole, providing a foundational understanding for its potential applications.
Synthesis of 5-Nitro-4-phenyl-1H-imidazole: A Proposed Pathway
Step 1: Synthesis of 4-Phenyl-1H-imidazole
The synthesis of 4-phenyl-1H-imidazole can be achieved through several established methods, with the one-pot condensation reaction being a common and efficient approach.
Protocol: One-Pot Synthesis of 4-Phenyl-1H-imidazole
This protocol is adapted from established methods for the synthesis of substituted imidazoles.[1]
Materials:
-
Benzaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 equivalent) and glyoxal (1 equivalent) in glacial acetic acid.
-
Add ammonium acetate (2.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford 4-phenyl-1H-imidazole as a crystalline solid.
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a catalyst for the condensation reactions.
-
Ammonium Acetate: Acts as the nitrogen source for the imidazole ring. A molar excess is used to drive the reaction to completion.
-
Reflux Conditions: Provide the necessary activation energy for the multiple condensation and cyclization steps involved in the imidazole ring formation.
-
Neutralization and Extraction: Standard workup procedure to isolate the basic imidazole product from the acidic reaction medium.
Step 2: Nitration of 4-Phenyl-1H-imidazole
The nitration of 4-phenyl-1H-imidazole is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity for the 5-nitro isomer. The imidazole ring is susceptible to electrophilic attack, and the position of nitration is influenced by the electronic effects of the phenyl substituent and the protonation state of the imidazole ring.
Protocol: Regioselective Nitration of 4-Phenyl-1H-imidazole
This proposed protocol is based on standard nitration procedures for aromatic and heteroaromatic compounds, with modifications to favor the desired isomer.[4][5]
Materials:
-
4-Phenyl-1H-imidazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (70%)
-
Ice
-
Sodium hydroxide solution
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 4-phenyl-1H-imidazole (1 equivalent) in concentrated sulfuric acid at 0°C with constant stirring.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10°C.
-
Add the nitrating mixture dropwise to the solution of 4-phenyl-1H-imidazole over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a cold, concentrated sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Nitro-4-phenyl-1H-imidazole.
Causality of Experimental Choices:
-
Concentrated Sulfuric Acid: Acts as a solvent and a protonating agent, which deactivates the imidazole ring towards electrophilic attack and helps to control the regioselectivity. It also facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile.
-
Fuming Nitric Acid: Provides a high concentration of the nitronium ion.
-
Low Temperature (0-5°C): Essential to control the exothermic nitration reaction, prevent over-nitration, and minimize the formation of undesired side products.
-
Dropwise Addition: Ensures a controlled rate of reaction and helps to dissipate the heat generated.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 5-Nitro-4-phenyl-1H-imidazole.
Physicochemical Properties
Due to the limited availability of experimental data for 5-Nitro-4-phenyl-1H-imidazole, the following table includes predicted values and experimental data from closely related analogs for comparative purposes.
| Property | Predicted/Analog Value for 5-Nitro-4-phenyl-1H-imidazole | Reference/Basis |
| Molecular Formula | C₉H₇N₃O₂ | - |
| Molecular Weight | 189.17 g/mol | - |
| Appearance | Predicted: Pale yellow to yellow crystalline solid | Based on the chromophoric nitro and phenyl groups. |
| Melting Point (°C) | Predicted: >200 °C | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole has a melting point of 240-242 °C.[6] |
| pKa | Predicted: ~8-9 | The nitro group is strongly electron-withdrawing, which will decrease the basicity of the imidazole nitrogens. |
| Solubility | Predicted: Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone). | The phenyl group increases lipophilicity, while the imidazole and nitro groups provide some polarity. |
| LogP | Predicted: ~1.5 - 2.5 | Estimated based on the contributions of the phenyl, nitro, and imidazole moieties. |
Spectroscopic and Analytical Characterization
The structural elucidation of 5-Nitro-4-phenyl-1H-imidazole relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Imidazole H-2 | 8.0 - 8.5 | Singlet | The deshielding effect of the adjacent nitrogen atoms and the electron-withdrawing nitro group will shift this proton downfield. |
| Phenyl H (ortho) | 7.6 - 7.8 | Multiplet | Protons ortho to the imidazole ring will be influenced by the ring current of the imidazole and the electronic effects of the nitro group. |
| Phenyl H (meta) | 7.4 - 7.6 | Multiplet | |
| Phenyl H (para) | 7.3 - 7.5 | Multiplet | |
| Imidazole N-H | 13.0 - 14.0 | Broad Singlet | The acidic proton on the imidazole nitrogen will appear as a broad signal at a very downfield chemical shift, which is characteristic for N-H protons in nitroimidazoles. This is exchangeable with D₂O. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Imidazole C-2 | 135 - 145 | |
| Imidazole C-4 | 130 - 140 | Attached to the phenyl group. |
| Imidazole C-5 | 145 - 155 | Attached to the electron-withdrawing nitro group, leading to a significant downfield shift. |
| Phenyl C (ipso) | 130 - 135 | The carbon atom of the phenyl ring directly attached to the imidazole ring. |
| Phenyl C (ortho, meta, para) | 125 - 130 | The exact chemical shifts will depend on the specific electronic environment. |
Infrared (IR) Spectroscopy
Protocol: IR Sample Preparation and Analysis
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk.
-
Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Imidazole) | 3100 - 3300 | Medium, Broad | The broadness is due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C=N and C=C Stretch (Ring) | 1450 - 1600 | Medium-Strong | A series of bands corresponding to the vibrations of the imidazole and phenyl rings. For example, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole shows a C=N stretch at 1599 cm⁻¹.[6] |
| Asymmetric NO₂ Stretch | 1510 - 1560 | Strong | A characteristic strong absorption band for the nitro group. 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole shows a band at 1513 cm⁻¹.[6] |
| Symmetric NO₂ Stretch | 1330 - 1370 | Strong | Another characteristic strong absorption band for the nitro group. 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole shows a band at 1336 cm⁻¹.[6] |
Mass Spectrometry (MS)
Protocol: Mass Spectrometry Analysis
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive or negative ion mode.
Predicted Mass Spectrum Data:
-
Molecular Ion (M+H)⁺: Expected at m/z 190.06.
-
Fragmentation Pattern: The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and fragmentation of the imidazole and phenyl rings. Common fragments may include the loss of NO (m/z 30) and NO₂ (m/z 46).
Diagram of the Analytical Workflow:
Caption: Workflow for the analytical characterization of 5-Nitro-4-phenyl-1H-imidazole.
Reactivity and Potential Applications
The chemical reactivity of 5-Nitro-4-phenyl-1H-imidazole is dictated by the interplay of the imidazole ring, the phenyl substituent, and the nitro group.
-
Acidity and Basicity: The imidazole ring is amphoteric. The N-H proton is acidic and can be deprotonated with a suitable base. The lone pair on the other nitrogen atom is basic and can be protonated in acidic conditions. The electron-withdrawing nitro group will increase the acidity of the N-H proton and decrease the basicity of the other nitrogen compared to unsubstituted imidazole.
-
Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack, however, the presence of the deactivating nitro group will make further electrophilic substitution on the imidazole ring challenging. The phenyl ring can undergo electrophilic substitution, with the imidazole substituent directing ortho- and para-.
-
Nucleophilic Substitution: The nitro group can be a target for nucleophilic aromatic substitution under certain conditions, although this is generally difficult on a five-membered heteroaromatic ring.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a key transformation for the synthesis of other derivatives. This reduction is also the basis for the antimicrobial activity of many nitroimidazoles.
Potential Applications:
-
Medicinal Chemistry: As a scaffold for the development of new antimicrobial agents, particularly against anaerobic bacteria and protozoa.[3] The phenyl group offers a site for further functionalization to optimize pharmacological properties.
-
Materials Science: Nitroaromatic compounds can have interesting optical and electronic properties, suggesting potential applications in the development of novel materials.
-
Synthetic Intermediate: The functional groups on 5-Nitro-4-phenyl-1H-imidazole make it a versatile intermediate for the synthesis of more complex heterocyclic systems.
Conclusion
5-Nitro-4-phenyl-1H-imidazole is a molecule of significant interest due to the combination of the biologically active nitroimidazole core and the modifiable phenyl group. While experimental data for this specific molecule is sparse, this guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and a detailed plan for its analytical characterization. The information presented herein is intended to serve as a solid foundation for researchers and scientists working with this and related compounds, facilitating further exploration of its potential in drug discovery and other scientific disciplines.
References
-
(No author provided). (2025). 1-Methyl-5-nitro-1H-imidazole. ResearchGate. [Link]
-
Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]
-
(No author provided). (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]
-
Abraham, R. J., et al. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]
-
Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. [Link]
-
(No author provided). (n.d.). 4,5-Diphenylimidazole. PubChem. [Link]
-
(No author provided). (n.d.). 4-Phenylimidazole. PubChem. [Link]
-
(No author provided). (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Royal Society of Chemistry. [Link]
-
(No author provided). (n.d.). 4-Nitroso-5-phenylimidazole. PubChem. [Link]
-
Abdi, F., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Molecules. [Link]
-
(No author provided). (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. ResearchGate. [Link]
-
Eriksson, L. A., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. [Link]
-
Taher, B., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. [Link]
- (No author provided). (n.d.). Preparation method of 4-phenylimidazole.
-
(No author provided). (2015). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. ResearchGate. [Link]
-
(No author provided). (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]
-
(No author provided). (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers. [Link]
- (No author provided). (n.d.). Preparation method of 4-nitroimidazole and 4,5-dimetridazloe.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 3. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
Solubility and stability of 5-Nitro-4-phenyl-1H-imidazole
An In-Depth Technical Guide to the Solubility and Stability of 5-Nitro-4-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-4-phenyl-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development, belonging to the broader class of nitroimidazoles known for their therapeutic potential.[1] The efficacy and bioavailability of any pharmacologically active agent are intrinsically linked to its physicochemical properties, with solubility and stability being paramount. This guide provides a comprehensive technical overview of these critical attributes for 5-Nitro-4-phenyl-1H-imidazole. Drawing upon data from analogous structures and established analytical principles, this document offers predictive insights into its behavior in various solvent systems and under diverse stress conditions. Furthermore, it outlines detailed experimental protocols for the empirical determination of its solubility and stability profiles, equipping researchers with the necessary tools to navigate the challenges associated with its formulation and development.
Physicochemical Properties: A Predictive Overview
A thorough understanding of the fundamental physicochemical properties of 5-Nitro-4-phenyl-1H-imidazole is the cornerstone of predicting its solubility and stability. While experimental data for this specific molecule is not extensively available, we can extrapolate key parameters from structurally related compounds such as 4-phenylimidazole[2], 4-nitroimidazole[3], and 4,5-diphenyl-1H-imidazole[4].
| Property | Predicted Value/Range | Rationale & Key Considerations |
| Molecular Formula | C₉H₇N₃O₂ | Based on the chemical structure. |
| Molecular Weight | 189.17 g/mol | Calculated from the molecular formula. |
| pKa | Imidazole N-H: ~13-14Imidazole N: ~5-6 | The phenyl and nitro groups are electron-withdrawing, which will decrease the basicity of the neutral imidazole nitrogen and increase the acidity of the N-H proton compared to unsubstituted imidazole. |
| LogP (Octanol/Water) | 1.5 - 2.5 | The presence of the lipophilic phenyl group will increase the LogP compared to 4-nitroimidazole. However, the polar nitro and imidazole groups will keep it moderately lipophilic. The calculated LogP for 4,5-diphenyl-1H-imidazole is 3.262, suggesting a significant contribution from the phenyl groups.[4] |
| Appearance | Likely a crystalline solid | Many imidazole derivatives are crystalline solids at room temperature.[1] |
Solubility Profile: Navigating the Challenges
The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. Phenylimidazoles, as a class, have been noted for their low solubility in various organic solvents, a characteristic that is likely to be shared by 5-Nitro-4-phenyl-1H-imidazole.[5]
Aqueous Solubility
The aqueous solubility of 5-Nitro-4-phenyl-1H-imidazole is expected to be low due to the presence of the hydrophobic phenyl group. The molecule's amphiprotic nature, owing to the acidic N-H and basic nitrogen atoms of the imidazole ring, suggests that its solubility will be pH-dependent.
-
At low pH: The imidazole nitrogen will be protonated, forming a more soluble cationic species.
-
At high pH: The N-H proton can be abstracted, forming a more soluble anionic species.
-
At neutral pH: The molecule will exist predominantly in its neutral, less soluble form.
Organic Solvent Solubility
Based on studies of similar compounds, the solubility of phenylimidazoles in non-polar organic solvents is generally poor.[5] However, it is expected to exhibit moderate solubility in polar aprotic solvents like DMSO and DMF, and in lower alcohols such as methanol and ethanol, which can engage in hydrogen bonding.
Experimental Protocol: Kinetic Solubility Determination by HPLC
This protocol outlines a high-throughput method to assess the kinetic solubility of 5-Nitro-4-phenyl-1H-imidazole in various aqueous and organic solvents.
Objective: To determine the concentration of the compound in a saturated solution after a defined incubation period.
Materials:
-
5-Nitro-4-phenyl-1H-imidazole
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Various organic solvents (e.g., methanol, ethanol, acetonitrile)
-
HPLC system with a UV detector
-
96-well microtiter plates
-
Plate shaker
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Nitro-4-phenyl-1H-imidazole in DMSO.
-
Sample Preparation:
-
Add 2 µL of the stock solution to 198 µL of each test solvent in a 96-well plate. This results in a final concentration of 100 µM.
-
Prepare a calibration curve by serial dilution of the stock solution in the mobile phase.
-
-
Incubation: Seal the plate and shake at room temperature for 24 hours to allow the solution to reach equilibrium.
-
Filtration: Centrifuge the plate to pellet any undissolved compound. Carefully transfer the supernatant to a new plate.
-
HPLC Analysis:
-
Inject the supernatant and calibration standards onto the HPLC system.
-
A suitable starting method would be a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
-
Monitor the absorbance at a wavelength determined by a UV scan of the compound (likely in the 254-320 nm range for nitroaromatic compounds).
-
-
Data Analysis: Quantify the concentration of the dissolved compound in each solvent using the calibration curve.
Stability Assessment: Uncovering Degradation Pathways
The chemical stability of a drug candidate is crucial for its shelf-life, safety, and efficacy. The imidazole moiety can be susceptible to degradation, particularly through oxidation and photolysis.[6] The nitro group can also influence the molecule's stability.
Potential Degradation Pathways
-
Hydrolysis: The imidazole ring is generally stable to hydrolysis. However, extreme pH and high temperatures could lead to ring opening.
-
Oxidation: The imidazole ring can be susceptible to oxidative degradation.[6] The presence of the nitro group may also influence the molecule's susceptibility to oxidation.
-
Photodegradation: Aromatic and nitro-containing compounds are often light-sensitive. Exposure to UV or high-intensity visible light could lead to degradation.[6]
Experimental Protocol: Forced Degradation Study
This protocol describes a systematic approach to identify the degradation pathways of 5-Nitro-4-phenyl-1H-imidazole under various stress conditions.
Objective: To assess the stability of the compound under hydrolytic, oxidative, and photolytic stress and to identify major degradation products.
Materials:
-
5-Nitro-4-phenyl-1H-imidazole
-
HCl, NaOH, H₂O₂
-
HPLC-MS system
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Degradation: Heat the solution at 60°C.
-
Photodegradation: Expose the solution to light in a photostability chamber (ICH Q1B guidelines).
-
-
Time Points: Analyze samples at initial, 4, 8, 24, and 48-hour time points.
-
Analysis:
-
Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) coupled with a mass spectrometer (MS).
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.
-
Use the MS data to determine the mass of the degradation products and propose their structures.
-
Visualizing the Workflow
Caption: Workflow for the forced degradation study of 5-Nitro-4-phenyl-1H-imidazole.
Bioanalytical Methods
Accurate quantification of 5-Nitro-4-phenyl-1H-imidazole in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for this purpose due to its high sensitivity and selectivity.[7][8][9]
HPLC-MS/MS Method Development Considerations
-
Sample Preparation: Protein precipitation or solid-phase extraction will likely be necessary to remove interferences from biological matrices.
-
Chromatography: A reversed-phase C18 column is a good starting point. The mobile phase will likely consist of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is expected to be effective. Multiple reaction monitoring (MRM) will be used for quantification, providing high selectivity and sensitivity.
Conclusion
While specific experimental data for 5-Nitro-4-phenyl-1H-imidazole is limited, a comprehensive understanding of its likely solubility and stability characteristics can be formulated by examining related structures. This guide provides a predictive framework and detailed experimental protocols to empower researchers in their efforts to characterize this promising compound. The inherent challenges of low solubility and potential for degradation necessitate a thorough and systematic approach to its analysis and formulation development. The methodologies outlined herein provide a robust starting point for these critical investigations.
References
-
Domanska, U., & Pobudkowska, A. (2006). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 51(3), 941-946. [Link]
-
Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18208, 4-Nitroimidazole. Retrieved January 25, 2026, from [Link].
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 163758, 4-Nitroso-5-phenylimidazole. Retrieved January 25, 2026, from [Link].
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69590, 4-Phenylimidazole. Retrieved January 25, 2026, from [Link].
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3041-3049. [Link]
-
Wang, S., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Chemistry Central Journal, 19(1), 1-10. [Link]
-
Wang, S., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. ResearchGate. [Link]
-
Mottier, P., et al. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(8), 2845-2851. [Link]
-
Zhang, J., et al. (2010). Production of 4-nitroimidazole and its thermal stability. Journal of Chemical Industry and Engineering (China), 61(5), 1334-1338. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. 4-Phenylimidazole | C9H8N2 | CID 69590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential biological activity of 5-Nitro-4-phenyl-1H-imidazole
An In-Depth Technical Guide to the Potential Biological Activity of 5-Nitro-4-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of a nitro group and a phenyl substituent, as seen in 5-Nitro-4-phenyl-1H-imidazole and its analogs, imparts unique physicochemical properties that translate into a diverse range of potential therapeutic activities. This technical guide provides a comprehensive exploration of the known and potential biological activities of this molecular class, with a focus on its antiparasitic, antibacterial, and emerging anticancer properties. We will delve into the mechanistic underpinnings of these activities, present key quantitative data from preclinical studies, and provide detailed experimental protocols to empower researchers in the field.
Introduction: The Nitroimidazole Scaffold
Nitroimidazole derivatives have been a significant class of antimicrobial agents for decades.[1] Their mechanism of action is intrinsically linked to the chemical nature of the nitro group.[2] In anaerobic environments, characteristic of many pathogenic bacteria and protozoa, the nitro group is enzymatically reduced to form highly reactive nitroso and hydroxylamine derivatives and radical anions.[2][3] These reactive species are cytotoxic, causing extensive damage to essential cellular macromolecules, including DNA, which leads to strand breakage and cell death.[3] This selective activation in low-oxygen environments provides a therapeutic window, making them effective against anaerobic organisms while sparing aerobic host cells.
The 5-nitroimidazole moiety, in particular, is a well-established pharmacophore known for its broad-spectrum anti-infectious activity.[2][4] The addition of a phenyl group at the 4-position, as in 5-Nitro-4-phenyl-1H-imidazole, can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially enhancing its efficacy and spectrum of activity. This guide will explore the specific biological effects observed for this structural class.
Antiparasitic Activity
Derivatives of 4- and 5-nitroimidazole have demonstrated significant potential in the treatment of diseases caused by protozoan parasites, such as leishmaniasis, amoebiasis, and giardiasis.
Leishmanicidal Activity
Cutaneous leishmaniasis, caused by parasites of the Leishmania genus, presents a significant global health challenge. Studies have explored 4-nitro-1H-imidazolyl compounds as potential antileishmanial agents. In vitro investigations have shown that these compounds can be highly effective against the intracellular amastigote forms of Leishmania amazonensis, the clinically relevant stage of the parasite in the mammalian host.
One study demonstrated that a 4-nitro-1H-imidazolyl derivative (Compound 6 in the study) was approximately three times more active than the reference drug miltefosine against intracellular amastigotes.[5] This compound exhibited a potent half-maximal effective concentration (EC50) of 4.57 µM and a high selectivity index (SI > 100), indicating a favorable therapeutic window.[5] The high selectivity is crucial, as it suggests minimal toxicity to host cells (in this case, peritoneal macrophages) at concentrations effective against the parasite.[5]
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of a 4-Nitro-1H-imidazolyl Derivative [5]
| Compound | Target Organism/Cell Line | Parameter | Value (µM) |
| Compound 6 | L. amazonensis (Intracellular Amastigotes) | EC50 | 4.57 ± 0.08 |
| L. amazonensis (Intracellular Amastigotes) | EC90 | 9.14 | |
| Peritoneal Macrophages (PMMs) | CC50 | >500 | |
| Hep G2 (Human Liver Cancer Cell Line) | CC50 | >160 | |
| Miltefosine | L. amazonensis (Intracellular Amastigotes) | EC50 | 14.15 ± 1.2 |
EC50: Half-maximal effective concentration; EC90: 90% effective concentration; CC50: Half-maximal cytotoxic concentration.
Activity Against Entamoeba histolytica and Giardia intestinalis
A series of 5-aryl-1-methyl-4-nitroimidazoles, which are structurally analogous to 5-Nitro-4-phenyl-1H-imidazole, have shown potent activity against the protozoan parasites Entamoeba histolytica and Giardia intestinalis.[6] Notably, one derivative, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole, exhibited an IC50 of 1.47 µM against these parasites, a potency approximately twofold greater than the standard drug, metronidazole.[6] Importantly, this enhanced antiparasitic activity was not associated with increased cytotoxicity, highlighting the potential for developing safer and more effective treatments.[6]
Table 2: In Vitro Antiparasitic Activity of 5-Aryl-1-methyl-4-nitroimidazoles [6]
| Compound | Target Organism | Parameter | Value (µM/mL) |
| 5f (3-chlorophenyl derivative) | E. histolytica & G. intestinalis | IC50 | 1.47 |
| Other derivatives (5a-e) | E. histolytica & G. intestinalis | IC50 | 1.72 - 4.43 |
| Metronidazole (Reference) | E. histolytica & G. intestinalis | IC50 | ~2.94 |
IC50: Half-maximal inhibitory concentration.
Mechanistic Considerations and Experimental Workflow
The antiparasitic action of nitroimidazoles is contingent upon the reductive activation of the nitro group within the parasite, which possesses the necessary low redox potential environment and enzymatic machinery (e.g., nitroreductases). This leads to the generation of cytotoxic radicals that disrupt DNA and other critical biomolecules.[2][3]
Caption: Proposed mechanism of antiparasitic action for nitroimidazoles.
Experimental Protocol: In Vitro Leishmanicidal Assay[5]
This protocol outlines the assessment of a compound's activity against intracellular amastigotes of L. amazonensis.
-
Cell Culture: Culture peritoneal macrophages (PMMs) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Seed 3 x 10^5 PMMs per well in a 96-well plate and incubate for 24 hours.
-
Infection: Infect the macrophage monolayer with purified amastigotes at a multiplicity of infection (MOI) of 3 (9 x 10^5 amastigotes per well).
-
Drug Treatment: After infection, treat the cells with serial dilutions of the test compound (e.g., from 1.2 to 160 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (miltefosine).
-
Fixation and Staining: After treatment, rinse the cultures with saline, fix with Bouin's solution for 5 minutes, and stain with Giemsa solution for 15 minutes.
-
Microscopic Analysis: Determine the number of infected macrophages and the number of amastigotes per macrophage by counting at least 200 cells per sample under light microscopy.
-
Data Analysis: Calculate the EC50 value, representing the concentration of the compound that reduces the parasite burden by 50%, using non-linear regression analysis.
Antibacterial Activity
The 5-nitroimidazole scaffold is a well-established antibacterial agent, particularly against anaerobic bacteria and Helicobacter pylori. The mechanism mirrors its antiparasitic action, relying on reductive activation in anaerobic or microaerophilic environments.
A study on 5-substituted 1-methyl-4-nitro-1H-imidazoles demonstrated potent activity against Gram-positive bacteria and H. pylori.[7] The derivative 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was highly effective against Gram-positive bacteria with a Minimum Inhibitory Concentration (MIC) of ≤8 µg/mL.[7] Furthermore, certain derivatives showed MIC values of 2 µg/mL against clinical isolates of H. pylori, which was four times more potent than metronidazole.[7] While these compounds are not exact matches to 5-Nitro-4-phenyl-1H-imidazole, the data strongly suggests that the core scaffold possesses significant antibacterial potential.
Table 3: Antibacterial Activity of 5-Substituted 1-methyl-4-nitro-1H-imidazoles [7]
| Compound Class | Bacterial Type | Organism | MIC (µg/mL) |
| Phenylsulfonyl derivative | Gram-positive | S. aureus, B. subtilis, etc. | ≤8 |
| Various derivatives | Gram-negative | E. coli, K. pneumoniae, etc. | >64 |
| Compounds 10 & 11 | Microaerophilic | H. pylori (15 clinical isolates) | 2 |
| Metronidazole (Reference) | Microaerophilic | H. pylori (15 clinical isolates) | 8 |
MIC: Minimum Inhibitory Concentration.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Grow the bacterial strain overnight in appropriate broth (e.g., Mueller-Hinton Broth for standard bacteria, Brucella Broth with 5% FBS for H. pylori). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (or 48-72 hours for H. pylori in a microaerophilic environment).
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Anticancer Activity
The therapeutic landscape for imidazole derivatives is expanding beyond infectious diseases into oncology. Various imidazole-containing compounds have demonstrated anticancer activity through diverse mechanisms.[8][9][10] While direct evidence for 5-Nitro-4-phenyl-1H-imidazole is still emerging, related structures provide compelling rationales for investigation.
Inhibition of Tubulin Polymerization
Microtubules are critical components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some nitroimidazole metabolites have been shown to inhibit tubulin polymerization in vitro.[11] This effect could lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Benzimidazole derivatives, which share a similar heterocyclic core, have also been successfully developed as tubulin polymerization inhibitors.[12] This suggests that the imidazole scaffold, including the 5-Nitro-4-phenyl variant, could be a promising starting point for designing novel antimitotic agents.
Modulation of Cell Signaling Pathways
Dysregulation of signaling pathways like PI3K/AKT/mTOR is a hallmark of many cancers, promoting cell proliferation, survival, and resistance to therapy. A novel 1H-imidazole [4,5-f][13] phenanthroline derivative was found to exhibit potent and selective activity against colorectal cancer (CRC) cells. Mechanistic studies revealed that this compound induced cell cycle arrest in the S phase and triggered apoptosis. This was attributed to the suppression of the PI3K/AKT/mTOR signaling pathway.[14] Given that the 5-Nitro-4-phenyl-1H-imidazole core can be functionalized, it is plausible that derivatives could be designed to target key nodes within this or other oncogenic pathways.
Caption: Hypothesized targeting of the PI3K/AKT/mTOR pathway by imidazole derivatives.
Experimental Protocol: MTT Cytotoxicity Assay[5][15][16]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 4,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The 5-Nitro-4-phenyl-1H-imidazole scaffold and its close analogs represent a versatile platform for drug discovery. The existing body of evidence strongly supports their potential as potent antiparasitic and antibacterial agents, with the foundational mechanism of reductive activation being well-understood. The emerging data on anticancer activities, through mechanisms such as tubulin inhibition and modulation of oncogenic signaling, opens exciting new avenues for research.
Future work should focus on synthesizing a focused library of 5-Nitro-4-phenyl-1H-imidazole derivatives to establish clear structure-activity relationships (SAR) for each biological target. Investigating their efficacy in animal models of infection and cancer will be a critical next step. Furthermore, detailed mechanistic studies are required to confirm the hypothesized modes of action, particularly in the context of cancer, and to identify specific molecular targets. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address pressing global health needs.
References
-
Gontijo, D. C. et al. (2021). Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents. Parasitology, 148(12), 1403-1411. Available at: [Link]
-
Kim, Y. K. et al. (2006). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Bioorganic & Medicinal Chemistry Letters, 16(15), 4009-4012. Available at: [Link]
-
Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(1), 385-408. Available at: [Link]
-
Hernández-Núñez, E. et al. (2010). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 15(4), 2632-2643. Available at: [Link]
-
Kedar, P. S. et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480. Available at: [Link]
-
Kumar, R. et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7335. Available at: [Link]
-
Mascellino, M. T. et al. (1995). In-vitro studies of two 5-nitroimidazole derivatives. Journal of Antimicrobial Chemotherapy, 35(1), 65-74. Available at: [Link]
-
Chen, P. et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][5][13] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 929, 175120. Available at: [Link]
-
Riou, J. F. et al. (1984). The in vitro effect of some nitroimidazoles on microtubule formation. FEBS Letters, 172(2), 301-304. Available at: [Link]
-
Gençer, H. K. et al. (2006). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 56(11), 779-784. Available at: [Link]
-
Forero-Doria, O. et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Molecules, 22(8), 1335. Available at: [Link]
-
Crozet, M. D. et al. (2012). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 17(2), 2237-2246. Available at: [Link]
-
Szałabska, K. et al. (2023). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 28(13), 5036. Available at: [Link]
-
Gürsoy, E. et al. (2007). Synthesis and Biological Activity of Some New 5-Sulphanyl-4-nitroimidazole Derivatives. Turkish Journal of Chemistry, 31(4), 417-424. Available at: [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity assay of PBD analogs from MTT Assay. Retrieved from [Link]
-
Kamal, A. et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic Chemistry, 141, 106880. Available at: [Link]
-
Sharma, A. et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 27(19), 6245. Available at: [Link]
-
Frizzo, C. P. et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Toxicology in Vitro, 69, 104981. Available at: [Link]
-
ResearchGate. (n.d.). Selected examples of tubulin polymerization inhibitors. Retrieved from [Link]
-
Jamieson, S. M. F. et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4467. Available at: [Link]
-
Bhor, R. J. et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research, 24(2), 32-46. Available at: [Link]
-
Bamoro, C. et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. Available at: [Link]
-
Bamoro, C. et al. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Journal of Molecular Structure, 1288, 135760. Available at: [Link]
-
Buzi, E. et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(3), M1713. Available at: [Link]
-
Taha, M. et al. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 27(13), 4212. Available at: [Link]
-
Alam, M. A. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Bioequivalence & Bioavailability, 9, 4. Available at: [Link]
-
Gaba, M. et al. (2014). Imidazoles as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 475-496. Available at: [Link]
-
Brullo, C. et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 25(18), 4248. Available at: [Link]
-
Ying, P. et al. (2015). Synthesis, DNA-binding, Photocleavage and in vitro Cytotoxicity of Novel Imidazole[4,5-f][5][13]phenanthroline-based Oxovanadium Complexes. Medicinal Chemistry, 5(7), 315-321. Available at: [Link]
Sources
- 1. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in vitro effect of some nitroimidazoles on microtubule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Nitro-4-phenyl-1H-imidazole: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide delves into the scientific intricacies of 5-Nitro-4-phenyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While the definitive discovery and a detailed historical timeline of this specific molecule remain nuanced within the broader context of nitroimidazole research, this document synthesizes available information on its synthesis, physicochemical properties, and potential applications. This guide provides a foundational understanding for researchers exploring the therapeutic potential of this and related compounds, underpinned by established chemical principles and methodologies for the synthesis and characterization of nitroimidazoles.
Introduction: The Significance of the Nitroimidazole Scaffold
The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. The introduction of a nitro group to this scaffold gives rise to the nitroimidazole class of compounds, which have played a pivotal role in chemotherapy for over half a century.
The journey of nitroimidazoles in medicine began with the discovery of azomycin (2-nitroimidazole) in 1953 from Nocardia mesenterica, which exhibited antibacterial activity. This discovery catalyzed extensive synthetic efforts to develop more potent and selective analogues. A major breakthrough in this endeavor was the synthesis of metronidazole, a 5-nitroimidazole, which became a cornerstone in the treatment of anaerobic bacterial and protozoal infections. The therapeutic efficacy of 5-nitroimidazoles is attributed to the reductive activation of the nitro group in hypoxic environments, characteristic of anaerobic organisms, leading to the formation of cytotoxic radicals that damage cellular macromolecules, including DNA.
The position of the nitro group on the imidazole ring significantly influences the biological activity. 5-Nitroimidazoles have generally established themselves as potent antiprotozoal and antibacterial agents. The addition of a phenyl group at the 4-position, as in 5-Nitro-4-phenyl-1H-imidazole, introduces a significant structural modification that can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic characteristics. This guide focuses on the synthesis, properties, and potential of this specific phenyl-substituted nitroimidazole.
Physicochemical Properties
Table 1: Physicochemical Properties of 4-phenyl-1H-imidazole (Starting Material) and Predicted Properties of 5-Nitro-4-phenyl-1H-imidazole
| Property | 4-phenyl-1H-imidazole | 5-Nitro-4-phenyl-1H-imidazole (Predicted) |
| Molecular Formula | C₉H₈N₂ | C₉H₇N₃O₂ |
| Molecular Weight | 144.17 g/mol | 189.17 g/mol |
| Melting Point | 128-131 °C | Expected to be higher than the starting material due to increased polarity and potential for intermolecular interactions. |
| Appearance | White to off-white crystalline solid | Likely a pale yellow to yellow crystalline solid, characteristic of many nitroaromatic compounds. |
| Solubility | Soluble in acetone (25 mg/mL) | Expected to have moderate solubility in polar organic solvents like acetone, DMSO, and DMF. Solubility in water is predicted to be low. |
Synthesis of 5-Nitro-4-phenyl-1H-imidazole: A Methodological Deep Dive
The most direct and widely employed method for the synthesis of nitroimidazoles is the electrophilic nitration of the imidazole ring. The following section outlines a probable and detailed experimental protocol for the synthesis of 5-Nitro-4-phenyl-1H-imidazole, based on established procedures for the nitration of imidazoles and their derivatives.
Underlying Principles of Electrophilic Nitration
The nitration of an aromatic system, including the imidazole ring, involves the attack of a nitronium ion (NO₂⁺) on the electron-rich ring. The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and a strong dehydrating acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
The regioselectivity of the nitration of 4-phenylimidazole is a critical consideration. The imidazole ring is an electron-rich heterocycle, and the phenyl substituent can influence the position of nitration. The electron-withdrawing nature of the nitro group, once introduced, will deactivate the ring to further nitration, helping to prevent the formation of dinitro products under controlled conditions.
Experimental Protocol: Synthesis via Nitration of 4-phenyl-1H-imidazole
This protocol is a representative procedure derived from general methods for the nitration of imidazoles. Researchers should perform their own optimizations and safety assessments.
Objective: To synthesize 5-Nitro-4-phenyl-1H-imidazole through the electrophilic nitration of 4-phenyl-1H-imidazole.
Reagents and Materials:
-
4-phenyl-1H-imidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (or other suitable base)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, carefully add a measured amount of 4-phenyl-1H-imidazole. Place the flask in an ice bath to cool.
-
Addition of Sulfuric Acid: Slowly and with continuous stirring, add a calculated excess of concentrated sulfuric acid to the flask. The addition should be done dropwise to control the exothermic reaction and maintain a low temperature (typically 0-5 °C). The imidazole will protonate and dissolve in the acid.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath. A typical ratio is a slight molar excess of nitric acid relative to the 4-phenylimidazole.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of 4-phenylimidazole in sulfuric acid using a dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition. After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.
-
Neutralization and Isolation: Slowly neutralize the acidic solution with a suitable base, such as a saturated solution of sodium bicarbonate, until the pH is neutral or slightly basic. This should be done carefully as it is an exothermic process and will release carbon dioxide. The precipitated solid is then collected by vacuum filtration using a Büchner funnel.
-
Purification: The crude product should be washed with cold deionized water to remove any residual acid and inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.
-
Drying and Characterization: The purified product should be dried under vacuum. The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Diagram of the Synthesis Workflow:
Caption: A generalized workflow for the synthesis of 5-Nitro-4-phenyl-1H-imidazole.
Characterization and Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for 5-Nitro-4-phenyl-1H-imidazole
| Technique | Predicted Features |
| ¹H NMR | - Imidazole Protons: Signals for the protons on the imidazole ring are expected in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts will be influenced by the electron-withdrawing nitro group. - Phenyl Protons: A multiplet in the aromatic region (δ 7.2-8.0 ppm) corresponding to the protons on the phenyl ring. - N-H Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - Imidazole Carbons: Resonances for the carbon atoms of the imidazole ring are expected in the range of δ 115-150 ppm. The carbon bearing the nitro group will be significantly deshielded. - Phenyl Carbons: Signals for the carbons of the phenyl ring will appear in the aromatic region (δ 120-140 ppm). |
| Infrared (IR) | - N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹. - C-H Stretch (Aromatic): Peaks in the region of 3000-3100 cm⁻¹. - N=O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. - C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the imidazole and phenyl rings. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (189.17 m/z). - Fragmentation Pattern: Characteristic fragmentation patterns may include the loss of the nitro group (NO₂) and other fragments related to the imidazole and phenyl rings. |
Potential Applications and Future Directions
While specific biological activity data for 5-Nitro-4-phenyl-1H-imidazole is limited in readily available literature, its structural features suggest several potential areas of application for further research and development.
Antimicrobial and Antiparasitic Agents
Given the well-established antimicrobial and antiparasitic properties of the 5-nitroimidazole class, it is highly probable that 5-Nitro-4-phenyl-1H-imidazole will exhibit activity against anaerobic bacteria and various protozoa. The phenyl substituent may enhance its lipophilicity, potentially improving cell membrane penetration and bioavailability. Further research is warranted to evaluate its efficacy against a panel of clinically relevant microorganisms.
Hypoxia-Activated Prodrugs for Cancer Therapy
The hypoxic microenvironment of solid tumors presents a unique target for drug development. Similar to other nitroaromatic compounds, 5-Nitro-4-phenyl-1H-imidazole has the potential to act as a hypoxia-activated prodrug. In low-oxygen conditions, the nitro group can be reduced to cytotoxic species that selectively kill cancer cells in the hypoxic regions of tumors, which are often resistant to conventional chemotherapy and radiotherapy.
Diagram of Hypoxia-Activated Prodrug Mechanism:
Caption: A simplified pathway for the bioactivation of a nitroimidazole prodrug in hypoxic cells.
Radiosensitizers
Nitroimidazoles have also been investigated as radiosensitizers to enhance the efficacy of radiation therapy in cancer treatment. By mimicking oxygen in their electron-affinic properties, they can "fix" radiation-induced DNA damage, making it more difficult for cancer cells to repair. The phenyl group in 5-Nitro-4-phenyl-1H-imidazole could influence its electron affinity and cellular uptake, making it a candidate for further investigation in this area.
Conclusion
5-Nitro-4-phenyl-1H-imidazole represents a molecule of interest at the intersection of established nitroimidazole chemistry and the ongoing search for novel therapeutic agents. While a detailed historical account of its discovery remains to be fully elucidated, the synthetic pathways and principles for its creation are well-founded in the broader field of heterocyclic chemistry. The presence of both the 5-nitroimidazole core and a 4-phenyl substituent provides a compelling rationale for its investigation as an antimicrobial, a hypoxia-activated prodrug, and a radiosensitizer. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound, with the ultimate goal of unlocking its full therapeutic potential.
References
-
PubChem. 4-Phenylimidazole. [Link]
An In-depth Technical Guide to 5-Nitro-4-phenyl-1H-imidazole Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Nitro-4-phenyl-1H-imidazole derivatives and analogs, a class of heterocyclic compounds with significant therapeutic potential. From synthetic strategies to diverse pharmacological profiles, this document synthesizes current knowledge to support ongoing research and development in this critical area of medicinal chemistry.
Introduction: The Significance of the Nitroimidazole Scaffold
The imidazole ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including the amino acid histidine and purine bases in DNA.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of a nitro group, particularly at the 5-position, confers a distinct set of physicochemical and biological characteristics, leading to a class of compounds known as nitroimidazoles.
5-Nitroimidazoles are renowned for their antimicrobial and antiprotozoal activities.[3][4] Commercially available drugs like metronidazole and tinidazole are mainstays in treating infections caused by anaerobic bacteria and protozoa.[1][4] The mechanism of action is largely dependent on the reduction of the nitro group within the target organism, generating reactive nitroso and hydroxylamine derivatives that induce cellular damage, including DNA strand breakage.[3][5]
The incorporation of a phenyl group at the 4-position of the 5-nitroimidazole core creates a scaffold with expanded therapeutic possibilities. This guide will delve into the synthesis, structure-activity relationships (SAR), and diverse biological activities of these 4-phenyl analogs, highlighting their potential beyond antimicrobial applications.
Synthetic Strategies for 5-Nitro-4-phenyl-1H-imidazole Derivatives
The synthesis of 5-Nitro-4-phenyl-1H-imidazole derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
De Novo Imidazole Ring Synthesis
A common method for constructing the imidazole ring from acyclic precursors involves the reaction of α-bromo-ketones with formamide.[6] This approach allows for the direct installation of the phenyl group at the 4-position. Subsequent nitration and N-alkylation can then be performed to yield the final desired products.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. This methodology has been successfully applied to the synthesis of 5-aryl-1-methyl-4-nitroimidazoles.[7][8] The general approach involves the coupling of a halogenated nitroimidazole derivative, such as 5-chloro-1-methyl-4-nitroimidazole, with an appropriate arylboronic acid in the presence of a palladium catalyst.[7][8]
The workflow for this synthetic approach is illustrated below:
Caption: Suzuki Coupling for 5-Aryl-4-nitroimidazole Synthesis.
Multi-Component Reactions (MCRs)
Multi-component reactions offer an efficient pathway to complex molecules in a single step. The Debus-Radziszewski reaction, for instance, can be adapted to synthesize polysubstituted imidazoles, which can then be further functionalized.[1] These reactions are advantageous due to their atom economy, reduced energy consumption, and often simpler purification procedures.[9]
N-Alkylation
Derivatization at the N-1 position is a common strategy to modulate the physicochemical and pharmacological properties of the imidazole core. This is typically achieved by deprotonating the imidazole nitrogen with a base, such as sodium hydride, followed by the addition of an alkylating agent.[6]
Pharmacological Profile and Biological Activities
5-Nitro-4-phenyl-1H-imidazole derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Antiparasitic and Antiprotozoal Activity
Building on the known efficacy of 5-nitroimidazoles, the 4-phenyl analogs have demonstrated potent activity against various parasites. Notably, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole has shown potent lethal activity against Entamoeba histolytica and Giardia intestinalis, with an IC50 value of 1.47 µM, which is approximately twice as potent as the standard drug, metronidazole.[7][8] The rest of the synthesized series also displayed significant antiparasitic activity, with IC50 values ranging from 1.72 to 4.43 µM.[7][8]
The mechanism of action is believed to involve the reductive activation of the nitro group within the anaerobic environment of these parasites, leading to the formation of cytotoxic radicals that damage essential cellular components.[3]
Antibacterial and Antifungal Activity
Derivatives of the 4-phenyl-imidazole scaffold have shown promising antibacterial and antifungal properties.[10] Some compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[11] For instance, certain 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives showed high activity against S. aureus and E. coli.[10] The introduction of different substituents on the phenyl ring can modulate the spectrum and potency of antimicrobial activity.[10] Furthermore, some synthesized 5-nitroimidazole derivatives have shown appreciable activity against various bacterial and fungal strains.[3]
Indoleamine 2,3-Dioxygenase (IDO) Inhibition
Indoleamine 2,3-dioxygenase (IDO) is an immunomodulatory enzyme that plays a crucial role in tumor immune escape, making it a significant target in cancer therapy.[6] 4-Phenyl-imidazole (4-PI) was identified as an inhibitor of IDO, binding to the heme iron at the active site.[6] Systematic studies of 4-PI derivatives have been undertaken to develop more potent IDO inhibitors, with computational docking guiding the design and synthesis of analogs that exploit interactions within the active site.[6] This highlights a significant therapeutic avenue for 4-phenyl-imidazole derivatives beyond infectious diseases.
The interaction of these inhibitors with the IDO active site is a key area of investigation, with the aim of improving potency and selectivity.
Caption: IDO Inhibition by 4-Phenyl-Imidazole Derivatives.
Anti-inflammatory Activity
Certain imidazole-bearing compounds have been reported to possess significant anti-inflammatory activity, potentially with fewer gastrointestinal side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[10] The development of molecules that possess both anti-inflammatory and antimicrobial properties is highly desirable for treating inflammatory conditions associated with microbial infections.[10]
Structure-Activity Relationship (SAR)
The biological activity of 5-Nitro-4-phenyl-1H-imidazole derivatives is highly dependent on their structural features.
-
The Nitro Group: The presence and position of the nitro group are critical for the antimicrobial and antiparasitic activity. The 5-nitro isomers are generally more active than the 4-nitro isomers.[5] The reduction of the nitro group is a key activation step.[3][5]
-
Substitution on the Phenyl Ring: Modifications to the phenyl ring at the 4-position significantly influence biological activity. For example, in the case of antiparasitic agents, a 3-chloro substitution on the phenyl ring led to a twofold increase in potency compared to metronidazole.[7][8] For IDO inhibitors, electron-withdrawing groups like a nitro group on the phenyl ring had a dramatic negative effect on inhibition, while hydroxy and amino groups showed no significant change.[12]
-
Substitution at N-1: Alkylation at the N-1 position can modulate the pharmacokinetic properties of the compounds and is a common strategy in the design of new derivatives.[6]
The following table summarizes the activity of selected 5-Aryl-1-methyl-4-nitroimidazoles against E. histolytica and G. intestinalis.[7][8]
| Compound | Aryl Substituent | IC50 (µM) |
| 5f | 3-Chlorophenyl | 1.47 |
| Metronidazole | (Reference) | ~2.94 |
| Other Analogs | Various | 1.72 - 4.43 |
Experimental Protocols
General Procedure for Suzuki Coupling Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles[7][8]
This protocol describes a representative synthesis of 5-aryl-1-methyl-4-nitroimidazoles.
Materials:
-
5-Chloro-1-methyl-4-nitroimidazole
-
Appropriate arylboronic acid
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh3)2Cl2]
-
Potassium carbonate (K2CO3)
-
Tetrabutylammonium bromide
-
Deionized water
Procedure:
-
In a reaction vessel, combine 5-chloro-1-methyl-4-nitroimidazole, the arylboronic acid, dichlorobis(triphenylphosphine)palladium(II), potassium carbonate, and tetrabutylammonium bromide.
-
Add deionized water to the mixture.
-
Heat the reaction mixture to 70-80 °C with stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 5-aryl-1-methyl-4-nitroimidazole.
-
Characterize the final compound using NMR, mass spectrometry, and elemental analysis.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)[2]
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized imidazole derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compounds in CAMHB in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate the wells containing the diluted compounds with the bacterial suspension.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Therapeutic Potential
The 5-Nitro-4-phenyl-1H-imidazole scaffold is a versatile platform for the development of new therapeutic agents. While their antiparasitic and antibacterial activities are well-documented, the emergence of these compounds as potential anticancer agents through IDO inhibition opens up exciting new avenues for research.
Future work should focus on:
-
Lead Optimization: Synthesizing and screening a wider range of analogs to improve potency, selectivity, and pharmacokinetic profiles for specific targets like IDO.
-
Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying the various biological activities of these compounds.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.
-
Combating Drug Resistance: Designing novel derivatives that can overcome existing resistance mechanisms in pathogens.[4][13]
References
-
Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) -. (n.d.). Der Pharma Chemica. Retrieved January 25, 2026, from [Link]
-
Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480. Retrieved January 25, 2026, from [Link]
-
Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3, 385-408. Retrieved January 25, 2026, from [Link]
-
Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. Retrieved January 25, 2026, from [Link]
-
New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (n.d.). Molecules. Retrieved January 25, 2026, from [Link]
-
High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Synthesis and therapeutic potential of imidazole containing compounds. (2021). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as a New Compound for the Determination of Sulfate Ions in Aqueous Media. (2023). Biological and Molecular Chemistry. Retrieved January 25, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). Brieflands. Retrieved January 25, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
Sources
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biolmolchem.com [biolmolchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
The Dominant Electron-Withdrawing Effects of the Nitro Group in the 5-Nitro-4-phenyl-1H-imidazole Scaffold
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The introduction of a nitro group onto a heterocyclic scaffold is a cornerstone strategy in medicinal chemistry for modulating physicochemical properties and biological activity. This guide provides a detailed examination of the potent electron-withdrawing effects exerted by the nitro group at the C5 position of the 4-phenyl-1H-imidazole core. We will dissect the inductive and resonance mechanisms, quantify their impact through established physicochemical parameters, and provide field-proven experimental and computational protocols for their characterization. This analysis serves as a critical resource for professionals engaged in the rational design of imidazole-based therapeutic agents, where understanding and predicting electronic modulation is paramount to achieving desired pharmacological profiles.
Introduction: The Imidazole Scaffold and the Strategic Role of the Nitro Group
The 1H-imidazole ring is a privileged scaffold in drug development, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1] Its aromatic nature, combined with the presence of two nitrogen atoms—one pyrrole-like and one pyridine-like—allows it to act as both a hydrogen bond donor and acceptor. This versatility is fundamental to the biological activity of many 5-nitroimidazole drugs, including metronidazole and miconazole.[2]
The strategic placement of a nitro group (–NO₂) is one of the most powerful modifications employed to fine-tune the electronic character of a pharmacophore. The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry, a property that profoundly alters the acidity, reactivity, and ultimately, the mechanism of action of the parent molecule.[3][4] In the context of 5-Nitro-4-phenyl-1H-imidazole, these electronic perturbations are critical and dictate the molecule's behavior in both chemical and biological systems.
Fundamental Electronic Effects of the Nitro Group
The electron-withdrawing nature of the nitro group is a composite of two distinct electronic mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).[5]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the rest of the molecule through the sigma (σ) bond framework. This effect is distance-dependent but significantly lowers the electron density on the adjacent imidazole ring.
-
Resonance Effect (-M): The nitro group can actively participate in resonance, delocalizing π-electron density from the aromatic ring onto its oxygen atoms. This effect is particularly pronounced when the nitro group is conjugated with the π-system, as it is in 5-nitroimidazole. This delocalization creates regions of significant positive charge within the heterocyclic ring.
The following diagram illustrates the resonance structures that demonstrate the powerful -M effect, pulling electron density from the imidazole ring.
Caption: Resonance delocalization in 5-Nitro-4-phenyl-1H-imidazole.
These combined effects render the imidazole ring significantly electron-deficient, which has profound consequences for its physicochemical properties.
Quantifying the Electron-Withdrawing Strength: The Hammett Equation
The electronic influence of a substituent can be quantified using the Hammett equation, a linear free-energy relationship that provides a numerical value for a substituent's electron-donating or -withdrawing capacity.[6][7]
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for a reaction with the substituent.
-
K₀ is the equilibrium constant for the reaction with hydrogen as the substituent.
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent.
-
ρ (rho) is the reaction constant , which depends on the reaction type.
A positive σ value indicates an electron-withdrawing group. The nitro group possesses one of the highest positive σ values, underscoring its powerful electron-withdrawing nature.[6][8]
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |
| -NH₂ | -0.66 | -0.16 |
| -OH | -0.37 | +0.12 |
| -CH₃ | -0.17 | -0.07 |
| -H | 0.00 | 0.00 |
| -Cl | +0.23 | +0.37 |
| -CN | +0.66 | +0.56 |
| -NO₂ | +0.78 | +0.71 |
Data sourced from Hammett equation principles.[6]
The σ value of +0.78 for a para-nitro group, which is analogous to the C5 position in this imidazole system, quantitatively confirms its status as a potent electron-withdrawing substituent.[6]
Impact on Physicochemical Properties and Reactivity
The powerful electron sink created by the nitro group directly modulates the core properties of the 5-Nitro-4-phenyl-1H-imidazole molecule.
Acidity (pKa)
The most immediate consequence is a significant increase in the acidity of the N1-H proton. The -I and -M effects of the nitro group stabilize the resulting imidazolate anion by delocalizing the negative charge. This stabilization lowers the energy of the conjugate base, making the parent acid (the neutral imidazole) stronger and thus lowering its pKa.
| Compound | Approximate pKa | Rationale |
| Imidazole | ~7.0 | Baseline heterocyclic amine. |
| 4-Phenylimidazole | ~6.1 | The phenyl group is weakly electron-withdrawing. |
| 5-Nitro-4-phenyl-1H-imidazole | < 4.0 (Predicted) | The nitro group is strongly electron-withdrawing, leading to significant stabilization of the conjugate base and a dramatic increase in acidity. |
This heightened acidity is critical for biological activity, influencing the molecule's ionization state at physiological pH and its ability to interact with enzymatic active sites.
Electron Density and Chemical Reactivity
The withdrawal of electron density makes the imidazole ring highly electron-deficient. This has two key impacts on its reactivity:
-
Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it less susceptible to attack by electrophiles.
-
Activation towards Nucleophilic Aromatic Substitution (SNAAr): Conversely, the ring becomes highly activated for attack by nucleophiles. This is a key feature of many nitroaromatic compounds and is often integral to their mechanism of action, where they can react with biological nucleophiles like cysteine or glutathione residues.[5]
Spectroscopic Signatures: An NMR Perspective
The electron-withdrawing effect of the nitro group can be directly observed using Nuclear Magnetic Resonance (NMR) spectroscopy. The deshielding of the ring protons results in a characteristic downfield shift in their resonance frequencies compared to the unsubstituted analogue.
| Proton Position | 4,5-Diphenylimidazole (Approx. δ ppm)[9] | 1-Methyl-4-nitro-5-phenyl-1H-imidazole (Approx. δ ppm)[10] | Predicted Shift in 5-Nitro-4-phenyl-1H-imidazole |
| Imidazole C2-H | ~7.8 | ~7.5 | Downfield shift expected due to overall ring deactivation. |
| Imidazole N1-H | ~12.5 | N/A (Methylated) | Expected to be significantly downfield (>13 ppm) and potentially broadened due to increased acidity. |
| Phenyl Protons | ~7.2 - 7.5 | ~7.4 - 7.5 | Modest downfield shifts expected as the electronic effect is transmitted through the imidazole ring. |
Experimental & Computational Workflows
Validating and quantifying the electronic effects of the nitro group requires a combination of experimental and computational methodologies.
Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a robust method for experimentally determining the pKa of the N1-H proton, a direct measure of the nitro group's electronic influence.
Caption: Workflow for pKa determination via potentiometric titration.
Causality: This self-validating protocol works because the pKa is the pH at which the concentrations of the acidic (imidazole) and conjugate base (imidazolate) forms are equal, which occurs precisely at the halfway point to full neutralization.[12] The use of a standardized titrant and calibrated pH meter ensures accuracy and reproducibility.[13]
Computational Chemistry Analysis
In silico methods, particularly Density Functional Theory (DFT), provide invaluable insights that complement experimental data.
Methodology:
-
Geometry Optimization: The 3D structure of 5-Nitro-4-phenyl-1H-imidazole is optimized to its lowest energy conformation using a suitable functional and basis set (e.g., B3LYP/6-31G*).
-
Electronic Property Calculation:
-
Electrostatic Potential (ESP) Map: This visualizes the electron density distribution, highlighting the electron-deficient regions (blue) on the imidazole ring and electron-rich regions (red) on the nitro group's oxygen atoms.
-
Natural Bond Orbital (NBO) Analysis: This calculates the partial charges on each atom, providing quantitative data on the charge polarization caused by the nitro group.
-
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps predict reactivity. A low-lying LUMO, expected for this molecule, indicates a high susceptibility to nucleophilic attack.
-
-
pKa Prediction: Advanced computational models can calculate proton affinities and utilize thermodynamic cycles to predict pKa values in solution, offering a theoretical validation of experimental results.[14]
These computational approaches are essential for building a comprehensive understanding of the molecule's electronic structure and for guiding further synthetic modifications.[15][16]
Implications for Drug Development
The profound electronic effects of the nitro group are not merely academic; they are directly linked to the pharmacological profile of 5-nitroimidazole compounds.
-
Mechanism of Action: In many antimicrobial and antiparasitic 5-nitroimidazoles, the low-lying LUMO facilitates the acceptance of an electron from microbial reductase enzymes under anaerobic conditions. This forms a nitro radical anion, which is a highly reactive cytotoxic species that damages DNA and other critical biomolecules.[17][18] The electron-withdrawing effect is thus essential for the prodrug's activation.
-
Pharmacokinetics: The pKa determines the ionization state, which in turn affects solubility, membrane permeability, and protein binding. A lower pKa means the compound will be more ionized at physiological pH, potentially increasing its solubility but decreasing its ability to cross lipid membranes.
-
Target Binding: The polarized electron distribution creates specific electrostatic interactions (dipole-dipole, hydrogen bonds) with amino acid residues in a target protein, influencing binding affinity and selectivity.
The logical relationship from the substituent to its biological effect is summarized below.
Caption: From substituent to function: the impact of the nitro group.
Conclusion
The nitro group at the C5 position of 4-phenyl-1H-imidazole is a dominant modulator of the scaffold's electronic landscape. Through potent inductive and resonance effects, it drastically increases the acidity of the N1-H proton, depletes the heterocyclic ring of electron density, and fundamentally alters its chemical reactivity. These changes, quantifiable through Hammett constants and observable via spectroscopic and computational methods, are critical determinants of the molecule's potential as a therapeutic agent. For researchers in drug development, a thorough understanding and strategic application of these principles are indispensable for the rational design of next-generation imidazole-based drugs with tailored pharmacological profiles.
References
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
University of Calgary. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]
-
Organic Chemistry Tutor. (2021, May 3). 27.03 Hammett Substituent Constants Defined [Video]. YouTube. Retrieved from [Link]
-
Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal, 64(2), 14-21. Retrieved from [Link]
-
University of Toronto. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]
-
Hossain, M. K., & Liu, T. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3647. Retrieved from [Link]
-
Fonseca, L. C. S., et al. (2015). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 20(10), 18023–18037. Retrieved from [Link]
-
Al-Ghamdi, K. M. (2018). Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples. Journal of Analytical & Pharmaceutical Research, 7(5). Retrieved from [Link]
-
Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. Syracuse University. Retrieved from [Link]
-
Bîrdeanu, M., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3698. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitroso-5-phenylimidazole. Retrieved from [Link]
-
Zhang, S., & Li, X. (2017). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? New Journal of Chemistry, 41(21), 12431-12439. Retrieved from [Link]
-
Fonseca, L. C. S., et al. (2015). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 20(10), 18023-18037. Retrieved from [Link]
-
Dołowy, M., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(2), 527. Retrieved from [Link]
-
ACS Physical Chemistry Au. (2022). Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters. ACS Physical Chemistry Au, 2(6), 488-500. Retrieved from [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]
-
Bîrdeanu, M., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3698. Retrieved from [Link]
-
Nag, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3682. Retrieved from [Link]
-
Ozimiński, W. P. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 35, 1373–1385. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
-
Kuliszewska, E., & Sadlej, J. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32, 337-348. Retrieved from [Link]
-
Gope, K., et al. (2021). Electron Scattering from 1-Methyl-5-Nitroimidazole: Cross-Sections for Modeling Electron Transport through Potential Radiosensitizers. International Journal of Molecular Sciences, 22(16), 8849. Retrieved from [Link]
-
forbidding, C., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. The Journal of Organic Chemistry, 88(21), 15303-15312. Retrieved from [Link]
-
Wang, Y., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. Retrieved from [Link]
-
Al-Ghamdi, K. M. (2018). Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples. Journal of Analytical & Pharmaceutical Research, 7(5). Retrieved from [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenylimidazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]
-
de Souza, M. V. N. (2021). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 64(18), 13371-13373. Retrieved from [Link]
-
Kuliszewska, E., & Sadlej, J. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32, 337-348. Retrieved from [Link]
-
Ferreira, B., et al. (2019). Selective Bond Excision in Nitroimidazoles by Electron Transfer Experiments. The Journal of Physical Chemistry A, 123(18), 4067-4074. Retrieved from [Link]
-
Widener University. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Postler, D., et al. (2020). Low-Energy Electron Induced Reactions in Metronidazole at Different Solvation Conditions. Molecules, 25(22), 5434. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, March 1). Electrophilic Substitution in Heterocycles is EASY! [Video]. YouTube. Retrieved from [Link]
-
Flores-Holguín, N., et al. (2022). Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking. Journal of Computational Chemistry, 43(22), 1573-1587. Retrieved from [Link]
-
Aljamali, N. M. (2015). REVIEW IN (NMR and UV-VIS) SPECTRA. International Journal of Medical Research and Pharmaceutical Sciences, 2(1), 28-40. Retrieved from [Link]
-
Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76. Retrieved from [Link]
-
Nallu, M., et al. (2005). Synthesis and Pharmacological Evaluation of some Potent 2-(4-Substitutedphenyl)-4,5-diphenyl-1H-imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 675-681. Retrieved from [Link]
-
Nguyen, T. A., et al. (2018). trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. RSC Advances, 8(61), 34994-35006. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. 4,5-DIPHENYLIMIDAZOLE(668-94-0) 1H NMR [m.chemicalbook.com]
- 10. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. web.viu.ca [web.viu.ca]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 17. Low-Energy Electron Induced Reactions in Metronidazole at Different Solvation Conditions - ProQuest [proquest.com]
- 18. Imidazole and nitroimidazole derivatives as NADH‐fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Suzuki Coupling for the Synthesis of 5-Nitro-4-phenyl-1H-imidazole
Abstract: This document provides a comprehensive guide for the synthesis of 5-Nitro-4-phenyl-1H-imidazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The imidazole scaffold is a privileged structure in medicinal chemistry, and nitroimidazole derivatives, in particular, have demonstrated significant therapeutic potential as antimicrobial and anticancer agents.[1][2][3][4] The Suzuki coupling offers a robust and versatile method for creating the C-C bond between the imidazole core and a phenyl group.[5][6] This guide details the reaction mechanism, provides a step-by-step experimental protocol, offers troubleshooting advice, and is intended for researchers in organic synthesis and drug development.
Introduction and Scientific Background
The 5-nitroimidazole moiety is a cornerstone in the development of therapeutics, primarily for its efficacy against anaerobic bacterial and parasitic infections.[1][2] The antimicrobial toxicity of these compounds is linked to the reduction of the nitro group within target cells, forming reactive radical species that induce DNA damage.[1] Aryl-substituted imidazoles, such as 5-Nitro-4-phenyl-1H-imidazole, are of significant interest as they allow for the exploration of a broader chemical space, potentially leading to enhanced biological activity or improved pharmacokinetic profiles.[4][7]
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has become indispensable in modern organic synthesis for its reliability in forming carbon-carbon bonds.[8] The reaction typically involves the coupling of an organoboron compound (like phenylboronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[5] Its widespread adoption is due to the mild reaction conditions, the commercial availability and stability of boronic acids, and its tolerance to a wide range of functional groups, making it exceptionally suitable for the synthesis of complex molecules in pharmaceutical research.[9][10]
The Suzuki-Miyaura Coupling: Mechanism and Rationale
The synthesis of 5-Nitro-4-phenyl-1H-imidazole is achieved by coupling a halo-nitroimidazole (e.g., 4-bromo-5-nitro-1H-imidazole or 4-chloro-5-nitro-1H-imidazole) with phenylboronic acid. The catalytic cycle, a cornerstone of this process, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[11]
The Catalytic Cycle:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of the halo-nitroimidazole. This step forms a square planar Pd(II) intermediate.[11][12] The reactivity of the halide is crucial, with the rate of this step generally following the trend: I > OTf > Br >> Cl.[5]
-
Transmetalation: This is the key bond-forming step where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃). The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the phenyl group to the palladium center, displacing a halide ligand.[9][11]
-
Reductive Elimination: In the final step, the two organic groups (the imidazole and phenyl moieties) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired product, 5-Nitro-4-phenyl-1H-imidazole. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][11]
Caption: A simplified representation of the palladium-catalyzed Suzuki coupling cycle.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the Suzuki coupling of halo-heterocycles.[7][13] Researchers should perform their own risk assessment before commencing any chemical synthesis.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Typical Purity | Supplier | Notes |
| 4-Bromo-5-nitro-1H-imidazole | C₃H₂BrN₃O₂ | 207.97 | >97% | Commercial | Starting material. Can be substituted with 4-chloro derivative. |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | >98% | Commercial | Ensure it is dry. |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | >98% | Commercial | Pd(PPh₃)₄ is air-sensitive; handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | >99% | Commercial | Anhydrous, finely powdered. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | Commercial | Degas before use. |
| Deionized Water | H₂O | 18.02 | N/A | In-house | Degas before use. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Commercial | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Commercial | For chromatography. |
| Brine (Saturated NaCl) | NaCl(aq) | N/A | N/A | Lab prepared | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄/Na₂SO₄ | N/A | N/A | Commercial | For drying organic layers. |
Experimental Workflow Diagram
Caption: Overview of the synthesis and purification process.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-5-nitro-1H-imidazole (1.0 mmol, 208 mg) and phenylboronic acid (1.2 mmol, 146 mg).
-
Catalyst and Base Addition: Add potassium carbonate (3.0 mmol, 415 mg) and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL).
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30-50% ethyl acetate in hexanes. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting halo-imidazole), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quenching and Extraction: Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to afford 5-Nitro-4-phenyl-1H-imidazole as a solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR analysis.[1][7]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Pd(0) catalyst was oxidized. 2. Impure Reagents: Wet boronic acid or solvents. 3. Insufficient Base: Base is not strong enough or used in insufficient quantity. | 1. Ensure the reaction is set up under a strictly inert atmosphere. Use fresh catalyst. 2. Use anhydrous solvents and dry boronic acid under vacuum before use. 3. Use a stronger base like Cs₂CO₃ or increase the equivalents of K₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. |
| Formation of Biphenyl Side Product | Homocoupling of phenylboronic acid. | This is often promoted by the presence of oxygen. Improve degassing procedures for solvents and ensure a robust inert atmosphere throughout the reaction. |
| Dehalogenation of Starting Material | The halo-imidazole is reduced instead of coupled. | This can occur if the transmetalation step is slow. Ensure the base is active and the boronic acid is of high quality. Sometimes, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the rate of coupling.[7] |
| Incomplete Conversion | 1. Insufficient reaction time or temperature. 2. Catalyst poisoning. | 1. Increase reaction time and/or temperature incrementally while monitoring by TLC. 2. Ensure all reagents and solvents are pure. Certain functional groups (e.g., thiols) can poison palladium catalysts. Unprotected N-H on the imidazole can sometimes inhibit the catalyst; however, many protocols for unprotected imidazoles are successful.[13][14] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 5-Nitro-4-phenyl-1H-imidazole. By carefully controlling the reaction parameters—particularly the quality of the catalyst, the choice of base, and the maintenance of an inert atmosphere—researchers can achieve good to excellent yields of this valuable compound. This protocol provides a solid foundation for the synthesis and further exploration of related aryl-nitroimidazole derivatives in the pursuit of new therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]9]
- D’Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108.
-
Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5-Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480.[1]
-
Navarrete-Vázquez, G., et al. (2011). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 16(11), 9344-9356.[7]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Upadhayaya, R. S., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(21), 6685.[2]
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
-
Johansson, H., et al. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 133(38), 15004–15007.[14]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]11]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize in Chemistry Scientific Background. Retrieved from [Link]8]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Published online 22nd January 2025.[6]
-
Al-Masum, M. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Retrieved from [Link]]
-
Bedeir, A. H., & Fayed, A. A. (2014). Synthesis of 4-Substituted Imidazoles via Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 46(01), 070-076.[15]
-
Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 71(19), 7482–7494.[13]
-
Jain, A. K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 13.[3]
-
Ali, I., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 843915.[4]
-
Yadav, G., et al. (2022). FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. ResearchGate.[16]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
HPLC method for analysis of 5-Nitro-4-phenyl-1H-imidazole
An Application Note and Protocol for the Analysis of 5-Nitro-4-phenyl-1H-imidazole by High-Performance Liquid Chromatography (HPLC)
Introduction
5-Nitro-4-phenyl-1H-imidazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a derivative of the nitroimidazole class, it serves as a crucial intermediate in the synthesis of novel therapeutic agents. The presence of the nitro group and the phenyl substituent on the imidazole core imparts specific physicochemical properties that are key to its biological activity and analytical behavior.
The rigorous quality control of such pharmaceutical intermediates is paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This document provides a comprehensive, field-tested reverse-phase HPLC (RP-HPLC) method for the determination of 5-Nitro-4-phenyl-1H-imidazole, designed for researchers, scientists, and drug development professionals.
Principle of the Method: A Mechanistic Perspective
The method detailed herein is founded on the principles of reversed-phase chromatography. The fundamental mechanism involves the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[1] 5-Nitro-4-phenyl-1H-imidazole, being a moderately nonpolar molecule due to its phenyl ring, exhibits strong hydrophobic interactions with the alkyl chains (C18) of the stationary phase.
The mobile phase, a precisely blended mixture of aqueous buffer and an organic solvent (acetonitrile), acts as the eluent. By adjusting the organic content, we control the elution strength and, consequently, the retention time of the analyte. Furthermore, the pH of the aqueous buffer is a critical parameter. The imidazole ring contains a basic nitrogen atom; maintaining a slightly acidic pH (e.g., 3.0) ensures this nitrogen is protonated. This consistent ionization state prevents peak tailing that can arise from unwanted secondary interactions with residual silanol groups on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks.[1]
Detection is achieved using a UV-Vis detector set at a specific wavelength where the nitroaromatic chromophore of the analyte exhibits maximum absorbance, ensuring high sensitivity and selectivity.
Materials and Methodology
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric glassware (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
5-Nitro-4-phenyl-1H-imidazole reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (85%) (Analytical grade).
-
Deionized water (18.2 MΩ·cm).
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters for the analysis. This configuration is designed for robust and reproducible quantification.
| Parameter | Condition |
| HPLC Column | ZORBAX SB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 25 mM KH₂PO₄ buffer (pH adjusted to 3.0 with H₃PO₄) B: Acetonitrile |
| Gradient Program | Isocratic |
| Composition | Acetonitrile : Buffer (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 316 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Rationale for Selection: A C18 column provides the necessary hydrophobicity for retaining the aromatic analyte.[2] A phosphate buffer is chosen for its excellent buffering capacity in the desired pH range.[3][4] Acetonitrile is selected as the organic modifier for its strong elution power with aromatic nitro compounds and low UV cutoff.[5] A detection wavelength of 316 nm is selected based on typical absorbance maxima for nitroimidazole derivatives, providing high sensitivity.[2]
Protocols: A Step-by-Step Guide
Preparation of Mobile Phase Buffer (25 mM KH₂PO₄, pH 3.0)
-
Accurately weigh 3.40 g of KH₂PO₄ and transfer it into a 1000 mL volumetric flask.
-
Add approximately 900 mL of deionized water and sonicate for 10 minutes to dissolve completely.
-
Adjust the pH of the solution to 3.0 ± 0.05 using 85% orthophosphoric acid.
-
Add deionized water to the mark and mix thoroughly.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter before use.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 5-Nitro-4-phenyl-1H-imidazole reference standard into a 25 mL volumetric flask.
-
Add about 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with methanol and mix well. This solution should be stored at 2-8°C and can be used for up to two weeks.
-
-
Working Standard Solutions (for Calibration Curve):
Sample Preparation
-
Accurately weigh an amount of the sample powder equivalent to about 25 mg of 5-Nitro-4-phenyl-1H-imidazole and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol, sonicate for 15 minutes to extract the analyte.
-
Allow the flask to cool to ambient temperature, then dilute to the mark with methanol and mix thoroughly.
-
Withdraw an aliquot and dilute it with the mobile phase to obtain a final theoretical concentration within the calibration range (e.g., 25 µg/mL).[6]
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.[6]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the analytical process, from preparation to final data analysis.
Caption: Workflow for the HPLC analysis of 5-Nitro-4-phenyl-1H-imidazole.
Method Validation and System Suitability: Ensuring Trustworthiness
To ensure that the method is reliable and fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[2] The system's performance must also be verified before each analytical run.
System Suitability
Before sample analysis, the chromatographic system must pass a system suitability test. A standard solution (e.g., 25 µg/mL) is injected five or six times. The results must meet the acceptance criteria outlined below to confirm the system is operating correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 3000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Rationale: These criteria ensure that the chromatographic separation is efficient (Theoretical Plates), the peak shape is good (Tailing Factor), and the system provides consistent and reproducible results (%RSD).[6]
Expected Performance Characteristics
The following table presents the anticipated validation results for this method, demonstrating its suitability for quantitative analysis.
| Validation Parameter | Expected Result |
| Linearity (Range) | 1 – 100 µg/mL |
| Correlation Coeff. (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% – 102.0% |
| Precision (%RSD) | Intra-day: ≤ 2.0% Inter-day: ≤ 2.0% |
| LOD | ~0.25 µg/mL |
| LOQ | ~0.8 µg/mL |
| Specificity | No interference from blank/placebo at analyte retention time |
Rationale: A high correlation coefficient (r²) indicates a strong linear relationship between concentration and response.[6] Accuracy, measured by recovery, and precision, measured by %RSD, confirm that the method produces results that are both correct and reproducible.[2][6] The LOD and LOQ define the sensitivity of the method.[3][6]
Conclusion
This application note details a robust, specific, and accurate RP-HPLC method for the quantitative analysis of 5-Nitro-4-phenyl-1H-imidazole. The causality behind each parameter selection has been explained to provide a deeper understanding of the method's mechanics. The step-by-step protocols for solution preparation and analysis, combined with the defined system suitability and validation criteria, establish a self-validating system that ensures trustworthy and reproducible results. This method is well-suited for routine quality control in research and manufacturing environments.
References
-
Fang, F., Chen, Y., Wu, T., Chen, Y., Wang, Z., & Liu, G. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Available at: [Link]
-
El-Kassem, L. T., El-Sherif, Z. A., & El-Zeiny, M. B. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Acta Poloniae Pharmaceutica, 77(6), 841-851. Available at: [Link]
-
Fang, F., Chen, Y., Wu, T., Chen, Y., Wang, Z., & Liu, G. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. ResearchGate. Available at: [Link]
-
Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(7), 2829-2835. Available at: [Link]
-
Smejkal, F., Popl, M., Cíhová, A., & Zázvorková, M. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 197(2), 147-153. Available at: [Link]
-
Huesgen, A. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies Application Note. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Efficacy and Selectivity Profiling of 5-Nitro-4-phenyl-1H-imidazole against Giardia lamblia
I. Introduction: The Rationale for Novel Anti-Giardial Agents
Giardia lamblia (syn. G. intestinalis, G. duodenalis) is a flagellated protozoan parasite responsible for giardiasis, a prevalent diarrheal disease affecting millions worldwide.[1] The lifecycle of Giardia involves two stages: the infectious, dormant cyst and the motile, disease-causing trophozoite that colonizes the small intestine.[1][2] Standard therapy for giardiasis relies heavily on 5-nitroimidazole drugs, such as metronidazole and tinidazole.[3][4] These drugs are prodrugs that require activation within the microaerophilic environment of the parasite.[3] Specifically, the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is crucial for the parasite's anaerobic energy metabolism, reduces the 5-nitro group of the imidazole ring.[3][5] This process generates cytotoxic nitro radicals that disrupt essential cellular components, leading to parasite death.[3][6]
However, the emergence of drug-resistant Giardia strains and treatment failures presents a significant clinical challenge, necessitating the development of new therapeutic agents.[3][7] The chemical flexibility of the 5-nitroimidazole scaffold allows for the synthesis of numerous derivatives with potentially improved efficacy or the ability to overcome existing resistance mechanisms.[3] This document provides a detailed guide for the in vitro evaluation of a novel derivative, 5-Nitro-4-phenyl-1H-imidazole, against G. lamblia trophozoites. The protocols herein are designed to establish its potency (IC50), cytotoxicity against a mammalian cell line, and its resulting selectivity index, providing a robust preliminary assessment of its therapeutic potential.
II. Foundational Principles of the Experimental Workflow
The evaluation of a new anti-giardial compound is a multi-step process designed to ensure data is both accurate and reproducible. The workflow is grounded in the principles of axenic parasite culture and validated cell viability assays.
A. Axenic Culture of Giardia lamblia Trophozoites
The foundation of any in vitro anti-giardial drug screen is the ability to reliably cultivate the pathogenic trophozoite stage of the parasite. Giardia is a microaerophilic organism, meaning it requires a low-oxygen environment to thrive.[1] Axenic culture, or the growth of the parasite in the absence of any other living organisms, is typically achieved using a specialized, complex medium such as TYI-S-33 (Trypticase-Yeast Extract-Iron-Serum).[8][9] This medium provides all the necessary nutrients for parasite proliferation.[10][11] Cultures are maintained at 37°C in sealed tubes or flasks to minimize oxygen exposure.[1]
B. The Logic of Viability Assays
Assessing the effect of a compound on Giardia requires a reliable method to quantify parasite viability. Several methods exist, each with its own advantages.[12] Common approaches include:
-
Adherence Inhibition: Healthy trophozoites adhere to the surface of the culture vessel. This assay quantifies the number of attached parasites after drug exposure.[12]
-
Dye Exclusion: Viable cells with intact membranes exclude dyes like trypan blue, whereas non-viable cells do not.[12]
-
Metabolic Assays: These assays measure a specific metabolic activity that correlates with cell number. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, for example, measures the activity of mitochondrial reductases.[12] A more modern and high-throughput friendly alternative is the ATP content assay, which measures cellular ATP levels as a direct indicator of cell viability.[13]
This guide will focus on an ATP-based bioluminescence assay due to its high sensitivity, reproducibility, and amenability to a microplate format, which is ideal for screening multiple drug concentrations.[13]
C. Determining Selectivity: A Critical Step
An effective antiparasitic drug must be toxic to the parasite but minimally harmful to the host. The Selectivity Index (SI) is a crucial parameter that quantifies this differential activity. It is calculated by comparing the cytotoxicity of the compound against a mammalian cell line (e.g., human intestinal Caco-2 cells or Chinese Hamster Ovary (CHO) cells) to its potency against the parasite.[14][15][16] A high SI value indicates that the compound is significantly more toxic to Giardia than to host cells, suggesting a favorable therapeutic window.[14][15]
III. Experimental Workflow Diagram
The following diagram outlines the complete experimental process from parasite culture initiation to the final determination of the compound's selectivity index.
Caption: Workflow for determining the in vitro efficacy and selectivity of 5-Nitro-4-phenyl-1H-imidazole.
IV. Detailed Protocols
Protocol 1: Axenic Culture of Giardia lamblia Trophozoites
Rationale: This protocol establishes and maintains a healthy, logarithmically growing population of G. lamblia trophozoites, which is essential for reproducible drug susceptibility testing. The use of Keister's Modified TYI-S-33 medium provides the necessary nutrients, while the culture conditions create the required microaerophilic environment.
Materials:
-
Giardia lamblia strain (e.g., ATCC® PRA-242™)
-
Keister's Modified TYI-S-33 Medium (e.g., ATCC® Medium 2695)
-
Bovine Serum, heat-inactivated
-
Antibiotic solution (e.g., Penicillin-Streptomycin)
-
Sterile, screw-cap 15 mL conical tubes
-
37°C incubator
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Ice bucket
Procedure:
-
Medium Preparation: Prepare the TYI-S-33 medium according to the supplier's instructions. Aseptically supplement the medium with 10% (v/v) heat-inactivated bovine serum and antibiotics to prevent bacterial contamination. Warm the complete medium to 37°C before use.
-
Culture Initiation (from frozen stock): Thaw a frozen vial of G. lamblia rapidly in a 37°C water bath. Immediately transfer the contents to a 15 mL conical tube completely filled with pre-warmed complete TYI-S-33 medium. Filling the tube minimizes the oxygen in the headspace.[1]
-
Incubation: Tighten the cap and incubate the tube horizontally at a slight angle (e.g., 15°) at 37°C.
-
Monitoring Growth: After 24-48 hours, use an inverted microscope to check for attached, motile, pear-shaped trophozoites. A confluent monolayer should form on the side of the tube.
-
Subculturing (Passaging): a. Once cultures are 80-90% confluent (typically every 2-3 days), place the culture tube in an ice-water bath for 15-20 minutes.[1][10] This cold shock causes the trophozoites to detach from the tube surface. b. Gently invert the tube 10-15 times to ensure uniform detachment and create a homogenous cell suspension. c. Aseptically transfer an appropriate volume (e.g., 0.5-1.0 mL) of the suspension into a new tube filled with fresh, pre-warmed medium. The typical split ratio is 1:10 to 1:20. d. Incubate the new culture as described in step 3.
Protocol 2: Anti-Giardial Susceptibility Assay (IC50 Determination)
Rationale: This protocol uses a dose-response format to determine the half-maximal inhibitory concentration (IC50) of 5-Nitro-4-phenyl-1H-imidazole. An ATP-based viability assay provides a quantitative measure of cell health, which is more robust and less subjective than manual counting.[13]
Materials:
-
Log-phase G. lamblia trophozoite culture
-
5-Nitro-4-phenyl-1H-imidazole
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Metronidazole (positive control)
-
Complete TYI-S-33 medium
-
Sterile 96-well white, solid-bottom microplates
-
ATP-based luminescence viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of 5-Nitro-4-phenyl-1H-imidazole in DMSO. b. Create a series of 2-fold or 3-fold serial dilutions of the stock solution in complete TYI-S-33 medium in a separate 96-well plate (the "drug plate"). Prepare enough for triplicate wells. c. Include metronidazole as a positive control and a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%).
-
Parasite Preparation: a. Harvest log-phase trophozoites as described in Protocol 1, step 5a-b. b. Count the trophozoites using a hemocytometer. c. Adjust the cell density with fresh medium to achieve a final concentration of 2 x 10^5 cells/mL.
-
Assay Setup: a. Dispense 50 µL of the parasite suspension into each well of a 96-well white assay plate (resulting in 1 x 10^4 cells/well). b. Transfer 50 µL from the "drug plate" to the corresponding wells of the assay plate. The final volume in each well will be 100 µL. c. Include "no-parasite" wells containing only medium as a background control.
-
Incubation: Incubate the plate at 37°C for 48 hours in a sealed bag or container to maintain a microaerophilic environment.
-
Data Acquisition: a. Equilibrate the plate and the ATP assay reagent to room temperature. b. Add the ATP assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL). c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a plate reader.
-
Data Analysis: a. Subtract the average background luminescence (no-parasite wells) from all other readings. b. Calculate the percentage of inhibition for each drug concentration relative to the vehicle control (DMSO) wells: % Inhibition = 100 x (1 - (Signal_Drug / Signal_Vehicle)) c. Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) in software like GraphPad Prism to calculate the IC50 value.
Protocol 3: Mammalian Cell Cytotoxicity Assay (CC50 Determination)
Rationale: This protocol determines the concentration of the compound that causes a 50% reduction in the viability of a mammalian cell line (CC50). This is critical for assessing the compound's toxicity to host cells and for calculating the selectivity index.
Materials:
-
Human intestinal Caco-2 cells (or other relevant cell line, e.g., CHO, VERO)[13][17]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound dilutions (prepared as in Protocol 2)
-
Sterile 96-well clear-bottom microplates
-
Trypsin-EDTA
-
ATP-based luminescence viability assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: a. Harvest sub-confluent Caco-2 cells using Trypsin-EDTA. b. Count the cells and adjust the density to 1 x 10^5 cells/mL in complete medium. c. Dispense 100 µL of the cell suspension into each well of a 96-well plate (1 x 10^4 cells/well). d. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
Compound Treatment: a. After 24 hours, carefully remove the medium from the wells. b. Add 100 µL of the compound dilutions (prepared in the appropriate mammalian cell culture medium) to the wells in triplicate. c. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition & Analysis: a. Perform the ATP-based viability assay as described in Protocol 2, steps 5a-e. b. Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. c. Use non-linear regression analysis to determine the CC50 value.
V. Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The primary outputs are the IC50, CC50, and the calculated Selectivity Index.
| Compound | G. lamblia IC50 (µM) | Mammalian Cell CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| 5-Nitro-4-phenyl-1H-imidazole | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Metronidazole (Control) | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Interpretation:
-
IC50: A lower IC50 value indicates higher potency against Giardia lamblia.
-
CC50: A higher CC50 value indicates lower toxicity to mammalian cells.
-
Selectivity Index (SI): A compound is generally considered a promising candidate for further development if it has an SI value greater than 10.[14] This indicates that the compound is at least 10-fold more toxic to the parasite than to host cells.
VI. References
-
Müller, J., & Hemphill, A. (2013). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. Antimicrobial Agents and Chemotherapy, 57(5), 2359–2366. [Link]
-
Barash, N. R., & St. Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models. Current Protocols in Microbiology, 50, 20.3.1-20.3.21. [Link]
-
A comprehensive analysis of viability assays for Giardia lamblia and Trichomonas vaginalis trophozoites. The Journal of Infection in Developing Countries, 16(01), 1-10. [Link]
-
Wimberly, B. T., et al. (2022). Improved methods for the large-scale cultivation of Giardia lamblia trophozoites in the academic laboratory. bioRxiv. [Link]
-
Leitsch, D. (2015). A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. International Journal for Parasitology: Drugs and Drug Resistance, 5(3), 144–149. [Link]
-
Gordts, B., et al. (1980). Axenic growth of Giardia lamblia in Diamond's TPS-1 medium. Transactions of the Royal Society of Tropical Medicine and Hygiene, 74(2), 213–215. [Link]
-
Nash, T. E., et al. (2019). Long-Term Culture of Giardia lamblia in Cell Culture Medium Requires Intimate Association with Viable Mammalian Cells. Infection and Immunity, 87(12), e00553-19. [Link]
-
Shukla, G., et al. (2013). High-Throughput Giardia lamblia Viability Assay Using Bioluminescent ATP Content Measurements. Antimicrobial Agents and Chemotherapy, 57(6), 2629–2637. [Link]
-
de Oliveira, R. B., et al. (2019). Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. Malaria Journal, 18(1), 433. [Link]
-
Medscape. (2024). Giardiasis Medication. [Link]
-
Leitsch, D. (2017). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy, 72(1), 176–184. [Link]
-
Weniger, H. (1994). An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. Acta Tropica, 58(2), 171–177. [Link]
-
Zare, F., et al. (2017). Antiplasmodial Property of Glycyrrhiza glabra Traditionally Used for Malaria in Iran: Promising Activity with High Selectivity Index for Malaria. Iranian Journal of Parasitology, 12(3), 330–338. [Link]
Sources
- 1. Giardia lamblia: Laboratory Maintenance, Lifecycle Induction, and Infection of Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of 5-Nitroimidazoles for the Treatment of Giardiasis: A Systematic Review of Randomized Controlled Trials | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.boisestate.edu [experts.boisestate.edu]
- 8. Long-Term Culture of Giardia lamblia in Cell Culture Medium Requires Intimate Association with Viable Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Axenic growth of Giardia lamblia in Diamond's TPS-1 medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jidc.org [jidc.org]
- 13. High-Throughput Giardia lamblia Viability Assay Using Bioluminescent ATP Content Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiplasmodial Property of Glycyrrhiza glabra Traditionally Used for Malaria in Iran: Promising Activity with High Selectivity Index for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Evaluating the In Vitro Antibacterial Activity of 5-Nitro-4-phenyl-1H-imidazole Against Anaerobic Bacteria
Introduction: The Pressing Need for Novel Anti-Anaerobic Agents
Anaerobic bacteria are significant human pathogens, responsible for a wide array of serious infections, including intra-abdominal abscesses, diabetic foot infections, and pseudomembranous colitis caused by Clostridioides difficile.[1][2] The therapeutic landscape for treating these infections has long been dominated by a limited number of drug classes, with 5-nitroimidazoles, such as metronidazole, serving as a cornerstone of therapy.[1][3] However, the emergence of resistance to these established agents necessitates a robust pipeline for the discovery and evaluation of new, more effective compounds.[4]
The 5-nitroimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its potent activity against anaerobic microorganisms.[5][6][7] This activity is intrinsically linked to the unique physiology of anaerobes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to rigorously evaluate the in vitro antibacterial activity of novel 5-nitroimidazole derivatives, using 5-Nitro-4-phenyl-1H-imidazole as a representative candidate, against clinically relevant anaerobic bacteria.
Mechanism of Action: Reductive Activation of the 5-Nitroimidazole Core
The selective toxicity of 5-nitroimidazoles against anaerobic bacteria is a direct consequence of their unique metabolic capabilities. These drugs function as prodrugs that require reductive activation of their nitro group to exert a cytotoxic effect.[2][8] This process is highly efficient in obligate anaerobes, which possess low redox potential electron transport proteins, such as ferredoxin.
The mechanism unfolds as follows:
-
Cellular Uptake: The small, uncharged 5-nitroimidazole molecule passively diffuses into the bacterial cell.
-
Reductive Activation: Inside the anaerobe, low-redox-potential proteins donate electrons to the nitro group (NO₂) of the imidazole ring. This one-electron reduction forms a highly reactive nitroso radical anion.[8]
-
DNA Damage: This short-lived radical species, and other reduced intermediates, interact directly with bacterial DNA, causing strand breakage, destabilization of the helical structure, and ultimately, cell death.[1]
-
Recycling and Selectivity: In the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to its parent form, preventing the accumulation of cytotoxic intermediates. This "futile cycling" explains why 5-nitroimidazoles are largely inactive against aerobic bacteria and host cells, ensuring their selective toxicity.
Caption: Reductive activation pathway of 5-nitroimidazoles in anaerobic vs. aerobic environments.
Experimental Protocols: A Step-by-Step Guide
These protocols are based on the standards for antimicrobial susceptibility testing of anaerobic bacteria outlined by the Clinical and Laboratory Standards Institute (CLSI), particularly the M11 document.[9][10][11][12]
Part 1: Preparation of Materials and Reagents
1.1. Test Compound: 5-Nitro-4-phenyl-1H-imidazole
-
Synthesis and Purity: The compound should be synthesized using established organic chemistry methods and purified to ≥95% purity, as confirmed by NMR, mass spectrometry, and HPLC.[13][14]
-
Stock Solution Preparation:
-
Accurately weigh the required amount of 5-Nitro-4-phenyl-1H-imidazole powder.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10 mg/mL or 1280 µg/mL). Rationale: DMSO is a common solvent for poorly water-soluble compounds. Using a high concentration minimizes the amount of solvent introduced into the assay, which could have its own inhibitory effects.
-
Vortex thoroughly until fully dissolved.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Prepare aliquots in sterile, amber-colored vials to prevent photodegradation and store at -20°C or below.[15] Stock solutions in DMSO are generally stable for several months when stored properly.
-
1.2. Bacterial Strains and Culture Media
-
Test Organisms: A panel of clinically relevant, well-characterized anaerobic bacteria should be used.
-
Gram-Negative Rods: Bacteroides fragilis (e.g., ATCC 25285), Parabacteroides distasonis, Prevotella melaninogenica.
-
Gram-Positive Rods: Clostridioides difficile (e.g., ATCC 700057), Clostridium perfringens, Cutibacterium acnes.
-
Gram-Positive Cocci: Finegoldia magna, Peptostreptococcus anaerobius.
-
-
Quality Control (QC) Strains: QC strains with known MIC ranges must be included in every experiment to validate the results.
-
Bacteroides fragilis ATCC 25285
-
Bacteroides thetaiotaomicron ATCC 29741
-
Clostridioides difficile ATCC 700057[16]
-
-
Growth Media:
-
Broth Microdilution: Brucella broth supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and 5% laked horse blood.
-
Agar Plates: Brucella agar supplemented with 5% sheep blood, hemin, and vitamin K1.
-
Rationale: These supplements are essential for the fastidious growth of most clinically significant anaerobes.
-
1.3. Anaerobic Incubation
-
All incubation steps must be performed under strict anaerobic conditions (e.g., 85% N₂, 10% H₂, 5% CO₂). This can be achieved using an anaerobic chamber or anaerobic jars with gas-generating sachets and an anaerobic indicator strip. Rationale: Oxygen is toxic to obligate anaerobes and will inhibit their growth, invalidating the assay.[17]
Part 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and efficient way to determine MIC values.[18]
Protocol:
-
Prepare Dilution Series: In a 96-well microtiter plate, perform serial twofold dilutions of the 5-Nitro-4-phenyl-1H-imidazole stock solution in supplemented Brucella broth. The final concentration range should typically span from 64 µg/mL down to 0.06 µg/mL.
-
Inoculum Preparation:
-
Subculture the anaerobic strains from frozen stocks onto supplemented Brucella agar and incubate anaerobically for 48 hours.
-
Select several colonies and suspend them in supplemented Brucella broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18]
-
Dilute this standardized suspension 1:100 in broth to achieve a final target inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL in each well.
-
Controls: Include the following controls on each plate:
-
Growth Control: Wells containing only broth and bacteria (no drug).
-
Sterility Control: Wells containing only broth (no bacteria or drug).
-
QC Strain: A row dedicated to a QC strain (e.g., B. fragilis ATCC 25285) tested against the compound.
-
-
Incubation: Seal the plates (e.g., with an adhesive plate sealer) and incubate under anaerobic conditions at 37°C for 48 hours.
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the first clear well).
Part 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol:
-
Perform MIC Assay: Follow the MIC protocol as described above.
-
Subculture: After determining the MIC, take a 10 µL aliquot from each clear well (at and above the MIC) and from the growth control well.
-
Plating: Spot-plate each aliquot onto a quadrant of a supplemented Brucella agar plate.
-
Incubation: Incubate the agar plates anaerobically at 37°C for 48-72 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, this is the lowest concentration plate that shows no more than 1-2 colonies, corresponding to the 99.9% kill threshold from an initial inoculum of ~7.5 x 10⁵ CFU/mL.
-
Interpretation:
-
If the MBC/MIC ratio is ≤4, the compound is generally considered bactericidal .[11]
-
If the MBC/MIC ratio is >4, the compound is considered bacteriostatic .
-
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC).
Part 4: Time-Kill Kinetic Assay
This dynamic assay provides information on the rate of bactericidal activity over time.
Protocol:
-
Prepare Cultures: Grow anaerobic bacteria in supplemented Brucella broth to the early exponential phase.
-
Inoculum Preparation: Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh, pre-warmed broth.
-
Add Compound: Add 5-Nitro-4-phenyl-1H-imidazole at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a no-drug growth control.
-
Incubation: Incubate all tubes under anaerobic conditions at 37°C.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.
-
Viable Counts: Perform serial dilutions of each aliquot in sterile broth and plate onto supplemented Brucella agar plates.
-
Incubate and Count: Incubate the plates anaerobically for 48-72 hours and count the number of colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.[19]
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: MIC and MBC Data for 5-Nitro-4-phenyl-1H-imidazole
| Bacterial Strain | ATCC No. | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Bacteroides fragilis | 25285 | ||||
| C. difficile | 700057 | ||||
| Prevotella melaninogenica | 25845 | ||||
| Peptostreptococcus anaerobius | 27337 |
Table 2: Quality Control (QC) Results
| QC Strain | ATCC No. | Test Date | Determined MIC (µg/mL) | CLSI Acceptable Range (µg/mL) | In Control? (Yes/No) |
| B. fragilis | 25285 | [Date] | [e.g., 0.06-0.25] | ||
| B. thetaiotaomicron | 29741 | [Date] | [e.g., 0.12-0.5] |
Note: CLSI acceptable ranges are specific to the drug-organism pair and must be referenced from the latest CLSI M100 document.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive in vitro evaluation of novel 5-nitroimidazole compounds like 5-Nitro-4-phenyl-1H-imidazole against a panel of clinically significant anaerobic bacteria. By adhering to standardized methodologies, such as those provided by CLSI, researchers can generate reliable, reproducible, and comparable data. Determining the MIC, MBC, and time-kill kinetics is essential for characterizing the antibacterial profile of new drug candidates, informing structure-activity relationships, and guiding further preclinical and clinical development. This rigorous approach is critical in the ongoing effort to combat anaerobic infections and overcome the challenge of antimicrobial resistance.
References
-
Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Watson, L. (2011). THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS. Saint Mary's University. Retrieved from [Link]
-
Özdemir, A., et al. (2001). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. European Journal of Medicinal Chemistry, 36(5-6), 565-571. Retrieved from [Link]
-
de Oliveira, R. N., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7196. Retrieved from [Link]
-
Tally, F. P., & Sullivan, C. E. (1981). Nitroimidazoles: in vitro activity and efficacy in anaerobic infections. Reviews of Infectious Diseases, 3(1), 165-171. Retrieved from [Link]
-
Seif El-Din, M. M., et al. (2024). Phenylthiazoles with potent & optimum selectivity toward Clostridium difficile. RSC Medicinal Chemistry, 15(6), 1991-2001. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 163758, 4-Nitroso-5-phenylimidazole. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2018). M11: Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria, 9th Edition. Retrieved from [Link]
-
Salem, G., et al. (1985). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. Journal of Medicinal Chemistry, 28(10), 1477-1480. Retrieved from [Link]
-
Barry, A. L., et al. (1991). Quality control criteria for testing the susceptibility of anaerobic bacteria to meropenem. Journal of Clinical Microbiology, 29(12), 2804-2805. Retrieved from [Link]
-
Patel, K., et al. (2024). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Chemistry, 6(3), 1144-1159. Retrieved from [Link]
-
National Institute of Health, Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Günay, N. S., et al. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Il Farmaco, 54(12), 826-831. Retrieved from [Link]
-
Valentin, A., et al. (2022). Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. European Journal of Medicinal Chemistry, 238, 114457. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Bacalan, F., et al. (2020). Identification and antimicrobial susceptibility testing of anaerobic bacteria isolated from clinical samples. Journal of Bacteriology & Mycology: Open Access, 8(1), 29-32. Retrieved from [Link]
-
Spitz, C., et al. (2020). 2,4‐Disubstituted 5‐Nitroimidazoles Potent against Clostridium difficile. ChemMedChem, 15(1), 1-10. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Retrieved from [Link]
-
Psillakis, E., et al. (2013). Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. Journal of Chromatographic Science, 51(8), 713-725. Retrieved from [Link]
-
May, J., et al. (2014). Action of nitroheterocyclic drugs against Clostridium difficile. International Journal of Antimicrobial Agents, 44(6), 514-519. Retrieved from [Link]
-
Ingham, H. R., et al. (1975). Bactericidal activity of metronidazole against Bacteroides fragilis. Journal of Antimicrobial Chemotherapy, 1(4), 393-395. Retrieved from [Link]
- Google Patents. (2021). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(4), 385-408. Retrieved from [Link]
-
Urban, E., et al. (2017). Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik's Cube of Clinical Microbiology? Antibiotics, 6(4), 27. Retrieved from [Link]
-
Leitsch, D., et al. (2013). Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity. Proceedings of the National Academy of Sciences, 110(45), E4271-E4279. Retrieved from [Link]
-
Snydman, D. R., et al. (2015). Changes in the antibiotic susceptibility of anaerobic bacteria from 2007–2009 to 2010–2012 based on the CLSI methodology. Anaerobe, 31, 57-64. Retrieved from [Link]
-
ResearchGate. (2021). How i prepare stock and working solution of antibiotics for making antibiotic discs?. Retrieved from [Link]
-
Wujec, M., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3020. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2012). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 4(1), 320-326. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]
-
Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
-
European Patent Office. (2013). EP 2644599 A1 - Method for preparing 1-substituted-4-nitroimidazole compound. Retrieved from [Link]
-
Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]
-
Jacobs, M. R., et al. (1979). In vitro activity of the two principal oxidative metabolites of metronidazole against Bacteroides fragilis and related species. Antimicrobial Agents and Chemotherapy, 15(3), 463-466. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2007). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition. Retrieved from [Link]
-
Kumar, S., et al. (2020). Cationic Peptidomimetic Amphiphiles Having a N-Aryl- or N-Naphthyl-1,2,3-Triazole Core Structure Targeting Clostridioides (Clostridium) difficile: Synthesis, Antibacterial Evaluation, and an In Vivo C. difficile Infection Model. Molecules, 25(22), 5437. Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
Sources
- 1. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of nitroheterocyclic drugs against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 10. nih.org.pk [nih.org.pk]
- 11. img.antpedia.com [img.antpedia.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. nanobioletters.com [nanobioletters.com]
- 14. Imidazole synthesis [organic-chemistry.org]
- 15. library2.smu.ca [library2.smu.ca]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apec.org [apec.org]
- 19. In vitro susceptibility of anaerobic bacteria to nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Fidelity Synthesis of 5-amino-4-phenyl-1H-imidazole
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the chemical synthesis of 5-amino-4-phenyl-1H-imidazole, a valuable building block in medicinal chemistry, from its nitro precursor, 5-nitro-4-phenyl-1H-imidazole. We will explore the fundamental principles of nitro group reduction, present two field-proven protocols—catalytic hydrogenation and chemical reduction with tin(II) chloride—and offer expert insights into process optimization, safety, and troubleshooting. The methodologies are designed to be robust, scalable, and self-validating through integrated monitoring and characterization steps.
Strategic Importance & Synthesis Overview
The imidazole scaffold is a cornerstone in pharmaceutical development, appearing in a vast array of commercially available drugs due to its versatile chemical properties and biological activity.[1] The 5-amino-imidazole substructure, in particular, serves as a critical intermediate in the synthesis of purine analogs and other complex heterocyclic systems with therapeutic potential.[2] For instance, derivatives of 5-amino-1H-imidazole-4-carboxamide are pivotal in the production of the anticancer agent Temozolomide.[3]
The conversion of an electron-withdrawing nitro group to an electron-donating amino group is a transformative step that unlocks new synthetic pathways. This guide focuses on the efficient reduction of 5-nitro-4-phenyl-1H-imidazole, a readily accessible starting material, to the target amine. The choice of reduction methodology is critical, as it directly impacts yield, purity, and scalability.
The overall transformation is depicted below:

Mechanistic Principles: The Reduction of Aromatic Nitro Groups
The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron process that proceeds through several intermediates, most notably the nitroso (R-NO) and hydroxylamine (R-NHOH) species.[4][5]
The primary challenge in this synthesis is to drive the reaction to completion, avoiding the accumulation of the hydroxylamine intermediate. Hydroxylamines can be thermally unstable and may lead to the formation of colored dimeric impurities like azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds, complicating purification and reducing product quality.[6] The selection of a robust reduction system is therefore paramount.
We will detail two primary methods:
-
Catalytic Hydrogenation: Employs a heterogeneous catalyst (e.g., Raney Nickel, Pd/C) and hydrogen gas. This method is highly efficient and generates minimal waste, making it ideal for large-scale production.[7][8]
-
Chemical Reduction: Uses stoichiometric reducing agents like tin(II) chloride (SnCl₂) in acidic media. This technique offers excellent chemoselectivity and is well-suited for laboratory-scale synthesis where other reducible functional groups might be present.[7][9]
Protocol I: Catalytic Hydrogenation with Raney® Nickel
This protocol leverages the high activity of Raney Nickel, a sponge-like nickel-aluminum alloy, for efficient hydrogenation under moderate pressure.[10][11] It is a clean method, as the primary byproduct is water.
3.1. Materials and Equipment
-
Reagents: 5-nitro-4-phenyl-1H-imidazole, Raney® Nickel (50% slurry in water), Methanol (anhydrous), Ethyl acetate, Celite® 545.
-
Equipment: Parr hydrogenation apparatus or a similar stirred pressure vessel, glass reaction vessel, magnetic stirrer, Büchner funnel, filtration flask, standard laboratory glassware.
3.2. Safety & Handling Precautions
-
Raney Nickel: Extremely pyrophoric when dry.[11] NEVER allow the catalyst to dry and come into contact with air. Always handle as a slurry under a liquid (water or solvent). After filtration, quench the catalyst residue immediately and carefully with dilute acid.
-
Hydrogen Gas: Highly flammable and explosive. Ensure the apparatus is leak-proof and operated in a well-ventilated area or fume hood, away from ignition sources.
-
Solvents: Methanol and ethyl acetate are flammable. Handle with appropriate care.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves are mandatory.
3.3. Step-by-Step Experimental Protocol
-
Vessel Preparation: To a glass liner of a Parr shaker, add 5-nitro-4-phenyl-1H-imidazole (1.0 eq) and methanol (15-20 mL per gram of substrate).
-
Catalyst Addition: Under a nitrogen atmosphere if possible, carefully add Raney® Nickel slurry (approx. 10-20% by weight of the substrate). Use a spatula to transfer the slurry and rinse the spatula with a small amount of methanol to ensure complete transfer.
-
Hydrogenation:
-
Securely assemble the hydrogenation apparatus.
-
Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi or 3-4 bar).[12]
-
Begin vigorous stirring and heat the reaction to 40-50 °C if necessary, though the reaction often proceeds at ambient temperature.
-
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. For confirmation, depressurize the vessel, safely take a small aliquot of the reaction mixture, filter it through a syringe filter, and analyze by Thin-Layer Chromatography (TLC) or LC-MS.
-
Catalyst Filtration (Critical Step):
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system thoroughly with nitrogen.
-
Prepare a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick). Pre-wet the Celite pad with methanol. Ensure the Celite pad never runs dry during filtration.
-
Under a gentle stream of nitrogen, filter the reaction mixture through the Celite pad. Wash the reaction vessel and the catalyst cake with additional methanol (2-3 times) to recover all the product.
-
-
Workup & Purification:
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 5-amino-4-phenyl-1H-imidazole.
-
Protocol II: Chemical Reduction with Tin(II) Chloride
This classic and reliable method uses Tin(II) chloride dihydrate as the reducing agent in an acidic environment. It is particularly useful for its tolerance of functional groups that would be reduced by catalytic hydrogenation (e.g., alkenes, alkynes, benzyl ethers).[7][9]
4.1. Materials and Equipment
-
Reagents: 5-nitro-4-phenyl-1H-imidazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol, 10 M Sodium Hydroxide (NaOH) solution, Ethyl acetate, Saturated Sodium Bicarbonate solution, Brine.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, pH paper or meter.
4.2. Safety & Handling Precautions
-
Concentrated HCl: Highly corrosive and releases toxic fumes. Handle only in a fume hood with appropriate PPE, including acid-resistant gloves.
-
Exothermic Reaction: The addition of HCl and the subsequent neutralization with NaOH are highly exothermic. Perform additions slowly and with cooling (e.g., in an ice bath).
-
Sodium Hydroxide: Corrosive. Handle with care.
4.3. Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask, suspend 5-nitro-4-phenyl-1H-imidazole (1.0 eq) in ethanol (10-15 mL per gram of substrate).
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the suspension.[9] Place the flask in an ice-water bath and, with vigorous stirring, add concentrated HCl (5-7 eq) dropwise.
-
Reduction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically 70-80 °C).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (usually 2-4 hours).
-
Workup & Neutralization:
-
Cool the reaction mixture to room temperature and then place it in a large beaker in an ice bath.
-
Slowly and carefully add 10 M NaOH solution with vigorous stirring. The mixture will become thick with the precipitation of tin hydroxides. Continue adding NaOH until the solution is strongly basic (pH > 10) and the precipitate is a fine, white solid.
-
-
Extraction & Purification:
-
Extract the product from the aqueous slurry with ethyl acetate (3 times). The product is in the organic layer.
-
Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Comparative Analysis & Troubleshooting
| Parameter | Protocol I: Catalytic Hydrogenation (Raney Ni) | Protocol II: Chemical Reduction (SnCl₂) |
| Reducing Agent | H₂ gas | Tin(II) Chloride (SnCl₂·2H₂O) |
| Solvent | Methanol, Ethanol | Ethanol, Acetic Acid |
| Temperature | Ambient to 50 °C | Reflux (70-80 °C) |
| Pressure | 40-50 psi (3-4 bar) | Atmospheric |
| Typical Yield | > 90% | 75-90% |
| Pros | High yield, clean (byproduct is H₂O), easily scalable. | Excellent chemoselectivity, standard lab equipment. |
| Cons | Requires specialized pressure equipment, pyrophoric catalyst, not chemoselective. | Stoichiometric metal waste, requires careful pH control during workup, can be exothermic. |
Troubleshooting Guide:
-
Incomplete Reaction:
-
Hydrogenation: Check for catalyst poisoning (sulfur compounds are common poisons).[11] Ensure adequate stirring and H₂ pressure. Consider using fresh or a higher loading of catalyst.
-
SnCl₂ Reduction: Ensure sufficient equivalents of SnCl₂ and HCl were used. Extend reflux time.
-
-
Low Yield:
-
Hydrogenation: Product may be adsorbed onto the catalyst; ensure thorough washing of the catalyst cake.
-
SnCl₂ Reduction: Incomplete extraction due to poor pH adjustment. Ensure pH is >10 during workup to fully precipitate tin salts and liberate the free amine.
-
-
Product Contamination (Discoloration):
-
Often due to air oxidation of the amine product or formation of azo/azoxy side products.[6] Perform workup and purification promptly. Purge solutions with nitrogen if the product is particularly air-sensitive.
-
References
- Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase.mBio.
- Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide.ResearchGate.
- Exploring 5-Amino-1H-Imidazole-4-Carboxamide Hydrochloride: Properties and Applications.Televisory.
- Process for the catalytic hydrogenation of aromatic nitro compounds.Google Patents.
- 5-Amino-1H-imidazole-4-carboxamide Hydrochloride: A Versatile Building Block in Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD.
-
Synthesis and therapeutic potential of imidazole containing compounds. National Institutes of Health (PMC). Available at: [Link]
-
Nitro Reduction - Common Conditions. organic-chemistry.org. Available at: [Link]
-
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. Available at: [Link]
-
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Raney Nickel Catalyst Information. Vineeth Precious. Available at: [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives. askIITians. Available at: [Link]
- Safety Data Sheets for 5-Nitroimidazole, Sodium Dithionite, and Hydrochloric Acid.Fisher Scientific, ECHEMI, Sigma-Aldrich.
Sources
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 12. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
In Vivo Efficacy Studies of 5-Nitro-4-phenyl-1H-imidazole in a Mouse Model: Application Notes and Protocols
Introduction: The Therapeutic Potential of 5-Nitro-4-phenyl-1H-imidazole
The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous antimicrobial agents effective against anaerobic bacteria and protozoan parasites.[1][2] The therapeutic efficacy of these compounds is primarily attributed to the enzymatic reduction of the nitro group under low-oxygen conditions, a process that generates reactive metabolites. These metabolites can subsequently induce damage to essential macromolecules such as DNA, proteins, and lipids, leading to cell death.[3] While concerns about genotoxicity and mutagenicity have been associated with some nitroaromatic compounds, derivatives of the 5-nitroimidazole class have shown promising antiparasitic activity with reduced systemic toxicity, opening new avenues for the development of safer therapeutic agents.[3][4]
This document provides a comprehensive guide for researchers and drug development professionals on conducting in vivo efficacy studies of a specific derivative, 5-Nitro-4-phenyl-1H-imidazole, in a murine model. The protocols outlined herein are designed to be robust and self-validating, with a focus on explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility. While the primary focus is on antiparasitic applications, particularly against neglected tropical protozoan diseases like leishmaniasis and trypanosomiasis, the described methodologies can be adapted for investigating potential anticancer activities of this compound class.[5][6][7][8][9][10]
Mechanism of Action: A Targeted Approach
The selective toxicity of 5-nitroimidazoles against anaerobic organisms and certain cancer cells stems from their unique metabolic activation pathway. In environments with low oxygen tension, the nitro group of the 5-nitroimidazole core is reduced by microbial or cellular nitroreductases. This reduction process generates highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals. These reactive species can covalently bind to and disrupt the structure and function of DNA, leading to strand breaks and inhibition of replication. This targeted activation in hypoxic environments minimizes damage to host tissues, providing a therapeutic window for treatment.
Caption: General experimental workflow for in vivo efficacy studies.
Detailed Protocols
Animal Model Selection and Husbandry
The choice of animal model is paramount and depends on the specific disease being studied. For many parasitic diseases, BALB/c mice are a suitable choice due to their well-characterized immune responses.
-
Animal Strain: SPF-grade BALB/c mice, 6-8 weeks old, weighing 18-20 g. [11]* Acclimatization: House the animals for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. [11]* Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Preparation of 5-Nitro-4-phenyl-1H-imidazole Formulation
The formulation of the test compound is critical for ensuring accurate and consistent dosing.
-
Vehicle Selection: A common vehicle for oral administration is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) or a mixture of 2% methylcellulose and 0.5% Tween 80. [12][13]For intraperitoneal injections, the compound can be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) and then diluted with sterile saline or phosphate-buffered saline (PBS). It is crucial to include a vehicle-only control group in the study.
-
Preparation:
-
Weigh the required amount of 5-Nitro-4-phenyl-1H-imidazole.
-
If preparing a suspension, gradually add the vehicle while triturating the compound with a mortar and pestle to ensure a uniform suspension.
-
If preparing a solution for injection, dissolve the compound in a minimal amount of DMSO and then dilute to the final concentration with sterile saline. Ensure the final DMSO concentration is non-toxic to the animals.
-
Prepare fresh formulations weekly and store them at 4°C between daily doses. [12]
-
In Vivo Efficacy Study in a Murine Model of Leishmaniasis
This protocol provides a framework for assessing the efficacy of 5-Nitro-4-phenyl-1H-imidazole against cutaneous leishmaniasis.
-
Infection:
-
Anesthetize the mice (e.g., by intraperitoneal injection of 2% sodium pentobarbital at 215 mg/kg). [11] 2. Inject a suspension of Leishmania promastigotes (e.g., L. major or L. amazonensis) subcutaneously into the footpad or the base of the tail.
-
-
Treatment Regimen:
-
Initiate treatment when lesions become measurable.
-
Administer the 5-Nitro-4-phenyl-1H-imidazole formulation orally or intraperitoneally once daily for a specified period (e.g., 5-14 days). [3][14] 3. Dose ranges from previous studies with similar compounds can be used as a starting point (e.g., 10 mg/kg, 50 mg/kg, 200 mg/kg). [1][2][3]* Efficacy Assessment:
-
Lesion Size: Measure the diameter of the lesion regularly (e.g., twice weekly) using a digital caliper.
-
Parasite Load: At the end of the study, euthanize the animals and collect the infected tissue (e.g., footpad, spleen, liver). Determine the parasite burden using methods such as:
-
Limiting Dilution Assay: Homogenize the tissue and perform serial dilutions to culture the parasites and determine the number of viable organisms.
-
Quantitative PCR (qPCR): Extract DNA from the tissue and quantify the amount of parasite-specific DNA (e.g., kinetoplast DNA) relative to a host gene. [14]* Control Groups:
-
-
Vehicle Control: Mice infected and treated with the vehicle only.
-
Positive Control: Mice infected and treated with a standard-of-care drug (e.g., miltefosine). [3]
-
In Vivo Efficacy Study in a Murine Model of Trypanosomiasis
This protocol is designed to evaluate the efficacy against Trypanosoma cruzi, the causative agent of Chagas disease.
-
Infection:
-
Infect mice via intraperitoneal injection with bloodstream trypomastigotes of a relevant T. cruzi strain. [13]* Treatment Regimen:
-
Initiate treatment during the acute phase of infection (e.g., 4 days post-infection). [13] 2. Administer the 5-Nitro-4-phenyl-1H-imidazole formulation orally or intraperitoneally. Dosing regimens from similar compounds, such as two daily doses of 250 mg/kg, can be considered. [15][16]* Efficacy Assessment:
-
Parasitemia: Monitor the number of parasites in the blood at regular intervals using a Neubauer chamber. Treatment with effective nitroimidazoles can lead to a rapid decrease in parasitemia, often within 24 hours. [15][16] 2. Survival: Record the survival rate of the mice in each group.
-
Bioluminescence Imaging: If using a transgenic parasite line expressing luciferase, in vivo imaging can be used to monitor the parasite load in real-time. [13]* Control Groups:
-
Vehicle Control: Infected mice treated with the vehicle.
-
Positive Control: Infected mice treated with a standard drug like benznidazole. [13]
-
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example Dosing and Treatment Schedule
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Treatment Duration (days) |
| 1 | Vehicle Control | - | Oral | Daily | 14 |
| 2 | 5-Nitro-4-phenyl-1H-imidazole | 50 | Oral | Daily | 14 |
| 3 | 5-Nitro-4-phenyl-1H-imidazole | 100 | Oral | Daily | 14 |
| 4 | Positive Control (e.g., Miltefosine) | 20 | Oral | Daily | 14 |
Table 2: Example Efficacy Endpoints in a Leishmaniasis Model
| Group | Average Lesion Size at Endpoint (mm) | Parasite Load in Spleen (Log10 parasites/gram) | % Inhibition of Parasite Growth |
| 1 | 5.2 ± 0.8 | 6.5 ± 0.4 | - |
| 2 | 3.1 ± 0.5 | 4.2 ± 0.3 | X% |
| 3 | 1.8 ± 0.3 | 2.9 ± 0.2 | Y% |
| 4 | 1.5 ± 0.2 | 2.5 ± 0.2 | Z% |
Data should be presented as mean ± standard deviation.
Statistical analysis should be performed to determine the significance of the observed differences between treatment groups. Appropriate statistical tests (e.g., t-test, ANOVA) should be used based on the experimental design.
Toxicity and Safety Assessment
While 5-nitroimidazole derivatives are being developed for their improved safety profiles, it is essential to monitor for potential toxicity. [3]
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
-
Histopathology: At the end of the study, collect major organs (e.g., liver, kidneys, spleen) for histopathological analysis to assess for any treatment-related changes.
-
Blood Chemistry: Collect blood samples for analysis of liver and kidney function markers.
Conclusion
The protocols detailed in this application note provide a robust framework for the in vivo evaluation of 5-Nitro-4-phenyl-1H-imidazole. By adhering to these guidelines and incorporating appropriate controls, researchers can generate high-quality, reproducible data to support the development of this promising compound as a potential therapeutic agent. The adaptability of these protocols allows for their application in various disease models, facilitating a comprehensive assessment of the compound's efficacy and safety profile.
References
-
ResearchGate. In vivo efficacy of 5-NI compounds against giardiasis. Available at: [Link]
-
MDPI. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. Available at: [Link]
-
MDPI. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Available at: [Link]
-
NIH. Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC. Available at: [Link]
-
Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available at: [Link]
-
NIH. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC. Available at: [Link]
-
NIH. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Available at: [Link]
-
MDPI. Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. Available at: [Link]
-
PubMed. Therapeutic action of MK-436 (2,5-nitroimidazole) on Trypanosoma cruzi infections in mice: a parasitological, serological, histopathological, and ultrastructural study. Available at: [Link]
-
NIH. Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis - PMC - PubMed Central. Available at: [Link]
-
NIH. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis - PMC. Available at: [Link]
-
SciSpace. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Available at: [Link]
-
Semantic Scholar. Pharmacokinetics and Distribution of Metronidazole Administered Intraperitoneally in Mice. Available at: [Link]
-
NIH. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Available at: [Link]
-
Brieflands. Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice. Available at: [Link]
-
NIH. Effect of the nitroimidazole Ro 03-8799 on the activity of chemotherapeutic agents against a murine tumour in vivo - PMC. Available at: [Link]
-
Creative Bioarray. Protocol for In Vivo Imaging in Mice. Available at: [Link]
-
Wikipedia. Nitroimidazole - Wikipedia. Available at: [Link]
-
DNDi. Protocol for drug testing in T. cruzi acute phase in infected mice. Available at: [Link]
-
PubMed. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f] [1][2]phenanthroline derivative for the treatment of colorectal cancer. Available at: [Link]
-
PMC. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Available at: [Link]
-
Bentham Open. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Available at: [Link]
-
ResearchGate. Therapeutic action of MK-436 (2,5-nitroimidazole) on Trypanosoma cruzi infections in mice: A parasitological, serological, histopathological, and ultrastructural study. Available at: [Link]
-
NIH. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Available at: [Link]
-
iMedPub. In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Available at: [Link]
-
ResearchGate. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.nyu.edu [med.nyu.edu]
- 14. Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic action of MK-436 (2,5-nitroimidazole) on Trypanosoma cruzi infections in mice: a parasitological, serological, histopathological, and ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Computational Docking of 5-Nitro-4-phenyl-1H-imidazole to Parasitic Enzymes
Abstract
This guide provides a comprehensive, in-depth protocol for the computational docking of 5-Nitro-4-phenyl-1H-imidazole, a nitroimidazole derivative with potential antiparasitic activity, against key parasitic enzymes. Nitroimidazoles are a critical class of antimicrobial agents that require reductive activation by microbial oxidoreductases to exert their cytotoxic effects. This document outlines the scientific rationale for target selection, detailed step-by-step procedures for ligand and protein preparation, the execution of molecular docking using AutoDock Vina, and the subsequent analysis and interpretation of the results. The protocols are designed for researchers, scientists, and drug development professionals engaged in structure-based drug design for parasitic diseases.
Scientific Rationale and Target Selection
5-Nitroimidazole compounds are prodrugs that are selectively activated within anaerobic or microaerophilic parasites.[1] This activation is a reductive process catalyzed by low-redox-potential electron transfer proteins, such as ferredoxins and flavodoxins, which receive electrons from enzymes like Pyruvate:ferredoxin oxidoreductase (PFOR).[2][3] Once the nitro group is reduced, it forms reactive nitroso and hydroxylamine intermediates that induce cellular damage by binding to DNA and proteins, ultimately leading to parasite death.[1]
Key enzymes implicated in this activation pathway and therefore prime targets for computational analysis include:
-
Pyruvate:ferredoxin oxidoreductase (PFOR): A crucial enzyme in the energy metabolism of anaerobic parasites that generates the low-potential electrons necessary for nitroimidazole reduction.[3][4]
-
Thioredoxin Reductase (TrxR): This enzyme is involved in the parasite's redox homeostasis and has been identified as a target for 5-nitroimidazoles in parasites like Entamoeba histolytica and Giardia lamblia.[5]
-
Nitroreductases (NTRs): A family of enzymes that can directly catalyze the reduction of nitro groups, playing a role in the activation of nitroaromatic drugs.[6]
This guide will focus on the docking of 5-Nitro-4-phenyl-1H-imidazole against these three enzyme targets from prevalent human parasites.
Experimental Design and Workflow
The computational docking workflow is a multi-step process that requires careful preparation of both the ligand and the protein receptor to ensure accurate and meaningful results.
Figure 1: Overall workflow for computational docking.
Ligand and Protein Preparation: A Step-by-Step Protocol
Ligand Preparation: 5-Nitro-4-phenyl-1H-imidazole
The accuracy of a docking simulation is highly dependent on the correct 3D structure and charge distribution of the ligand.
Protocol:
-
Obtain Ligand Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 5-Nitro-4-phenyl-1H-imidazole is c1ccc(cc1)c2c([nH]cn2)[O-]. This can be obtained from chemical databases like PubChem.
-
Generate 3D Coordinates: Use a tool like Open Babel or the online server from the CCDC (Cambridge Crystallographic Data Centre) to convert the SMILES string into a 3D structure in .mol2 or .pdb format.[7]
-
Prepare for Docking (using AutoDock Tools):
-
Launch AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select the 3D structure file of the ligand.
-
ADT will automatically detect the root and set up rotatable bonds. Torsions can be adjusted if necessary under Ligand -> Torsion Tree.
-
Assign Gasteiger charges by going to Edit -> Charges -> Add Gasteiger Charges.
-
Save the prepared ligand in .pdbqt format (Ligand -> Output -> Save as PDBQT). This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
Protein Target Preparation
Proper preparation of the protein structure involves removing non-essential molecules, adding hydrogen atoms, and assigning charges.
| Target Enzyme | Parasite | PDB ID / Source | Rationale for Selection |
| Pyruvate:ferredoxin oxidoreductase (PFOR) | Model for parasitic PFOR | 2C42 | High-resolution crystal structure of a close homolog from Desulfovibrio africanus.[8] |
| Thioredoxin Reductase (TrxR) | Entamoeba histolytica | 4A5L | High-resolution (1.66 Å) crystal structure of the target enzyme from a relevant parasite.[9] |
| Nitroreductase (NTR) | Trichomonas vaginalis | AlphaFold: A2DUI1 | High-quality homology model from the AlphaFold database, as no experimental structure is available.[3] |
Protocol (using AutoDock Tools):
-
Download Protein Structure: Obtain the .pdb file for the selected target from the RCSB Protein Data Bank or the AlphaFold database.
-
Clean the PDB File:
-
Open the PDB file in ADT (File -> Read Molecule).
-
Remove water molecules (Edit -> Delete Water).
-
Remove any co-crystallized ligands, ions, or cofactors that are not part of the enzyme's catalytic machinery and are not relevant to the docking study.
-
-
Add Hydrogens: Add polar hydrogen atoms to the protein (Edit -> Hydrogens -> Add -> Polar Only).
-
Assign Charges: Add Kollman charges to the protein (Edit -> Charges -> Add Kollman Charges).
-
Save as PDBQT: Save the prepared protein structure in .pdbqt format (Grid -> Macromolecule -> Choose, then save).
Molecular Docking with AutoDock Vina
AutoDock Vina uses a grid-based approach to explore possible binding conformations of the ligand within a user-defined search space on the protein.
Defining the Search Space (Grid Box)
The grid box should encompass the active site or binding pocket of the enzyme. The location of the active site can be determined from the literature, by observing the position of co-crystallized ligands in the PDB structure, or by using active site prediction servers.
Protocol:
-
In ADT, with the prepared protein loaded, go to Grid -> Grid Box....
-
Adjust the center and dimensions of the grid box to cover the entire active site with some additional space to allow for ligand flexibility. The box dimensions are specified in Angstroms.
Configuration File
AutoDock Vina is run from the command line using a configuration file that specifies the input files and search parameters.
Example config.txt file:
| Parameter | Description | Recommended Value |
| receptor | Path to the prepared protein .pdbqt file. | N/A |
| ligand | Path to the prepared ligand .pdbqt file. | N/A |
| center_x, _y, _z | Coordinates for the center of the grid box. | Determined from ADT. |
| size_x, _y, _z | Dimensions of the grid box in Angstroms. | Determined from ADT. |
| exhaustiveness | Controls the thoroughness of the search. Higher values increase accuracy but also computation time.[10] | 8 (default), can be increased for more rigorous searches. |
| num_modes | The number of binding modes (poses) to generate. | 9 (default) |
Running the Docking Simulation
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the AutoDock Vina executable.
-
Execute the following command: ./vina --config config.txt --log output.log
Vina will perform the docking and generate an output file (ligand_out.pdbqt by default) containing the predicted binding poses and their corresponding binding affinities, as well as a log file with the results.
Analysis and Interpretation of Docking Results
Figure 2: Post-docking analysis workflow.
Binding Affinity
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. This value represents the estimated free energy of binding (ΔG).[1]
-
Interpretation: More negative values indicate stronger, more favorable binding.[11] A binding affinity of -6.0 kcal/mol or lower is generally considered a good starting point for a potential hit, though this can vary depending on the target and ligand.[12] It is crucial to compare the binding affinity of the test compound to that of a known inhibitor or the native substrate if available.[13]
Binding Pose and Interactions
The output .pdbqt file contains multiple binding modes (poses). The pose with the lowest binding energy is typically considered the most likely.
Protocol for Visualization (using PyMOL):
-
Open PyMOL.
-
Load the prepared protein .pdbqt file (File -> Open).
-
Load the docking output file (e.g., ligand_out.pdbqt). The different poses will be loaded as separate states.
-
Use the arrow keys at the bottom right of the viewer to cycle through the different binding poses.
-
Visualize the interactions:
2D Interaction Diagrams
Tools like LigPlot+ can generate schematic 2D diagrams of protein-ligand interactions, which are excellent for publications and for clearly identifying key interactions.[15][16]
Protocol for LigPlot+:
-
Prepare a single PDB file containing the protein and the desired ligand pose. This can be done in PyMOL by saving the complex.[17]
-
Open the PDB file in LigPlot+.
-
The program will automatically generate a 2D diagram showing hydrogen bonds (dashed lines) and hydrophobic contacts (arc with spokes).[18]
Conclusion and Future Directions
Computational docking is a powerful tool for hypothesis generation in drug discovery. The results from this protocol can identify promising binding modes of 5-Nitro-4-phenyl-1H-imidazole within key parasitic enzymes, providing a structural basis for its potential mechanism of action. Favorable docking scores and interactions with catalytically important residues can guide the rational design of more potent derivatives. However, it is imperative to remember that these are in silico predictions. The results should be validated through experimental assays, such as enzyme inhibition assays and in vitro parasite culture studies, to confirm the computational findings.
References
- Müller, J., & Hemphill, A. (2013). The 5-nitroimidazoles as veterinary antibiotics and antiparasitic agents. Current topics in medicinal chemistry, 13(16), 2054–2073.
- Leitsch, D. (2017). A review on metronidazole: an old warhorse in a new arena. Current drug metabolism, 18(12), 1165–1175.
- Townson, S. M., La-Follette, M. C., & Upcroft, J. A. (2009). A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro. The Journal of antimicrobial chemotherapy, 63(4), 684–689.
-
RCSB Protein Data Bank. (n.d.). 4A5L: Crystal structure of the thioredoxin reductase from Entamoeba histolytica. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 2C42: Crystal Structure Of Pyruvate-Ferredoxin Oxidoreductase From Desulfovibrio africanus. Retrieved from [Link]
- Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein engineering, 8(2), 127–134.
- Chabriere, E., Charon, M. H., Volbeda, A., Pieulle, L., Hatchikian, E. C., & Fontecilla-Camps, J. C. (1999). Crystal structures of the key anaerobic enzyme pyruvate:ferredoxin oxidoreductase, free and in complex with pyruvate.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery.
-
UniProt Consortium. (n.d.). A2DUI1 · A2DUI1_TRIV3. UniProt. Retrieved from [Link]
- Jumper, J., et al. (2021). Highly accurate protein structure prediction with AlphaFold.
-
PubChem. (n.d.). 5-Nitro-4-phenyl-1H-imidazole. Retrieved from [Link]
- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
- Leitsch, D., Kolarich, D., Wilson, I. B., & Altmann, F. (2011). Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia. The Journal of antimicrobial chemotherapy, 66(8), 1756–1765.
-
Bioinformatics Review. (2020). Protein-ligand interaction analysis using LigPlot+. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Retrieved from [Link]
-
CCDC. (2021). How to generate a 3D molecular structure from a SMILES string. Retrieved from [Link]
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Video]. YouTube. Retrieved from [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
- Leitsch, D., Kolarich, D., Duchêne, M., & Müller, J. (2007). Nitroimidazole action in Entamoeba histolytica: a central role for thioredoxin reductase. PLoS biology, 5(8), e211.
- Pal, D., & Geddes, C. D. (2012). Trichomonas vaginalis metronidazole resistance is associated with single nucleotide polymorphisms in the nitroreductase genes ntr4Tv and ntr6Tv. Antimicrobial agents and chemotherapy, 56(7), 3623–3628.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. uniprot.org [uniprot.org]
- 4. Inhibition of pyruvate-ferredoxin oxidoreductase gene expression in Giardia lamblia by a virus-mediated hammerhead ribozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]
- 6. Trichomonas vaginalis Metronidazole Resistance Is Associated with Single Nucleotide Polymorphisms in the Nitroreductase Genes ntr4Tv and ntr6Tv - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. m.youtube.com [m.youtube.com]
- 13. etflin.com [etflin.com]
- 14. medium.com [medium.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. bioinformaticsreview.com [bioinformaticsreview.com]
- 18. LigPlot+ Operating Manual [ebi.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Nitro-4-phenyl-1H-imidazole
This guide provides in-depth troubleshooting and procedural support for the purification of 5-Nitro-4-phenyl-1H-imidazole via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for downstream applications. The methodologies and principles discussed are grounded in established chemical purification techniques, ensuring reliability and reproducibility.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 5-Nitro-4-phenyl-1H-imidazole. Each issue is presented in a question-and-answer format, detailing the cause and providing a validated solution.
Q1: My crude 5-Nitro-4-phenyl-1H-imidazole won't fully dissolve in the hot solvent, even after adding a large volume. What's wrong?
Possible Causes & Solutions:
-
Inappropriate Solvent Selection: The solvent may simply be a poor choice for your compound at elevated temperatures. The principle of recrystallization relies on the solute being sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] If solubility is low even when hot, the solvent is unsuitable.
-
Solution: Re-evaluate your solvent choice. Refer to the Solvent Selection Protocol in Part 3. Given the aromatic and nitro functionalities, polar protic solvents like ethanol or a mixed-solvent system such as ethanol/water or ethyl acetate/hexane are often good starting points.[2]
-
-
Presence of Insoluble Impurities: Your crude material may contain inorganic salts from the synthesis (e.g., from neutralization steps) or insoluble polymeric byproducts.[3]
-
Solution: Perform a hot gravity filtration. After dissolving the maximum possible amount of your target compound in the minimum amount of boiling solvent, filter the hot solution through a pre-warmed, fluted filter paper into a heated flask.[4] This will remove the insoluble impurities. To prevent premature crystallization in the funnel, use a stemless funnel and keep all glassware hot.[4]
-
Q2: The compound dissolved, but upon cooling, it separated as an oil instead of forming crystals. How do I fix this "oiling out"?
Possible Causes & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution may be supersaturated to a point where the compound comes out of solution faster than it can form an ordered crystal lattice.[3] This is exacerbated by rapid cooling (e.g., placing the flask directly in an ice bath).
-
Solution: Reheat the solution until the oil redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly reduce the saturation.[3] Allow the flask to cool slowly at room temperature. Insulating the flask can promote slower cooling and better crystal formation.
-
-
Low Melting Point of Solute/Impurity: The compound may be "oiling out" because the boiling point of the solvent is higher than the melting point of your compound (or a eutectic mixture of your compound and impurities). The dissolved solute is essentially separating as a liquid.
-
Solution: Switch to a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble), then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes faintly cloudy (the saturation point).[2] Let it cool slowly from there.
-
-
Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation, promoting oiling.
-
Solution: If the crude material is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.
-
Q3: My solution is clear and has cooled to room temperature, but no crystals have formed. What should I do to induce crystallization?
Possible Causes & Solutions:
-
Excessive Solvent: You may have used too much solvent, meaning the solution is not saturated at room temperature.[3]
-
Solution: Boil off a portion of the solvent to increase the concentration of the solute. Bring the solution back to a boil to ensure everything is dissolved, then allow it to cool again.
-
-
Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleation site). A very clean solution in smooth glassware can sometimes become supersaturated without crystallizing.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Solution 2 (Seeding): If you have a small crystal of pure 5-Nitro-4-phenyl-1H-imidazole, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.[6] This is the most reliable method for inducing crystallization.
-
Q4: The recrystallization worked, but my final yield is very low. Where did my product go?
Possible Causes & Solutions:
-
Too Much Solvent Used: This is the most common cause of low yield. A significant portion of your compound remains dissolved in the mother liquor.[3]
-
Solution: To recover more product, you can perform a "second crop" crystallization. Concentrate the mother liquor by boiling off some solvent and cool it again to obtain more crystals. Note that second-crop crystals are often less pure than the first crop.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration, product may have crystallized on the filter paper or in the funnel stem.[4]
-
Solution: Ensure all glassware is pre-heated. After filtration, you can try to rinse the filter paper with a small amount of fresh, hot solvent to redissolve and collect the lost product, adding this rinse to your filtrate.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve part of your product.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent. The low temperature minimizes the solubility of your product while still washing away impurities dissolved in the residual mother liquor.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing 5-Nitro-4-phenyl-1H-imidazole?
The ideal solvent should meet several criteria[1][6]:
-
High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.
-
Low Solubility at Low Temperature: The compound should be nearly insoluble in the cold solvent to maximize recovery.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the crystals during drying.[7]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
For 5-Nitro-4-phenyl-1H-imidazole, its polarity is influenced by the imidazole ring, the nitro group (polar), and the phenyl group (non-polar). A solvent of intermediate polarity is often a good starting point. Ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane are excellent candidates.
Q2: What are the likely impurities in my crude sample?
Impurities depend on the synthetic route. Common syntheses of substituted imidazoles can involve condensation reactions.[8] Potential impurities could include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers, such as 4-Nitro-5-phenyl-1H-imidazole, can form depending on the regioselectivity of the nitration step.[9]
-
Reaction Byproducts: Side-products from the cyclization or nitration reactions.[10]
-
Colored Impurities: Aromatic nitro compounds can sometimes form colored byproducts due to side reactions or degradation.[11] If your solution is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[4]
Q3: How can I confirm the purity of my recrystallized product?
Purity should be assessed using multiple analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2°C) that matches the literature value. Impurities tend to depress and broaden the melting point range.[5]
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate. Compare the recrystallized material to the crude starting material to confirm the removal of impurities.
-
Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques confirm the chemical structure and can reveal the presence of impurities through unexpected signals.
Q4: What are the key safety precautions when performing this recrystallization?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Handle all organic solvents and the nitroaromatic compound in a well-ventilated fume hood. Nitroaromatic compounds can be toxic.[11]
-
Heating: When heating flammable organic solvents, always use a steam bath, heating mantle, or hot plate. Never use an open flame.
-
Bumping: Add boiling chips or use a magnetic stirrer to prevent the solvent from "bumping" (boiling violently) during heating.
Part 3: Experimental Protocols & Data
Protocol 1: General Recrystallization of 5-Nitro-4-phenyl-1H-imidazole
-
Solvent Selection: Choose an appropriate solvent based on prior screening (see Protocol 2). For this example, we will use 95% ethanol.
-
Dissolution: Place the crude 5-Nitro-4-phenyl-1H-imidazole (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar or a boiling chip.
-
Add Solvent: Add a small volume of 95% ethanol (e.g., 10 mL) and bring the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding small portions of hot ethanol just until all the solid dissolves. Avoid adding a large excess of solvent to ensure the solution is saturated.[3]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration into a second, pre-heated Erlenmeyer flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to rinse away the mother liquor.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.
-
Analysis: Weigh the final product to calculate the percent recovery and determine its melting point.
Protocol 2: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of the crude solid into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature.
-
If the solid dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.
-
If the solid is insoluble at room temperature, heat the test tube gently in a hot water bath.
-
A good solvent will dissolve the solid when hot.[6]
-
Allow the tubes that formed clear solutions to cool to room temperature and then in an ice bath.
-
The best solvent is one that dissolves the compound when hot and from which abundant crystals form upon cooling.
Data Table: Potential Solvents for Recrystallization
| Solvent System | Rationale | Boiling Point (°C) | Notes |
| Ethanol (95%) | Good balance of polarity. Often effective for aromatic and heterocyclic compounds.[12][13] | ~78 | A common and effective choice for initial trials. |
| Isopropanol | Similar to ethanol but slightly less polar and has a higher boiling point. | 82 | Can be a good alternative if ethanol is too effective a solvent (i.e., solubility is too high when cold). |
| Ethanol / Water | A mixed-solvent system that allows for fine-tuning of polarity. | Variable | Dissolve in hot ethanol, then add hot water dropwise until cloudy. Reheat to clarify, then cool. |
| Ethyl Acetate / Hexane | A non-protic mixed-solvent system. | Variable | Dissolve in hot ethyl acetate, then add hexane until cloudy. Reheat to clarify, then cool. |
| Toluene | A non-polar aromatic solvent. May be effective due to the phenyl group. | 111 | Use with caution due to the high boiling point, which may cause oiling out. |
Part 4: Visualizations
Caption: General workflow for the recrystallization process.
Caption: Decision-making guide for troubleshooting common issues.
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization. Prof Dave Explains via YouTube. [Link]
-
Preparation of 4,5-nitroimidazole. ResearchGate. [Link]
-
Recrystallization. University of California, Los Angeles - Chemistry. [Link]
-
Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]
-
2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. International Union of Crystallography. [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]
-
PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Rasayan Journal of Chemistry. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information (PMC). [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester - Department of Chemistry. [Link]
-
Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester - Department of Chemistry. [Link]
-
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. American Chemical Society. [Link]
-
(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information (PMC). [Link]
-
3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Stability of 5-Nitro-4-phenyl-1H-imidazole in Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Nitro-4-phenyl-1H-imidazole. This resource is designed to provide expert insights and practical troubleshooting for stability issues encountered when this compound is in solution. Drawing from established principles of nitroimidazole chemistry, this guide offers a framework for identifying, mitigating, and understanding the degradation of 5-Nitro-4-phenyl-1H-imidazole in your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your work, providing potential causes and actionable solutions.
Issue 1: Rapid Degradation of 5-Nitro-4-phenyl-1H-imidazole in Solution Upon Storage
Question: I've prepared a stock solution of 5-Nitro-4-phenyl-1H-imidazole in an aqueous buffer, but I'm observing a significant loss of the parent compound within a short period. What could be the cause, and how can I prevent this?
Answer:
Rapid degradation of 5-Nitro-4-phenyl-1H-imidazole in aqueous solutions is often linked to the pH of the buffer. Nitroimidazoles, as a class, can be susceptible to degradation in alkaline environments. The greatest degradation of a similar compound, metronidazole, was found in alkaline conditions[1].
Causality Explained: The imidazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH. In alkaline conditions, the deprotonated form may be more susceptible to oxidative degradation or rearrangement reactions. The electron-withdrawing nitro group can exacerbate this instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pH-related degradation.
Recommended Actions:
-
pH Optimization: Prepare your solutions in a pH range of 4-7. It is advisable to perform a small-scale pH stability study to determine the optimal pH for your specific experimental conditions.
-
Buffer Selection: Use buffers such as phosphate or acetate, ensuring they do not contain components that could react with your compound.
-
Fresh Preparation: Whenever possible, prepare solutions fresh before use.
Issue 2: Discoloration or Precipitation in the Solution
Question: My solution of 5-Nitro-4-phenyl-1H-imidazole has turned yellow/brown, and in some cases, a precipitate has formed. What is happening?
Answer:
Discoloration and precipitation are strong indicators of chemical degradation. The formation of colored byproducts is common with nitroaromatic compounds. Thermal stress and exposure to light are likely culprits. The thermal decomposition of a related compound, 4-nitroimidazole, begins with the cleavage of the C-NO2 bond, leading to reactive species that can polymerize or form colored degradation products[2].
Causality Explained:
-
Photodegradation: Nitroaromatic compounds can absorb UV-Vis light, leading to photochemical reactions. This can involve the reduction of the nitro group or other rearrangements, often forming colored species.
-
Thermal Degradation: Elevated temperatures can provide the energy needed to initiate decomposition reactions. As mentioned, cleavage of the nitro group is a known thermal degradation pathway for nitroimidazoles[2]. The resulting radical species can then react further.
Recommended Actions:
-
Light Protection: Always store solutions of 5-Nitro-4-phenyl-1H-imidazole in amber vials or wrap containers in aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.
Issue 3: Inconsistent Results in Biological Assays
Question: I am getting variable results in my cell-based assays using 5-Nitro-4-phenyl-1H-imidazole. Could this be related to the stability of the compound in my culture medium?
Answer:
Yes, inconsistent biological data is a common consequence of compound instability in the assay medium. The complex composition of cell culture media (e.g., pH, presence of salts, amino acids, and other nucleophiles) can affect the stability of your compound over the duration of the experiment.
Causality Explained: Components in the cell culture medium can directly react with 5-Nitro-4-phenyl-1H-imidazole or catalyze its degradation. The physiological pH of most culture media (around 7.4) might not be optimal for the stability of this specific nitroimidazole.
Experimental Protocol: Assessing Stability in Cell Culture Medium
-
Preparation: Prepare a solution of 5-Nitro-4-phenyl-1H-imidazole in your specific cell culture medium at the final assay concentration.
-
Incubation: Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for the same duration.
-
Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the parent compound.
-
Data Evaluation: Plot the concentration of 5-Nitro-4-phenyl-1H-imidazole against time to determine its half-life in the medium.
Data Summary Table: Hypothetical Stability in Different Media
| Medium Type | pH | Temperature (°C) | Half-life (hours) |
| DMEM | 7.4 | 37 | 6.8 |
| RPMI-1640 | 7.2 | 37 | 8.1 |
| PBS | 7.4 | 25 | >48 |
Mitigation Strategies:
-
Dosing Regimen: If the compound is found to be unstable, consider shorter incubation times or repeated dosing in your experiments.
-
Protectants: In some cases, the addition of antioxidants to the medium (if compatible with the assay) may help to slow down degradation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 5-Nitro-4-phenyl-1H-imidazole in solution?
A1: Based on the chemistry of nitroimidazoles, the following degradation pathways are plausible:
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common metabolic pathway for nitroimidazoles and can also occur chemically.
-
Ring Cleavage: Under harsh conditions (e.g., strong acid or base, high temperature), the imidazole ring itself can be cleaved.
-
Denitration: As seen with 4-nitroimidazole, the C-NO2 bond can break, leading to the loss of the nitro group[2].
Sources
Preventing degradation of 5-Nitro-4-phenyl-1H-imidazole during storage
A Guide to Preventing Degradation During Storage for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 5-Nitro-4-phenyl-1H-imidazole?
A1: Based on data from structurally related nitroimidazole compounds, the primary degradation pathways for 5-Nitro-4-phenyl-1H-imidazole are anticipated to be photodegradation, oxidative degradation, and, to a lesser extent, hydrolysis, particularly in non-neutral pH conditions. The nitro group and the imidazole ring are the most reactive sites susceptible to these degradation processes.
Q2: What are the ideal storage conditions for 5-Nitro-4-phenyl-1H-imidazole?
A2: To minimize degradation, 5-Nitro-4-phenyl-1H-imidazole should be stored in a cool, dry, and dark environment. A tightly sealed, inert gas-flushed container is recommended to protect the compound from moisture and atmospheric oxygen. Refrigeration (2-8 °C) is advisable for long-term storage.
Q3: How can I tell if my 5-Nitro-4-phenyl-1H-imidazole has degraded?
A3: Visual inspection for color change (e.g., darkening) or changes in physical state can be an initial indicator. However, for accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to quantify the purity and identify any degradation products.
Q4: Is 5-Nitro-4-phenyl-1H-imidazole sensitive to light?
A4: Yes, nitroaromatic compounds, including nitroimidazoles, are generally susceptible to photodegradation.[1][2] Exposure to UV or even ambient light can initiate photochemical reactions, leading to the formation of impurities. It is crucial to store the compound in amber vials or light-proof containers.
Q5: What is the expected shelf-life of 5-Nitro-4-phenyl-1H-imidazole?
A5: The shelf-life is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, dark, inert atmosphere), the compound is expected to be stable for an extended period. However, periodic re-analysis using a stability-indicating method is recommended to ensure its integrity for critical applications.
Troubleshooting Guide: Degradation Issues
This section provides a structured approach to identifying and resolving common degradation problems encountered during the storage and handling of 5-Nitro-4-phenyl-1H-imidazole.
Visual Observation of Degradation
Symptom: The solid 5-Nitro-4-phenyl-1H-imidazole has changed color (e.g., from off-white/pale yellow to a darker yellow or brown).
Potential Cause: This is often an indication of photodegradation or oxidative degradation.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Confirm that the compound has been consistently stored in a light-protected container (e.g., amber vial).
-
Verify that the container has been tightly sealed and preferably flushed with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Check the storage temperature to ensure it has been maintained within the recommended range.
-
-
Analytical Verification:
-
Perform a purity check using a validated stability-indicating HPLC method. This will confirm the presence of degradation products and quantify the extent of degradation.
-
-
Corrective Actions:
-
If the degradation is significant, the batch may need to be discarded.
-
For future storage, transfer the material to a new, clean, dry amber glass container. Purge the headspace with an inert gas before sealing.
-
Store the container in a designated dark and refrigerated location.
-
Analytical Detection of Impurities
Symptom: HPLC analysis shows the appearance of new peaks or a decrease in the main peak area of 5-Nitro-4-phenyl-1H-imidazole.
Potential Causes:
-
Photodegradation: Exposure to light.
-
Oxidative Degradation: Reaction with atmospheric oxygen.
-
Hydrolysis: Reaction with water, especially at non-neutral pH.
-
Thermal Degradation: Exposure to elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC-detected impurities.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 5-Nitro-4-phenyl-1H-imidazole
This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) is a common starting point for nitroimidazole analysis.[3]
-
Example Gradient: Start with a lower concentration of acetonitrile and gradually increase it to elute more hydrophobic degradation products.
-
-
Detection:
-
Set the UV detector to a wavelength where 5-Nitro-4-phenyl-1H-imidazole has maximum absorbance, while also allowing for the detection of potential degradation products. A photodiode array (PDA) detector is ideal for this purpose.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
-
Forced Degradation Studies (for method validation):
-
Acid/Base Hydrolysis: Treat the compound with dilute HCl and NaOH at a slightly elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before injection.
-
Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photodegradation: Expose a solution of the compound to a UV lamp or direct sunlight.
-
Thermal Degradation: Heat a solid sample of the compound in an oven at a temperature below its melting point.
-
-
Analysis:
-
Inject the stressed samples and an unstressed control sample into the HPLC system.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
-
Data Summary
Table 1: Recommended Storage Conditions and Potential Degradation Pathways for 5-Nitro-4-phenyl-1H-imidazole
| Parameter | Recommendation | Rationale and Potential Degradation Pathway |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation. While some phenyl-substituted benzimidazoles show high thermal stability, lower temperatures are generally preferred for long-term storage of complex organic molecules.[4][5] |
| Light | Protect from light (Amber vials/darkness) | Prevents photodegradation, a common pathway for nitroaromatic compounds, which can lead to the formation of various byproducts.[1][2] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidative degradation of the electron-rich imidazole ring and the nitro group. |
| Humidity | Dry environment (use of desiccants) | Minimizes the risk of hydrolysis, especially if the compound is stored for extended periods. |
| Container | Tightly sealed, inert material (Glass) | Prevents contamination and interaction with the container material. |
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways for 5-Nitro-4-phenyl-1H-imidazole based on the known reactivity of the nitroimidazole scaffold.
Caption: Potential degradation pathways of 5-Nitro-4-phenyl-1H-imidazole.
References
- Chung, Y. C., & Chen, C. Y. (2008). Photocatalytic degradation of RV5 using TiO2 nanoparticles under UV irradiation.
- Cabansag, J. B., et al. (2015). Degradation of RV5 under UV light with bulk zinc oxide slurry as the photocatalyst. Journal of Environmental Science and Management, 18(2), 1-8.
- Tang, J., et al. (2018). Photocatalytic degradation of norfloxacin in a nonionic surfactant Triton-X100 (TX100)/Bi2WO6 dispersion under visible light irradiation. Chemical Engineering Journal, 334, 1361-1371.
- Li, Y., et al. (2022). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. RSC Advances, 12(1), 123-131.
- de la Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
- Wang, L., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling, 25(9), 273.
- Ju, H., et al. (2020). Thermal degradation of azobenzene dyes. Journal of Analytical and Applied Pyrolysis, 145, 104719.
- Kunal, P., et al. (2017). Photocatalytic degradation of Reactive Violet 5 on Fe-doped titania catalysts under visible light irradiation.
- Al-Momani, F. A. (2007). Photocatalytic degradation of some typical antibiotics: Recent advances and future outlooks. Journal of Environmental Management, 82(4), 433-440.
- Genç, N., & Arslan, G. (2008). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittel-Forschung, 58(11), 577-582.
- Zhang, T., et al. (2023). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. International Journal of Molecular Sciences, 24(2), 1591.
- Osorio-Revilla, G., et al. (2021). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry, 45(1), 213-224.
- Cruz-Vera, M., et al. (2011). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. Analytica Chimica Acta, 689(1), 1-16.
- Rivera-Utrilla, J., et al. (2013). Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon.
- Xiong, Z., et al. (2020). The adsorption characteristics and degradation mechanism of tinidazole on an anatase TiO 2 surface: a DFT study. RSC Advances, 10(5), 2886-2894.
- Watson, L. (2011). The Determination of Nitroimidazole Residues in Fish and Fish Products. Saint Mary's University.
- Küçükgüzel, I., et al. (2001). 5-Nitroimidazole Derivatives as Possible Antibacterial and Antifungal Agents. Farmaco, 56(4), 275-280.
- Sharma, V., & Kumar, V. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(16), 4893.
- Posyniak, A., et al. (2001). Determination of nitroimidazole residues in poultry tissues, serum and eggs by high-performance liquid chromatography.
- S, S., & P, S. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3), 1-10.
- Chu, P. S., & Wang, J. (2008). Simultaneous Determination of Nitroimidazole Residues in Honey Samples by High-Performance Liquid Chromatography with Ultraviolet Detection. Journal of Agricultural and Food Chemistry, 56(15), 6279-6284.
Sources
- 1. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of nitroimidazole residues in poultry tissues, serum and eggs by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scaling Up the Synthesis of 5-Nitro-4-phenyl-1H-imidazole
Welcome to the technical support center for the synthesis of 5-Nitro-4-phenyl-1H-imidazole. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis and scale-up of this important nitroimidazole intermediate. The following content is structured in a question-and-answer format to provide direct, actionable advice for troubleshooting your experiments.
A Crucial Note on Safety: The synthesis of nitroimidazole derivatives, particularly the nitration step, involves highly energetic and corrosive reagents. All procedures should be conducted by trained personnel in a controlled laboratory setting with appropriate engineering controls (e.g., fume hoods, blast shields) and personal protective equipment (PPE). A thorough risk assessment must be performed before any experiment.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: The Nitration Reaction - Core Challenges
The electrophilic nitration of 4-phenyl-1H-imidazole is the key step in synthesizing the target molecule. Most issues arise from the control and execution of this transformation. The reaction typically employs a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺).[3]
Q1: My nitration reaction is resulting in a low yield of the desired 5-nitro isomer. What are the primary factors influencing regioselectivity?
A1: This is a common and critical issue. The imidazole ring has multiple positions susceptible to electrophilic attack. The final substitution pattern is a delicate balance of electronic effects and reaction conditions.
-
Causality: Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the imidazole ring is protonated, forming an imidazolium ion. This deactivates the ring towards electrophilic attack. However, a small equilibrium concentration of the free base imidazole still exists and is the species that undergoes nitration. The phenyl group at C4 is an electron-withdrawing group via induction, which deactivates the C5 position. Conversely, the nitrogen at position 1 is electron-donating through resonance. The interplay of these factors, along with steric hindrance, dictates the final position of the nitro group. Generally, nitration of imidazole itself gives 4- or 5-nitroimidazole derivatives.[4]
-
Troubleshooting Steps:
-
Temperature Control: Nitration reactions are highly exothermic.[5] Runaway reactions can lead to side products and significant safety hazards. Maintain strict temperature control, typically between 0-15°C, during the addition of the imidazole substrate to the acid mixture.[6] Exceeding this range can favor the formation of undesired isomers or dinitrated products.
-
Rate of Addition: Add the 4-phenyl-1H-imidazole substrate slowly and portion-wise to the pre-chilled nitrating mixture. A rapid addition can cause localized temperature spikes, leading to loss of selectivity and potential runaway reactions.
-
Acid Ratio: The ratio of sulfuric acid to nitric acid is critical. Sulfuric acid acts as both a solvent and a catalyst, promoting the formation of the nitronium ion.[3] A common starting point is a 3:1 to 4:1 volumetric ratio of H₂SO₄ to HNO₃. Deviating from the optimal ratio can affect the concentration of the active nitrating species and impact selectivity.
-
Q2: I am observing significant amounts of byproducts, including dinitrated species and nitration on the phenyl ring. How can I improve the selectivity for the desired mononitrated imidazole?
A2: The formation of these byproducts indicates that the reaction conditions are too harsh or not adequately controlled.
-
Causality: The nitronium ion is a powerful electrophile. If the reaction temperature is too high or the reaction time is too long, a second nitration can occur on the already nitrated imidazole ring, or nitration can occur on the phenyl ring. While the phenyl ring is generally less reactive than the imidazole ring, harsh conditions can overcome this difference.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction. Increasing the reaction temperature or duration can lead to byproducts.[6]
-
Nitrating Agent Stoichiometry: Use a modest excess of the nitrating agent (typically 1.1-1.5 equivalents). A large excess will significantly increase the likelihood of dinitration.
-
Protecting Groups (Advanced Strategy): In some complex syntheses, a protecting group can be temporarily installed on one of the imidazole nitrogens. This can alter the electronic properties of the ring and direct the nitration to a specific position. However, this adds extra steps (protection and deprotection) to the synthesis.
-
Section 2: Scale-Up and Process Safety
Scaling up a nitration reaction introduces significant safety and engineering challenges. What works on a 1-gram scale may be hazardous on a 1-kilogram scale.
Q3: When moving from a lab-scale (1-5 g) to a pilot-scale (100-500 g) synthesis, my reaction is overheating, and I'm seeing a different product profile. What's happening?
A3: This is a classic scale-up problem related to heat transfer.
-
Causality: As the volume of a reaction increases, the surface-area-to-volume ratio decreases. This means that the ability to remove heat from the reaction mass does not increase as fast as the heat being generated. A reaction that was easily controlled in a small flask with an ice bath can become an uncontrollable exotherm in a large reactor. This temperature increase will inevitably lead to the formation of byproducts as discussed in Q2.
-
Troubleshooting and Scale-Up Protocol:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the heat of reaction and the rate of heat evolution. This data is critical for designing a safe and effective cooling strategy.
-
Reactor Configuration: Ensure your reactor has adequate cooling capacity. A jacketed reactor with a powerful chilling unit is essential. The efficiency of stirring also becomes critical for ensuring uniform temperature throughout the reaction mass.
-
Reverse Addition: Consider a "reverse addition" protocol. Instead of adding the substrate to the nitrating mixture, add the nitrating mixture slowly to a solution or slurry of the 4-phenyl-1H-imidazole in a suitable solvent (if one can be safely used) or in a portion of the sulfuric acid. This can help to better control the concentration of the limiting reagent and manage the exotherm.
-
Dilution: While it may impact downstream processing, increasing the amount of sulfuric acid can act as a heat sink, helping to moderate the temperature rise.
-
Process Flow for Nitration Scale-Up
Caption: A typical workflow for the laboratory synthesis of 5-Nitro-4-phenyl-1H-imidazole.
Section 3: Product Isolation and Purification
Q4: After quenching and neutralization, I get an oily or poorly filterable solid. How can I improve the isolation of my product?
A4: This often points to impurities in the product or issues with the precipitation/crystallization process.
-
Causality: The presence of side products or unreacted starting materials can act as eutectic impurities, lowering the melting point of the mixture and causing it to oil out. Incomplete neutralization or rapid pH changes can also lead to the formation of fine, amorphous particles that are difficult to filter.
-
Troubleshooting Steps:
-
Controlled Neutralization: After quenching the reaction mixture by pouring it onto ice, perform the neutralization very slowly with vigorous stirring while maintaining a low temperature. This allows for the controlled precipitation of the product and the formation of larger, more easily filterable crystals.
-
Solvent Selection for Recrystallization: The crude product will likely require purification. A common and effective method is recrystallization. You will need to screen for a suitable solvent or solvent system. Good candidates are solvents in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol, or mixtures with water).
-
Extraction as an Alternative: If the product consistently oils out, an alternative workup is to neutralize the aqueous solution and then perform an extraction with a suitable organic solvent like ethyl acetate. The organic layers can then be combined, washed, dried, and concentrated to yield the crude product, which can then be purified by recrystallization or column chromatography.
-
Q5: My final product has a persistent yellow or brown color, even after recrystallization. What is the source of this color and how can I remove it?
A5: The color is likely due to trace amounts of residual nitrated impurities or oxidation byproducts.
-
Causality: Nitration reactions can generate highly colored byproducts. Even trace amounts of these impurities can impart a significant color to the final product. Residual nitric acid or nitrogen oxides can also cause degradation over time.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon (charcoal). The carbon will adsorb colored impurities. Hot filter the solution to remove the carbon, and then allow the filtrate to cool and crystallize. Be aware that activated carbon can also adsorb some of your product, potentially lowering the yield.[7]
-
Washing: Ensure the filtered product is washed thoroughly with cold solvent and then water to remove any residual acids or inorganic salts.
-
Re-crystallization: A second recrystallization may be necessary to achieve high purity and a desirable color.
-
Summary of Key Parameters for Scale-Up
| Parameter | Lab Scale (1-10g) Recommendation | Pilot Scale (100g-1kg) Considerations | Rationale |
| Temperature | 0-15°C (Ice Bath) | 0-15°C (Jacketed Reactor with Chiller) | Prevents side reactions and ensures regioselectivity. Critical for safety.[6][8] |
| Addition Rate | Slow, dropwise/portion-wise | Controlled pump rate or slow manual addition | Manages exotherm and avoids localized hot spots. |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer (Baffles recommended) | Ensures homogeneity of temperature and reagent concentration. |
| Quenching | Pouring into beaker of ice | Slow addition to a separate, chilled, and stirred quench vessel | Controls the quench exotherm and ensures rapid dilution. |
| Neutralization | Slow addition of base | Slow, subsurface addition of base with efficient cooling | Prevents temperature spikes and promotes better crystal formation. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Lian, P., Hou, C., Chen, L., Xu, J., Xu, Z., & Wang, J. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. Central European Journal of Energetic Materials, 19(4), 379-392. Available from: [Link]
- Chauviere, G. et al. (2003). Processes for nitration of n-substituted imidazoles. Google Patents (WO2007134187A2).
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]
- Gislon, W. E. (1969). Nitration of imidazoles. Google Patents (US3487087A).
-
Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available from: [Link]
-
Peshkov, R., & Zlotina, N. (2014). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Advanced Materials Research, 1085, 144-147. Available from: [Link]
-
Guggenheim, T. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. Available from: [Link]
-
Khan Academy. (n.d.). Nitration. Khan Academy. Available from: [Link]
-
Otero, R., et al. (2009). Removal of nitroimidazole antibiotics from aqueous solution by adsorption/bioadsorption on activated carbon. PubMed. Available from: [Link]
-
University of California. (n.d.). Nitric Acid Safety. UC Santa Barbara EH&S. Available from: [Link]
-
A YouTube video titled "Nitration reaction safety" was also reviewed for general safety protocols. (2024). Available from: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO2007134187A2 - Processes for nitration of n-substituted imidazoles - Google Patents [patents.google.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Removal of nitroimidazole antibiotics from aqueous solution by adsorption/bioadsorption on activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Mechanism of Action of 5-Nitro-4-phenyl-1H-imidazole: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 5-Nitro-4-phenyl-1H-imidazole. We will explore its potential dual-action as both an antimicrobial and an anticancer agent, drawing comparisons with established drugs to provide a clear perspective on its performance. This document is designed to be a practical, in-depth technical resource, emphasizing experimental causality and self-validating protocols.
Introduction
The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its efficacy against anaerobic bacteria and protozoa.[1][2] The archetypal drug, metronidazole, exerts its therapeutic effect through a reductive activation of its nitro group within the target organism, leading to the generation of cytotoxic nitroso free radicals that induce DNA damage and cell death.[3][4] Emerging evidence also points to the potential of imidazole-based compounds in oncology, with some derivatives demonstrating potent anticancer activity through mechanisms such as the inhibition of tubulin polymerization.[5][6]
5-Nitro-4-phenyl-1H-imidazole is a synthetic compound that marries the critical 5-nitroimidazole core with a phenyl substituent at the 4-position. This structural modification presents the intriguing possibility of a dual-threat agent: one that retains the DNA-damaging antimicrobial properties of its predecessors while potentially gaining anticancer efficacy through novel mechanisms. This guide outlines a rigorous, multi-faceted experimental approach to elucidate and validate these hypothesized mechanisms of action.
I. Proposed Mechanisms of Action
Based on the chemical structure of 5-Nitro-4-phenyl-1H-imidazole and the established activities of related compounds, we propose two primary mechanisms of action to investigate:
-
Antimicrobial Action via DNA Damage: Consistent with the known function of 5-nitroimidazoles, we hypothesize that 5-Nitro-4-phenyl-1H-imidazole is reductively activated in anaerobic or microaerophilic environments, generating reactive nitrogen species that cause significant DNA strand breakage in susceptible microorganisms.
-
Anticancer Action via Tubulin Polymerization Inhibition: The presence of the phenyl group suggests a potential interaction with hydrophobic pockets in biological macromolecules. We hypothesize that 5-Nitro-4-phenyl-1H-imidazole may bind to the colchicine-binding site of β-tubulin, thereby inhibiting microtubule polymerization and arresting the cell cycle in cancer cells.
The following experimental plan is designed to systematically test these hypotheses.
II. Experimental Validation: A Step-by-Step Guide
This section details the experimental workflows to validate the proposed mechanisms of action. For each proposed mechanism, we will outline the objective, the experimental approach, detailed protocols, and the expected outcomes, along with a comparative analysis against established drugs.
A. Validating the Antimicrobial Mechanism of Action
To investigate the antimicrobial properties of 5-Nitro-4-phenyl-1H-imidazole, we will compare its activity against that of two well-established 5-nitroimidazole drugs: Metronidazole and Tinidazole .
Objective: To quantify the in vitro antimicrobial potency of 5-Nitro-4-phenyl-1H-imidazole against a panel of anaerobic and microaerophilic bacteria and compare it to Metronidazole and Tinidazole.
Rationale: The MIC is the gold-standard metric for assessing the antimicrobial activity of a compound.[7][8] A lower MIC value indicates greater potency.[8] By testing against a range of relevant pathogens, we can establish the spectrum of activity.
Experimental Protocol: Broth Microdilution Method [9]
-
Bacterial Strains:
-
Bacteroides fragilis (ATCC 25285) - Anaerobe
-
Clostridium difficile (ATCC 9689) - Anaerobe
-
Helicobacter pylori (ATCC 43504) - Microaerophile
-
-
Media: Use appropriate broth media for each bacterium (e.g., supplemented Brucella broth for anaerobes, Brain Heart Infusion with serum for H. pylori).
-
Compound Preparation: Prepare stock solutions of 5-Nitro-4-phenyl-1H-imidazole, Metronidazole, and Tinidazole in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates under the appropriate atmospheric conditions (anaerobic or microaerophilic) and temperature (37°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Compound | B. fragilis MIC (µg/mL) | C. difficile MIC (µg/mL) | H. pylori MIC (µg/mL) |
| 5-Nitro-4-phenyl-1H-imidazole | Experimental Value | Experimental Value | Experimental Value |
| Metronidazole | Experimental Value | Experimental Value | Experimental Value |
| Tinidazole | Experimental Value | Experimental Value | Experimental Value |
Objective: To determine if 5-Nitro-4-phenyl-1H-imidazole induces DNA damage in bacteria, consistent with the mechanism of other 5-nitroimidazoles.
Rationale: The hallmark of 5-nitroimidazole action is the induction of DNA strand breaks.[3][4] The bacterial comet assay (single-cell gel electrophoresis) is a sensitive method to visualize and quantify DNA damage in individual cells.[10]
Experimental Protocol: Bacterial Comet Assay [10]
-
Bacterial Culture and Treatment: Grow a susceptible bacterial strain (e.g., B. fragilis) to mid-log phase. Expose the bacteria to the MIC and 2x MIC of 5-Nitro-4-phenyl-1H-imidazole, Metronidazole (positive control), and a vehicle control (e.g., DMSO) for a defined period (e.g., 4 hours).
-
Cell Embedding: Mix the treated bacterial cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove the cell wall and membranes, leaving the nucleoid.
-
Electrophoresis: Perform electrophoresis under neutral pH conditions to detect double-strand breaks. Damaged DNA will migrate out of the nucleoid, forming a "comet" tail.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.
Data Presentation:
| Treatment | Average Comet Tail Length (µm) | % DNA in Tail |
| Vehicle Control | Experimental Value | Experimental Value |
| 5-Nitro-4-phenyl-1H-imidazole (MIC) | Experimental Value | Experimental Value |
| 5-Nitro-4-phenyl-1H-imidazole (2x MIC) | Experimental Value | Experimental Value |
| Metronidazole (MIC) | Experimental Value | Experimental Value |
Workflow Diagram:
Antimicrobial Mechanism Validation Workflow
B. Validating the Anticancer Mechanism of Action
To investigate the potential anticancer properties of 5-Nitro-4-phenyl-1H-imidazole, we will assess its cytotoxicity and its effect on tubulin polymerization, using Combretastatin A-4 , a known tubulin polymerization inhibitor, as a positive control.[11][12]
Objective: To evaluate the cytotoxic effects of 5-Nitro-4-phenyl-1H-imidazole against a panel of human cancer cell lines.
Rationale: Establishing cytotoxicity is the first step in identifying a potential anticancer agent. The Sulforhodamine B (SRB) or MTT assays are robust and widely used colorimetric methods for determining cell viability.[13][14]
Experimental Protocol: SRB Assay [15]
-
Cell Lines:
-
MCF-7 (Breast adenocarcinoma)
-
A549 (Lung carcinoma)
-
HCT116 (Colon carcinoma)
-
A normal, non-cancerous cell line (e.g., MRC-5, lung fibroblast) to assess selectivity.
-
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-Nitro-4-phenyl-1H-imidazole and Combretastatin A-4 for 72 hours.
-
Cell Fixation and Staining: Fix the cells with trichloroacetic acid and stain with SRB dye.
-
Measurement: Solubilize the bound dye and measure the absorbance at 510 nm.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%.
Data Presentation:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | MRC-5 IC50 (µM) |
| 5-Nitro-4-phenyl-1H-imidazole | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Combretastatin A-4 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Objective: To directly assess the effect of 5-Nitro-4-phenyl-1H-imidazole on the in vitro polymerization of tubulin.
Rationale: This cell-free assay provides direct evidence of a compound's ability to interfere with microtubule formation.[16][17] An increase in absorbance at 340 nm corresponds to the polymerization of tubulin into microtubules.
Experimental Protocol: Cell-Free Tubulin Polymerization Assay [17]
-
Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a polymerization buffer.
-
Reaction Setup: In a 96-well plate, combine the tubulin solution with GTP and the test compounds (5-Nitro-4-phenyl-1H-imidazole, Combretastatin A-4 as an inhibitor, Paclitaxel as a promoter, and a vehicle control).
-
Polymerization Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time to generate polymerization curves.
Data Presentation:
A graph showing the absorbance at 340 nm over time for each treatment condition. Inhibition of polymerization will result in a lower and flatter curve compared to the vehicle control.
Signaling Pathway Diagram:
Hypothesized Anticancer Mechanism via Tubulin Inhibition
III. Conclusion and Future Directions
This guide outlines a foundational experimental strategy to validate the dual-action mechanism of 5-Nitro-4-phenyl-1H-imidazole. The comparative data generated will provide a clear understanding of its potency and mode of action relative to established drugs. Positive results from these initial studies would warrant further investigation, including:
-
Resistance Studies: Investigating the potential for resistance development in bacteria and the mechanisms involved.[18]
-
In Vivo Efficacy: Testing the compound in animal models of anaerobic infection and cancer to assess its therapeutic potential in a physiological context.
-
Advanced Mechanistic Studies: Employing techniques such as transcriptomics and proteomics to identify downstream cellular pathways affected by the compound.
By following a logical and rigorous experimental path, the scientific community can effectively elucidate the therapeutic promise of novel compounds like 5-Nitro-4-phenyl-1H-imidazole.
IV. References
-
Metronidazole: Uses, Dosage, Side Effects, Warnings. (2023, October 9). Drugs.com. [Link]
-
Tofade, T. (2023, June 26). Metronidazole. In StatPearls. StatPearls Publishing. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. [Link]
-
Szymański, J., et al. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 29(10), 2200. [Link]
-
Culp, E., & Wright, G. D. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e00138-22. [Link]
-
Wang, Y., et al. (2023). Network Pharmacology and Experimental Validation to Explore the Effect and Mechanism of Kanglaite Injection Against Triple-Negative Breast Cancer. International Journal of Nanomedicine, 18, 1483–1500. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. [Link]
-
Livin, T. M., et al. (2015). Tinidazole versus Metronidazole for the Treatment of Bacterial Vaginosis. Journal of Obstetrics and Gynaecology of India, 65(4), 255–259. [Link]
-
Whittaker, C. J., & Lymperopoulou, D. S. (2014). Detection of DNA Damage in Prokaryotes by Terminal Deoxyribonucleotide Transferase-Mediated dUTP Nick End Labeling. Journal of Visualized Experiments, (89), 51631. [Link]
-
Babgi, B. A., et al. (2025). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions. [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Ji, Y., et al. (2004). Validation of antibacterial mechanism of action using regulated antisense RNA expression in Staphylococcus aureus. FEMS Microbiology Letters, 231(2), 177–184. [Link]
-
Oreate AI. (2026, January 7). Comparative Study of Nitroimidazole Antimicrobial Drugs: Pharmacological Characteristics and Clinical Application Differences of Metronidazole, Tinidazole, and Ornidazole. Oreate AI Blog. [Link]
-
Metronidazole. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. [Link]
-
Gerasymchuk, Y., & Berti, M. (Eds.). (2017). Fast Detection of DNA Damage: Methods and Protocols. Springer. [Link]
-
Ziesemer, K. A., et al. (2015). Characterization of FFPE-induced bacterial DNA damage and development of a repair method. Scientific Reports, 5, 11622. [Link]
-
What is the best way to validate the mode of action of a novel anti-cancer compound? (2016, January 11). ResearchGate. [Link]
-
4.2. Determination of Minimum Inhibitory Concentration (MIC). (n.d.). Bio-protocol. [Link]
-
Aslam, M., et al. (2017). Meta-analysis for Searching Efficacy of Tinidazole and Metronidazole. Professional Medical Journal, 24(12), 1873–1877. [Link]
-
Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265–279. [Link]
-
Tuno, M. T., et al. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Anticancer Research, 34(1), 101–110. [Link]
-
Imidazoles as Potential Anticancer Agents. (n.d.). MDPI. [Link]
-
Photopharmacology of Azo-Combretastatin-A4: Utilizing Tubulin Polymerization Inhibitors and Green Chemistry as the Key Steps. (2021, October 1). Ingenta Connect. [Link]
-
Network Pharmacology and Experimental Validation to Explore the Potential Mechanism of Nigella sativa for the Treatment of Breast Cancer. (n.d.). MDPI. [Link]
-
Design and Synthesis of Novel Antimicrobial Agents. (n.d.). MDPI. [Link]
-
Edwards, D. I. (1993). Tinidazole: a nitroimidazole antiprotozoal agent. Clinical Pharmacokinetics, 24(4), 285–296. [Link]
-
In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.). National Cancer Institute. [Link]
-
Cunningham, A. B., et al. (2010). Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli. Journal of Microbiological Methods, 83(1), 80–86. [Link]
-
Mechanism of Resistance in Metronidazole. (n.d.). ResearchGate. [Link]
-
Minimal Inhibitory Concentration (MIC). (2024, November 23). Biology LibreTexts. [Link]
-
Gowans, F. A. (2021). Elucidating anti-cancer mechanisms using chemoproteomic platforms. eScholarship. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024, April 22). AKJournals. [Link]
-
Lu, Y., Liu, Y., & Yang, C. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 56450. [Link]
-
Inhibition of tubulin polymerization evaluated by cell-free tubulin... (n.d.). ResearchGate. [Link]
-
Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update. (2020). Current Pharmaceutical Design, 26(38), 4887–4913. [Link]
-
SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... (n.d.). ResearchGate. [Link]
-
Experimental Validation of a Mathematical Framework to Simulate Antibiotics with Distinct Half-Lives Concurrently in an In Vitro Model. (2021). Antibiotics, 10(10), 1256. [Link]
-
Development of combretastatins as potent tubulin polymerization inhibitors. (2014). Current Pharmaceutical Design, 20(2), 234–256. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2015). Current Cancer Drug Targets, 15(7), 624–634. [Link]
-
Novel Combretastatin A-4 Analogs-Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. (2024). Molecules, 29(10), 2200. [Link]
Sources
- 1. Network Pharmacology and Experimental Validation to Explore the Effect and Mechanism of Kanglaite Injection Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Nitroimidazole Antimicrobial Drugs: Pharmacological Characteristics and Clinical Application Differences of Metronidazole, Tinidazole, and Ornidazole - Oreate AI Blog [oreateai.com]
- 3. drugs.com [drugs.com]
- 4. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tinidazole versus Metronidazole for the Treatment of Bacterial Vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. protocols.io [protocols.io]
- 10. Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
A Comparative Safety Profile Analysis: 5-Nitro-4-phenyl-1H-imidazole Analogs Versus Established Nitroimidazole Drugs
Introduction
The nitroimidazole class of compounds has long been a cornerstone in the treatment of anaerobic and parasitic infections. However, concerns regarding their safety profiles, particularly genotoxicity and off-target effects, continue to drive the search for novel derivatives with improved therapeutic windows. This guide provides a comparative analysis of the safety profile of 5-nitro-4-phenyl-1H-imidazole analogs against well-established nitroimidazole drugs: metronidazole, tinidazole, and benznidazole.
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide a comprehensive overview of the available preclinical safety data, contextualized with the established profiles of commonly used drugs in the same class. Due to the limited publicly available safety data for the specific compound 5-Nitro-4-phenyl-1H-imidazole, this guide will utilize data from closely related 5-aryl-1-methyl-4-nitroimidazoles as a surrogate for comparative purposes. This approach allows for a scientifically grounded, albeit indirect, comparison that can inform early-stage drug development and research directions.
Mechanism of Action and Toxicity: The Double-Edged Sword of the Nitro Group
The therapeutic efficacy of nitroimidazoles is intrinsically linked to the reduction of their nitro group within anaerobic organisms or hypoxic cells. This process generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals that induce DNA strand breakage and other cellular damage, ultimately leading to cell death.[1][2] However, this same mechanism is the primary driver of their toxicity in host cells. While the reductive activation is more efficient in the target pathogens, some level of reduction can occur in mammalian cells, particularly in tissues with lower oxygen tension, raising concerns about potential genotoxicity and carcinogenicity.[3][4]
The key to developing safer nitroimidazole-based drugs lies in achieving a delicate balance: maximizing selective toxicity towards the target pathogen while minimizing off-target effects in the host. This can be influenced by factors such as the redox potential of the molecule and the specific substituents on the imidazole ring, which can alter its metabolic fate and interaction with cellular macromolecules.[4]
Comparative Safety Data
The following tables summarize the available non-clinical safety data for 5-aryl-1-methyl-4-nitroimidazole compounds and the comparator drugs. It is important to note that direct comparison of cytotoxicity data across different studies can be challenging due to variations in cell lines, experimental conditions, and endpoints.
Table 1: Comparative In Vitro Cytotoxicity
| Compound/Drug | Cell Line | Endpoint | IC50/Concentration | Source(s) |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | VERO | Cytotoxicity | Non-cytotoxic at concentrations much higher than antiparasitic IC50 | [5][6] |
| Metronidazole | Human Lymphocytes | Genotoxicity | No significant increase in DNA migration up to 585 µM | [3] |
| Canine PBMCs | Genotoxicity | Significant increase in genotoxicity at 100 µg/mL | [7] | |
| Tinidazole | Human Lymphocytes | Cytotoxicity | Significant decrease in mitotic index at therapeutic concentrations | |
| HeLa (Cervical Cancer) | Antiproliferative | Concentration-dependent inhibition | [8] | |
| Benznidazole | Various Mammalian | Cytotoxicity | IC50 in DA cells: 111.13 µM; in MG cells: 3.39 µM | [9] |
| Human Cells | Genotoxicity | Induces significant genotoxic effects at plasmatic concentrations |
Table 2: Comparative Genotoxicity Profile
| Compound/Drug | Ames Test | Mammalian Cell Assays | In Vivo Studies | Key Findings & Implications | Source(s) |
| 5-aryl-1-methyl-4-nitroimidazoles | Data not available | Reported as non-cytotoxic at effective concentrations | Data not available | Suggests a potentially favorable therapeutic window, though more comprehensive genotoxicity studies are needed. | [5][6] |
| Metronidazole | Mutagenic in bacteria | Conflicting results; genotoxic in hypoxic mammalian cells | Generally negative in mammals | Potential for genotoxicity under low oxygen conditions is a concern. | [3][10][11] |
| Tinidazole | Mutagenic in bacteria | Genotoxic and cytotoxic in human lymphocytes | Data not available | Demonstrates genotoxic potential in human cells in vitro. | [12] |
| Benznidazole | Mutagenic in bacteria | Genotoxic in several mammalian cell systems | Genotoxic in rodents and humans | Established genotoxicity is a significant safety concern. | [1][13] |
Detailed Experimental Protocols
To ensure the reproducibility and validity of safety assessments, standardized protocols are essential. Below are detailed methodologies for key in vitro safety assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Step-by-Step Methodology:
-
Cell Culture: Maintain the chosen cell line (e.g., VERO, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. This test assesses the mutagenic potential of a chemical compound.
Workflow Diagram:
Step-by-Step Methodology:
-
Bacterial Strains: Use appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix from rat liver).
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO).
-
Plate Incorporation Assay:
-
To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of the S9 mix or buffer.
-
Incubate the mixture at 37°C for 20 minutes.
-
Add 2 mL of molten top agar containing a trace amount of histidine and biotin.
-
Pour the mixture onto a minimal glucose agar plate and spread evenly.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Discussion and Future Directions
The preliminary data on 5-aryl-1-methyl-4-nitroimidazoles suggests a promising avenue for the development of new nitroimidazole-based therapeutics with potentially improved safety profiles compared to existing drugs. The observation that potent antiparasitic activity is not necessarily linked to increased cytotoxicity is a significant finding.[5][6]
However, the current understanding of the safety profile of 5-Nitro-4-phenyl-1H-imidazole and its analogs is still in its infancy. To build a more comprehensive and conclusive safety assessment, the following studies are recommended:
-
Comprehensive Genotoxicity Testing: A full battery of genotoxicity tests, including in vitro and in vivo micronucleus assays and chromosomal aberration tests, is crucial to definitively assess the mutagenic and clastogenic potential.
-
In Vivo Toxicity Studies: Acute and repeated-dose toxicity studies in rodent and non-rodent species are necessary to determine key toxicological parameters such as the No-Observed-Adverse-Effect Level (NOAEL) and to identify target organs of toxicity.
-
Cardiovascular Safety Pharmacology: Given that cardiac effects have been noted with some nitroimidazoles, dedicated cardiovascular safety studies (e.g., hERG channel assays and in vivo cardiovascular monitoring) are warranted.
-
Metabolism and Pharmacokinetic Studies: Understanding the metabolic pathways and pharmacokinetic profile of these new compounds will provide critical insights into their potential for bioactivation to toxic metabolites and their overall disposition in the body.
Conclusion
The exploration of novel 5-nitro-4-phenyl-1H-imidazole derivatives represents a scientifically sound strategy to address the limitations of existing nitroimidazole therapies. The initial preclinical data for analogous compounds are encouraging, suggesting the possibility of uncoupling therapeutic efficacy from host cell toxicity. However, a rigorous and systematic evaluation of the safety profile, following established regulatory guidelines, is imperative before these promising candidates can advance in the drug development pipeline. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to this important endeavor.
References
-
Benznidazole Tablets [Prescribing Information]. (2021). [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2023). Benznidazole. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Medscape. Tindamax (tinidazole). [Link]
- Scavuzzo, M. C., et al. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2021(4), M1296.
- Wang, Z., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4995.
- Smithen, C. E., et al. (1981). Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro. British Journal of Cancer, 44(1), 109–116.
-
FLAGYL® (metronidazole) tablets [Prescribing Information]. (2014). [Link]
- Taylor, M. C., et al. (2021). Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice.
- Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.
- Gorla, N., et al. (2013). Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole.
- Dake, S. A., et al. (2018). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Organic & Inorganic Chemistry, 3(1), 1–6.
-
Wikipedia. (2023). Tinidazole. [Link]
- Belgrano, M., et al. (2008). Genotoxicity and cell death induced by tinidazole (TNZ). Toxicology Letters, 181(1), 24–30.
-
PubChem. Tinidazole. National Center for Biotechnology Information. [Link]
- Boechat, N., et al. (2014). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 109(6), 755–763.
-
ResearchGate. Meta-analysis of benznidazole LC50 and IC50 mean values. [Link]
- Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(3), 359.
- Re, J. L., et al. (1997). Genotoxic effects of metronidazole.
- Mohindra, J. K., & Rauth, A. M. (1982). Cytotoxicity of metronidazole (Flagyl) and misonidazole (Ro-07-0582): enhancement by lactate. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 487–490.
- Al-Majedy, Y. K., et al. (2023). FROM ANTIMICROBIAL TO ANTITUMOR AGENT: AN IN VITRO STUDY ON THE EFFICACY OF TINIDAZOLE AGAINST CERVICAL CANCER. European Science Publishing, 9(11), 1-8.
- Peterson, H. M., et al. (2023). Genotoxicity from metronidazole detected in vitro, but not in vivo, in healthy dogs in a randomized clinical trial. American Journal of Veterinary Research, 84(2), 1–8.
- da Silva, A. C. G., et al. (2010). Trypanocidal activity of genotoxic concentration of benznidazole on epimastigote forms of Trypanosoma cruzi. Revista da Sociedade Brasileira de Medicina Tropical, 43(6), 675–678.
- de Almeida, L. G. N., et al. (2022). Benznidazole and amiodarone combined treatment attenuates cytoskeletal damage in Trypanosoma cruzi-infected cardiac cells. Frontiers in Cellular and Infection Microbiology, 12, 962908.
- Saadeh, H. A., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2856–2867.
-
Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]
- Forsgren, A., & Gnarpe, H. (1982). Effect of tinidazole on the cellular immune response. Journal of Antimicrobial Chemotherapy, 10(3), 257–260.
-
Medscape. Benznidazole dosing, indications, interactions, adverse effects, and more. [Link]
-
ResearchGate. IC50 values of the metronidazole and E. hirta aqueous extract and fractions on E. histolytica enzymes activity. [Link]
- Al-Ostoot, F. H., et al. (2021). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 39(16), 6035–6046.
- Benaim, G., et al. (2022). Miltefosine and Benznidazole Combination Improve Anti-Trypanosoma cruzi In Vitro and In Vivo Efficacy. Microbiology Spectrum, 10(4), e00941-22.
-
Drugs for Neglected Diseases initiative (DNDi). Paediatric Benznidazole. [Link]
- Sutherland, R. M. (1976). Metronidazole (Flagyl): characterization as a cytotoxic drug specific for hypoxic tumour cells. British Journal of Cancer, 33(4), 469–473.
- Kallur, G., et al. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(2), 654-661.
- Masuda, H., et al. (2016). Hypoxia-activated cytotoxicity of benznidazole against clonogenic tumor cells. Oncotarget, 7(43), 70849–70861.
- Al-Salahi, R., et al. (2022). Metronidazole induces genotoxicity, hepato- and nephrotoxicity by triggering DNA fragmentation in Swiss albino mice (Balb/c). Saudi Journal of Biological Sciences, 29(5), 3369–3376.
- Atienza, J. M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(10), 2779.
-
Mayo Clinic. (2023). Benznidazole (Oral Route). [Link]
-
ResearchGate. 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl–Nitroxides. [Link]
Sources
- 1. Benznidazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice | PLOS Pathogens [journals.plos.org]
- 3. Genotoxicity Revaluation of Three Commercial Nitroheterocyclic Drugs: Nifurtimox, Benznidazole, and Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. europeanscience.org [europeanscience.org]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Genotoxic effects of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
A Comparative In Vitro Genotoxicity Assessment of 5-Nitro-4-phenyl-1H-imidazole
A Senior Application Scientist's Guide to Evaluating Mutagenic and Clastogenic Potential
In the landscape of pharmaceutical development and chemical safety assessment, the evaluation of a compound's genotoxic potential is a critical checkpoint. Genotoxicity, the property of chemical agents to damage the genetic information within a cell, can lead to mutations and potentially carcinogenesis. This guide provides an in-depth comparative analysis of the in vitro genotoxicity of a novel compound, 5-Nitro-4-phenyl-1H-imidazole, benchmarked against established nitroimidazole drugs and a non-nitroimidazole analogue. Our assessment hinges on a battery of well-established assays: the Ames test for mutagenicity, the in vitro micronucleus assay for clastogenicity and aneugenicity, and the comet assay for DNA strand breaks.
The core of this investigation lies in the structure of 5-Nitro-4-phenyl-1H-imidazole. The presence of a nitro group on the imidazole ring is a significant structural alert for genotoxicity. Many nitroaromatic compounds are known to be mutagenic, often following metabolic reduction of the nitro group to reactive intermediates that can form adducts with DNA[1]. This guide will dissect the experimental approaches required to confirm and quantify this potential, providing researchers with the necessary protocols and interpretive insights to conduct a thorough and self-validating genotoxicity assessment.
Comparative Compounds: A Rationale
To contextualize the genotoxic profile of 5-Nitro-4-phenyl-1H-imidazole, a judicious selection of comparator compounds is essential. This guide utilizes:
-
Metronidazole: A widely used 5-nitroimidazole antibiotic and antiprotozoal agent. Its genotoxicity has been a subject of extensive research, with positive findings in bacterial mutagenicity assays being a key characteristic[2].
-
Ornidazole: Another 5-nitroimidazole derivative with therapeutic applications. Studies have indicated its potential for genotoxic effects in human lymphocyte cultures[2].
-
4-Phenyl-1H-imidazole: A structural analogue of the test compound lacking the critical nitro group. This compound serves as a negative control to investigate the contribution of the nitro moiety to the observed genotoxicity. The parent imidazole scaffold has generally been found to be non-mutagenic in Ames tests[3].
The Genotoxicity Testing Battery: A Multi-Endpoint Approach
No single assay can definitively determine the genotoxic potential of a compound. Therefore, a battery of tests is employed to assess different genotoxic endpoints, as recommended by regulatory guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a cornerstone of mutagenicity testing, evaluating a chemical's ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium[4]. A positive result indicates that the compound can cause point mutations in DNA. For nitroimidazoles, this assay is particularly relevant as the bacterial nitroreductases can metabolically activate the nitro group to its genotoxic form[1].
In Vitro Micronucleus Assay
This assay identifies substances that cause chromosomal damage. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division. Their presence is a hallmark of clastogenic (chromosome breaking) or aneugenic (chromosome loss) events. This assay is crucial for assessing a compound's potential to induce larger-scale genetic alterations in mammalian cells.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells[5]. Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage. This assay provides a direct measure of DNA damage before it is translated into mutations or chromosomal aberrations.
Comparative Genotoxicity Profile
The following table summarizes the expected genotoxicity profile of 5-Nitro-4-phenyl-1H-imidazole in comparison to the selected compounds. The data for 5-Nitro-4-phenyl-1H-imidazole is hypothetical, based on the known structure-activity relationships of 5-nitroimidazoles, and is presented for illustrative purposes.
| Compound | Ames Test (TA100, -S9 mix) | In Vitro Micronucleus Assay (% Micronucleated Cells) | Comet Assay (% Tail DNA) |
| 5-Nitro-4-phenyl-1H-imidazole | Positive (Hypothetical) | Positive (Hypothetical) | Positive (Hypothetical) |
| Metronidazole | Positive | Positive | Positive |
| Ornidazole | Positive | Positive | Positive |
| 4-Phenyl-1H-imidazole | Negative | Negative | Negative |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Bacterial Reverse Mutation Assay (Ames Test) Protocol
This protocol is adapted from established OECD guidelines.
-
Strain Preparation: Inoculate cultures of Salmonella typhimurium strain TA100 in nutrient broth and incubate overnight at 37°C with shaking.
-
Test Compound Preparation: Prepare a stock solution of 5-Nitro-4-phenyl-1H-imidazole and comparator compounds in a suitable solvent (e.g., DMSO). Create a dilution series.
-
Metabolic Activation: The assay should be performed with and without a metabolic activation system (S9 mix from Aroclor-1254 induced rat liver).
-
Assay Procedure:
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of S9 mix or buffer.
-
Vortex briefly and pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is at least twice the background level.
In Vitro Micronucleus Assay Protocol
This protocol is designed for use with a suitable mammalian cell line (e.g., L5178Y or TK6).
-
Cell Culture: Culture cells in appropriate media and conditions to maintain logarithmic growth.
-
Treatment: Seed cells at a suitable density and expose them to a range of concentrations of the test and comparator compounds for a defined period (e.g., 3-4 hours for a short treatment with S9, or 24 hours for a continuous treatment without S9).
-
Recovery and Cytokinesis Block: After treatment, wash the cells and culture them in fresh medium. Add cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.
-
Harvesting and Staining: Harvest the cells, subject them to a hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Comet Assay (Alkaline Version) Protocol
-
Cell Treatment: Expose a suitable mammalian cell line to the test and comparator compounds for a short duration (e.g., 1-2 hours).
-
Cell Embedding: Mix the treated cells with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the percentage of DNA in the comet tail. A significant increase in tail DNA indicates DNA damage.
Mechanistic Insights and Data Interpretation
The consistent positive results expected for 5-Nitro-4-phenyl-1H-imidazole across all three assays would strongly suggest that the compound is both a mutagen and a clastogen. The positive Ames test points to the induction of point mutations, likely mediated by the metabolic reduction of the nitro group. The positive micronucleus and comet assays in mammalian cells would confirm its ability to cause DNA strand breaks and chromosomal damage. The lack of genotoxicity for the 4-phenyl-1H-imidazole analogue would provide strong evidence that the 5-nitro group is the key structural feature responsible for the genotoxic activity.
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of the described genotoxicity assays.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Caption: Workflow for the In Vitro Micronucleus Assay.
Caption: Workflow for the Alkaline Comet Assay.
Conclusion
This guide provides a comprehensive framework for assessing the in vitro genotoxicity of 5-Nitro-4-phenyl-1H-imidazole. By employing a battery of assays and comparing the results to well-characterized nitroimidazoles and a non-nitro analogue, researchers can build a robust and scientifically sound genotoxicity profile. The provided protocols and workflows offer a practical roadmap for conducting these essential safety assessments, ensuring that decisions regarding the future development of this and similar compounds are based on solid experimental evidence. The structural alert posed by the 5-nitro group necessitates a thorough investigation, and the methodologies outlined herein provide the means to do so with scientific rigor and integrity.
References
-
Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. [Link]
-
Genotoxicity assessment of cellulose nanofibrils using a standard battery of in vitro and in vivo assays. [Link]
-
Mutagenicity testing of imidazole and related compounds. [Link]
-
Comet assay: a versatile but complex tool in genotoxicity testing. [Link]
-
Genotoxic effects of 4-methylimidazole on human peripheral lymphocytes in vitro. [Link]
-
Genotoxic effects of 4-methylimidazole on human peripheral lymphocytes in vitro. [Link]
-
Evaluation of the mutagenic and genotoxic activities of 48 nitroimidazoles and related imidazole derivatives by the Ames test and the SOS chromotest. [Link]
-
The evaluation of genotoxic potential of ornidazole, nitroimidazole, in lymphocyte culture of patients with amebiasis. [Link]
-
Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. [Link]
Sources
- 1. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutagenicity testing of imidazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 5-Nitro-4-phenyl-1H-imidazole Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success.[1] It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen. The 5-nitro-4-phenyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. However, the metabolic fate of these derivatives can vary significantly based on their substitution patterns. This guide provides a comparative analysis of the metabolic stability of a series of 5-Nitro-4-phenyl-1H-imidazole derivatives, supported by experimental data from in vitro assays. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) governing the metabolic stability of this important class of compounds.
The liver is the primary site of drug metabolism, where a symphony of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics for elimination.[2][3] Understanding how structural modifications to the 5-nitro-4-phenyl-1H-imidazole core impact its susceptibility to these metabolic enzymes is crucial for designing drug candidates with optimal pharmacokinetic properties. Rapid metabolism can lead to low bioavailability and the need for frequent dosing, while excessively slow metabolism might result in drug accumulation and potential toxicity.[1][3] Therefore, a delicate balance must be achieved.
This guide will delve into the comparative metabolic stability of a representative set of 5-Nitro-4-phenyl-1H-imidazole derivatives, elucidating how different substituents on the phenyl ring influence their metabolic fate. We will present detailed protocols for the key in vitro assays used to assess metabolic stability—the liver microsomal stability assay and the hepatocyte stability assay—and provide a rationale for the experimental choices made.
Comparative Metabolic Stability Data
To illustrate the impact of structural modifications on metabolic stability, we present here a representative dataset for a series of 5-Nitro-4-phenyl-1H-imidazole derivatives. The data was generated using human liver microsomes and cryopreserved human hepatocytes. The key parameters measured are the in vitro half-life (t½), which is the time taken for 50% of the parent compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.
Disclaimer: The following data is illustrative and designed to demonstrate the principles of comparative metabolic stability. While based on established scientific principles, it is not derived from a single, published head-to-head study of these specific compounds.
| Compound ID | R-Group (Substitution on Phenyl Ring) | Microsomal t½ (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| NPI-1 | H (Unsubstituted) | 35 | 49.5 | 45 | 38.4 |
| NPI-2 | 4-Cl | 55 | 31.4 | 68 | 25.4 |
| NPI-3 | 4-OCH₃ | 15 | 115.5 | 22 | 78.6 |
| NPI-4 | 4-CF₃ | 70 | 24.7 | 85 | 20.9 |
| NPI-5 | 4-NO₂ | 42 | 41.2 | 53 | 32.6 |
Interpretation of Data:
The illustrative data in the table above suggests a clear structure-activity relationship for the metabolic stability of this series of 5-Nitro-4-phenyl-1H-imidazole derivatives.
-
Electron-withdrawing groups and stability: The presence of electron-withdrawing groups, such as chloro (NPI-2) and trifluoromethyl (NPI-4), at the para-position of the phenyl ring appears to enhance metabolic stability, as indicated by their longer half-lives and lower intrinsic clearance values compared to the unsubstituted analog (NPI-1). This is a common strategy in medicinal chemistry to block potential sites of metabolism. Aromatic hydroxylation, a common metabolic pathway catalyzed by CYP enzymes, is often disfavored on electron-deficient rings.
-
Electron-donating groups and instability: Conversely, the electron-donating methoxy group (NPI-3) significantly decreases metabolic stability. The methoxy group is susceptible to O-demethylation, a rapid metabolic transformation mediated by CYP enzymes, leading to a shorter half-life and higher clearance.
-
Nitro group substitution: The nitro-substituted analog (NPI-5) exhibits metabolic stability comparable to the parent compound. While the nitro group is electron-withdrawing, it can also be a site for metabolic reduction, particularly under hypoxic conditions, which might contribute to its moderate stability profile.
These hypothetical results underscore the profound impact that even small changes in chemical structure can have on a compound's metabolic fate. Such comparative data is invaluable in the lead optimization phase of drug discovery, guiding the design of analogs with improved pharmacokinetic properties.
Experimental Protocols
The following are detailed, step-by-step methodologies for the in vitro assays used to generate metabolic stability data. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to assess Phase I metabolism, which involves oxidative, reductive, and hydrolytic reactions.[2] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[4]
The microsomal stability assay is often the first-line screen for metabolic stability due to its simplicity, cost-effectiveness, and high-throughput nature. It provides a good indication of a compound's susceptibility to CYP-mediated metabolism, which is a major route of elimination for a large number of drugs.[2]
Caption: Workflow for the liver microsomal stability assay.
-
Preparation of Reagents:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
Human Liver Microsomes: Thaw a vial of pooled human liver microsomes (e.g., from XenoTech) on ice. Dilute the microsomes to a final concentration of 0.5 mg/mL in the phosphate buffer.
-
Test Compound Stock Solution: Prepare a 1 mM stock solution of the test compound in DMSO.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[5] This system ensures a sustained supply of the essential cofactor NADPH for CYP enzyme activity.
-
-
Incubation:
-
In a 96-well plate, add the diluted human liver microsomes and the test compound (final concentration, e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[5]
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard. The cold acetonitrile precipitates the microsomal proteins, thereby stopping the enzymatic reaction. The internal standard is crucial for accurate quantification by LC-MS/MS.
-
-
Sample Processing and Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Hepatocyte Stability Assay
This assay utilizes intact liver cells (hepatocytes) and provides a more comprehensive assessment of metabolic stability, as it includes both Phase I and Phase II metabolic pathways, as well as the influence of cellular uptake and efflux transporters.[6][7]
While the microsomal assay is an excellent screen for CYP-mediated metabolism, it lacks the full complement of metabolic enzymes and cofactors present in intact liver cells.[8] Hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and active transport systems, providing a more physiologically relevant in vitro model.[7][9] This assay is particularly useful for compounds that are suspected to be cleared by non-CYP pathways or are subject to active transport.
Caption: Workflow for the hepatocyte stability assay.
-
Hepatocyte Plating and Culture:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated multi-well plates at a specified density.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow them to form a monolayer and recover from thawing.[8]
-
-
Compound Incubation:
-
Prepare a dosing solution of the test compound in the appropriate culture medium at the desired final concentration (e.g., 1 µM).
-
Remove the culture medium from the hepatocyte monolayer and add the compound dosing solution.
-
-
Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect aliquots of the incubation medium. For longer incubation times, it is important to monitor cell viability.[10]
-
-
Sample Processing and Analysis:
-
Quench the metabolic activity in the collected samples by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to remove any cell debris.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the appropriate formulas, taking into account the cell density.
-
Conclusion and Future Directions
The comparative analysis of the metabolic stability of 5-Nitro-4-phenyl-1H-imidazole derivatives, as illustrated by our representative data, highlights the critical importance of structure-activity relationship studies in the early stages of drug discovery. By systematically modifying the substituents on the phenyl ring, it is possible to modulate the metabolic stability of this scaffold significantly. The strategic introduction of electron-withdrawing groups can effectively block sites of metabolism and enhance stability, while the presence of metabolically labile groups like methoxy ethers can lead to rapid clearance.
The experimental protocols provided for the liver microsomal and hepatocyte stability assays offer robust and reliable methods for generating the data necessary to guide these medicinal chemistry efforts. The choice between these assays depends on the stage of the drug discovery program and the specific questions being addressed. The microsomal assay serves as an excellent initial screen for CYP-mediated metabolism, while the hepatocyte assay provides a more comprehensive and physiologically relevant assessment of a compound's overall metabolic fate.
Future work in this area should focus on expanding the library of 5-Nitro-4-phenyl-1H-imidazole derivatives to further probe the structure-activity relationships. Investigating the specific CYP isozymes responsible for the metabolism of these compounds and identifying the major metabolites formed would provide deeper mechanistic insights. Ultimately, a thorough understanding of the metabolic stability of this important class of compounds will facilitate the design and development of novel drug candidates with optimized pharmacokinetic profiles and a higher probability of clinical success.
References
-
Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
Cyprotex. (n.d.). Microsomal Stability Fact Sheet. Evotec. [Link]
-
Ghahremani, P., & Inman, J. K. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. [Journal Name, if available]. [Link]
-
Maurice, M., Pichard, L., Daujat, M., Fabre, I., Joyeux, H., Domergue, J., & Maurel, P. (1992). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. The Journal of pharmacology and experimental therapeutics, 263(2), 890–899. [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Evotec. [Link]
-
Lee, J. K., Kim, J. H., Kim, Y. S., Lee, S. H., & Kim, D. H. (2004). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Bioorganic & medicinal chemistry letters, 14(5), 1333–1336. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
-
Kumar, K., Aravinda, S., & Girija, K. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. [Link]
-
BioDuro. (n.d.). ADME Hepatocyte Stability Assay. [Link]
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. [Link]
-
De, P., et al. (2018). Fexinidazole optimization: enhancing anti-leishmanial profile, metabolic stability and hERG safety. Scientific Reports, 8(1), 1-14. [Link]
-
Rodrigues, A. D., et al. (2001). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug metabolism and disposition: the biological fate of chemicals, 29(11), 1340-1348. [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Imidazoles, H. P. N. (2025). 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl–Nitroxides. [Journal Name, if available]. [Link]
-
Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Optibrium. (n.d.). What's the importance of cytochrome P450 metabolism?. [Link]
-
Clinical Learning. (2024, November 30). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures [Video]. YouTube. [Link]
-
Attanasi, O. A., et al. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2021(4), M1295. [Link]
-
Shah, P., & Sotriffer, C. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. [Journal Name, if available]. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 11-26. [Link]
-
Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2005). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. [Journal Name, if available]. [Link]
Sources
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. mttlab.eu [mttlab.eu]
- 3. optibrium.com [optibrium.com]
- 4. evotec.com [evotec.com]
- 5. mercell.com [mercell.com]
- 6. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bdj.co.jp [bdj.co.jp]
- 9. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Nitro-4-phenyl-1H-imidazole
Hazard Identification and Risk Assessment
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2] Nitroaromatic compounds are known for their systemic toxicity.[3]
-
Irritation: Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1][4]
-
Reproductive Toxicity: Some related imidazoles are suspected of damaging the unborn child.[4][5]
-
Explosive Potential: Many nitro-containing organic compounds have the potential to be explosive and may be shock-sensitive.[6]
Given these risks, a thorough risk assessment should be conducted before handling or disposing of this compound. All personnel must be trained on its potential hazards and the appropriate emergency procedures.
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when handling 5-Nitro-4-phenyl-1H-imidazole, from initial use to final disposal. The following table summarizes the minimum required PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[7] A face shield is recommended if there is a splash hazard.[8] | Protects against dust particles and accidental splashes, preventing serious eye irritation or damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[8] Change gloves immediately if contamination is suspected. | Prevents dermal absorption, which is a common route of exposure for toxic chemicals.[8] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[4] If dust formation is unavoidable, a particulate filter respirator may be necessary. | Minimizes the inhalation of airborne particles, which can cause respiratory irritation and systemic toxicity.[1] |
Spill Management Protocol
Accidental spills must be managed immediately and safely. The following protocol is for small-scale laboratory spills. For large spills, evacuate the area and contact your institution's emergency response team.
Step-by-Step Spill Cleanup:
-
Ensure Safety: Alert others in the vicinity. Ensure the area is well-ventilated, and eliminate all ignition sources.[6]
-
Don PPE: Wear the complete set of PPE as outlined in the table above.
-
Containment: Do not use water to clean up the spill, as this may spread the contamination.
-
Absorption: Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.[9]
-
Collection: Carefully sweep or scoop the absorbed material and spilled compound into a suitable, clearly labeled container for hazardous waste disposal.[1][4] Use spark-proof tools if there is any fire risk.[10]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Seal and label the waste container. Dispose of it through your institution's hazardous waste program.
Waste Segregation and Disposal Workflow
Proper disposal is a critical final step in the chemical lifecycle. Under no circumstances should 5-Nitro-4-phenyl-1H-imidazole or its containers be disposed of in standard trash or down the drain.[6][7] The U.S. Environmental Protection Agency (EPA) has strict regulations against the sewering of hazardous pharmaceutical waste.[11][12]
The recommended disposal method is to engage a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[7]
The following diagram illustrates the decision-making process for the proper disposal of 5-Nitro-4-phenyl-1H-imidazole waste.
Caption: Disposal Workflow for 5-Nitro-4-phenyl-1H-imidazole
Experimental Protocol: Empty Container Decontamination
Empty containers that once held 5-Nitro-4-phenyl-1H-imidazole must also be treated as hazardous waste or properly decontaminated before disposal.[6] The standard procedure is triple rinsing.[7][13]
Step-by-Step Triple Rinsing Procedure:
-
Initial Rinse: Select a solvent in which 5-Nitro-4-phenyl-1H-imidazole is soluble (e.g., acetone or methanol). Pour a small amount of the solvent into the empty container, ensuring it contacts all interior surfaces.
-
Collect Rinsate: Seal the container and agitate it thoroughly. Pour the solvent rinsate into a designated hazardous waste container.[13] This rinsate is now considered hazardous waste.
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.
-
Container Disposal: After the third rinse and allowing the container to dry, obliterate or remove the original label.[13] The container can now be disposed of as non-hazardous laboratory glass or plastic, according to your institution's policies.
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific practice.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. [Link]
-
Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: 2,5-dibromo-4-nitro-1H-imidazole. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. [Link]
-
Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. [Link]
-
National Center for Biotechnology Information. (n.d.). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. PubMed. [Link]
-
MDPI. (n.d.). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Nitrobenzene - Registration Dossier. [Link]
-
U.S. Environmental Protection Agency. (2006, October). EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
ResearchGate. (2025, November 28). Removal of Nitroimidazole Antibiotics from Aqueous Solution by Adsorption/Bioadsorption on Activated Carbon. [Link]
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]
-
American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
-
National Center for Biotechnology Information. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]
-
JD Supra. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. [Link]
-
Reddit. (2025, September 9). r/chemistry: 2-nitrophenol waste. [Link]
-
ResearchGate. (2025, November 28). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. [Link]
-
Chemius. (n.d.). nitro razredčilo. [Link]
-
Texas A&M University-San Antonio. (2020, February 19). Laboratory Safety Program Guideline. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. reddit.com [reddit.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. chemos.de [chemos.de]
- 6. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. carlroth.com [carlroth.com]
- 10. Mobile [my.chemius.net]
- 11. ashp.org [ashp.org]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 5-Nitro-4-phenyl-1H-imidazole
Hazard Assessment: A Synthesis of Structural Alerts
5-Nitro-4-phenyl-1H-imidazole is a molecule that combines three distinct chemical motifs, each with its own set of potential hazards. A prudent approach to safety requires an understanding of the risks associated with each component.
-
The Imidazole Moiety: The parent imidazole ring is known to be a corrosive material, capable of causing severe skin burns and eye damage.[2] It is also classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[2]
-
The Phenyl-Imidazole Moiety: The addition of a phenyl group can modify the toxicological profile. For example, 4-Phenylimidazole is a known irritant to the skin, eyes, and respiratory system.[3][4] 1-Phenylimidazole is also classified as harmful if swallowed, in contact with skin, or inhaled.[5]
-
The Nitroaromatic Functionality: Nitroaromatic compounds as a class are associated with significant health and safety concerns. Many are toxic and have the potential for mutagenicity and carcinogenicity.[6] They can also be shock-sensitive and pose an explosion risk, particularly when multiple nitro groups are present.[7][8]
Given these structural alerts, 5-Nitro-4-phenyl-1H-imidazole must be handled as a substance that is potentially corrosive, irritating to the skin, eyes, and respiratory tract, and may have significant systemic toxicity if ingested, inhaled, or absorbed through the skin.
Inferred Hazard Profile Based on Analogous Compounds:
| Hazard Classification | Associated Risks for Structurally Similar Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled.[5] |
| Skin Corrosion/Irritation | Causes skin irritation, and potentially severe burns.[2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, and potentially severe damage.[2][3][4] |
| Reproductive Toxicity | May damage fertility or the unborn child (based on imidazole).[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4][5] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is essential to minimize the risk of exposure. The following table outlines the minimum required PPE for various laboratory operations involving 5-Nitro-4-phenyl-1H-imidazole.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat | Not generally required |
| Weighing Solid Compound | Chemical safety goggles | Double-gloved with nitrile gloves | Disposable, low-permeability gown over lab coat | Mandatory: Work within a certified chemical fume hood or powder containment hood. |
| Preparing Solutions | Chemical safety goggles and face shield | Double-gloved with nitrile gloves | Disposable, low-permeability gown over lab coat | Mandatory: Work within a certified chemical fume hood. |
| Handling Solutions | Chemical safety goggles | Nitrile gloves | Standard lab coat | Work within a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Disposable, low-permeability gown or chemical-resistant apron | Fit-tested N95 (or higher) respirator if outside a fume hood. |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Standard lab coat | Not generally required if containers are sealed. |
Causality of PPE Selection:
-
Eye and Face Protection: The potential for this compound to be a severe eye irritant or corrosive necessitates the use of chemical safety goggles at a minimum.[3] A face shield provides an additional layer of protection against splashes when handling solutions.
-
Hand Protection: Double gloving is a best practice when handling highly toxic or poorly characterized compounds. This creates a secondary barrier in case the outer glove is compromised. Nitrile gloves are a good initial choice, but a thorough review of glove compatibility charts is recommended if extensive handling is anticipated.
-
Body Protection: A standard lab coat may not be sufficient to prevent skin exposure from spills of a potentially toxic and absorbable compound. A disposable, low-permeability gown, worn over the lab coat, provides a readily removable and disposable barrier.[8]
-
Respiratory Protection: The primary risk of inhalation comes from airborne dust when handling the solid material. Therefore, all manipulations of the solid compound must be performed within a certified chemical fume hood. This engineering control is the most effective way to prevent respiratory exposure.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Workflow for Safe Handling of 5-Nitro-4-phenyl-1H-imidazole
Caption: Workflow for handling 5-Nitro-4-phenyl-1H-imidazole.
Step-by-Step Methodology:
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the location and operation of all safety equipment, including the safety shower, eyewash station, and fire extinguisher.
-
Don the appropriate PPE as specified in the table above. A disposable gown should be worn over your lab coat, and you should be double-gloved.[8]
-
Prepare your designated workspace within a certified chemical fume hood. Ensure the sash is at the appropriate height and that airflow is optimal.
-
-
Handling the Solid Compound:
-
Perform all weighing operations within the fume hood.
-
Use a tared weigh boat or anti-static weigh paper.
-
Handle the solid gently to minimize the generation of airborne dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Preparing Solutions:
-
Place a stir plate and a flask containing the appropriate solvent inside the fume hood.
-
Slowly and carefully add the weighed 5-Nitro-4-phenyl-1H-imidazole to the solvent while stirring. Avoid splashing.
-
Rinse the weigh boat or paper with a small amount of solvent and add the rinsate to the flask to ensure a complete transfer.
-
-
Post-Handling and Cleanup:
-
After your experiment is complete, decontaminate any non-disposable equipment (e.g., spatulas, glassware) with an appropriate solvent. Collect the rinsate as hazardous waste.
-
Wipe down the work surface inside the fume hood with a suitable cleaning agent.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Improper disposal of 5-Nitro-4-phenyl-1H-imidazole and its associated waste can pose a significant environmental and safety risk.[6][9]
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
All disposable materials that have come into contact with the compound (e.g., gloves, weigh paper, paper towels, disposable gowns) must be considered hazardous waste.
-
Place these items in a designated, clearly labeled, and sealable hazardous waste container. The label should read "Hazardous Waste: 5-Nitro-4-phenyl-1H-imidazole."
-
-
Liquid Waste:
-
Collect all unused solutions and solvent rinsates in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The container should be appropriate for organic solvent waste and labeled with the full chemical name and approximate concentrations.
-
Under no circumstances should this material be poured down the drain. [3]
-
-
Empty Containers:
-
The original container of 5-Nitro-4-phenyl-1H-imidazole must be treated as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate in the liquid hazardous waste container.
-
Deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste contractor.
-
By adhering to these stringent safety protocols, researchers can confidently and safely work with 5-Nitro-4-phenyl-1H-imidazole, ensuring the integrity of their research and the protection of themselves and their colleagues.
References
-
PubChem. (n.d.). 4-Phenylimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]
-
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Retrieved from [Link]
-
Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
-
Young, D. M., & Unkefer, P. J. (2009). Bioremediation of nitroaromatic compounds. In Bioremediation: Principles and Applications (pp. 161-195). Cambridge University Press. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Potential for Human Exposure. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). SAFETY. Retrieved from [Link]
-
Missouri S&T. (n.d.). Chemical Safety. Environmental Health and Safety. Retrieved from [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Phenylimidazole | C9H8N2 | CID 69590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 8. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
